molecular formula C76H106N18O19S2 B3276811 (D-Phe7)-Somatostatin-14 CAS No. 64813-74-7

(D-Phe7)-Somatostatin-14

货号: B3276811
CAS 编号: 64813-74-7
分子量: 1639.9 g/mol
InChI 键: XWJDVNOOYSANGI-UCHMZRFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(D-Phe7)-Somatostatin-14 is a useful research compound. Its molecular formula is C76H106N18O19S2 and its molecular weight is 1639.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-UCHMZRFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(D-Phe7)-Somatostatin-14: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a cyclic tetradecapeptide that acts as a crucial regulatory hormone, exerting a wide range of inhibitory effects across various physiological systems.[1][2] Its actions are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] These receptors are expressed in different tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, and their activation triggers a cascade of intracellular signaling events.[1][3] The primary mechanism of action of somatostatin (B550006) and its analogs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[3][6]

This technical guide provides a comprehensive overview of the established mechanism of action of Somatostatin-14 as a surrogate for understanding the potential activity of its D-Phe7 analog. It includes quantitative data for the parent compound, detailed experimental protocols for assessing receptor binding and functional activity, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data: Somatostatin-14

The following tables summarize the binding affinities and functional potencies of the parent compound, Somatostatin-14, for the five human somatostatin receptor subtypes. This data serves as a baseline for understanding the receptor interaction profile that may be altered by the D-Phe7 modification.

Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptors

Receptor SubtypeKi (nM)Cell LineRadioligandReference
hSSTR11.5 ± 0.2CHO[125I]Tyr11-SST-14[8]
hSSTR20.2 ± 0.03CHO[125I]Tyr11-SST-14[8]
hSSTR31.1 ± 0.1CHO[125I]Tyr11-SST-14[8]
hSSTR41.8 ± 0.3CHO[125I]Tyr11-SST-14[8]
hSSTR50.4 ± 0.05CHO[125I]Tyr11-SST-14[8]

Table 2: Functional Potency of Somatostatin-14 (Inhibition of cAMP Accumulation)

Receptor SubtypeIC50 (nM)Cell LineStimulating AgentReference
hSSTR10.5 ± 0.1CHOForskolin[4]
hSSTR20.1 ± 0.02CHOForskolin[4]
hSSTR30.8 ± 0.15CHOForskolin[4]
hSSTR41.2 ± 0.2CHOForskolin[4]
hSSTR50.3 ± 0.07CHOForskolin[4]

Core Signaling Pathway

Upon binding of Somatostatin-14 or its analogs to a somatostatin receptor, a conformational change is induced in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. The βγ subunit can modulate various ion channels, leading to cellular hyperpolarization. Furthermore, SSTR activation can influence other signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Somatostatin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST14 (D-Phe7)-SST-14 SSTR SSTR (1-5) SST14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IonChannel Ion Channels (e.g., K+, Ca2+) G_alpha->AC Inhibits G_betagamma->IonChannel Modulates MAPK_cascade MAPK Cascade (ERK1/2) G_betagamma->MAPK_cascade Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (↓ Secretion, ↓ Proliferation) PKA->Cellular_Response MAPK_cascade->Cellular_Response

Core somatostatin receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of (D-Phe7)-Somatostatin-14 to each of the five somatostatin receptor subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human SSTR subtype.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]SST-14 or [125I-LTT]-SST-28) to each well.

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 to a separate set of wells.

  • Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing a single SSTR subtype B Set up 96-well plate: - Radioligand (fixed concentration) - Unlabeled (D-Phe7)-SST-14 (increasing concentrations) - Membranes A->B C Incubate to reach equilibrium (e.g., 60-90 min at 25°C) B->C D Rapid Filtration (Separate bound from free radioligand) C->D E Measure Radioactivity (Gamma Counter) D->E F Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki E->F

Workflow for a radioligand binding assay.
cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP.

1. Cell Culture and Plating:

  • Culture cells expressing the SSTR subtype of interest (e.g., CHO or HEK293 cells) in the appropriate growth medium.

  • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

  • Add increasing concentrations of this compound to the wells.

  • Immediately add a stimulating agent (e.g., 1 µM forskolin) to all wells except the basal control to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate the plate for 15-30 minutes at 37°C.

  • Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.

3. cAMP Measurement:

  • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.

cAMP Inhibition Assay Logic cluster_stimulation Cell Stimulation cluster_measurement Measurement & Analysis Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Measure_cAMP Measure [cAMP] cAMP->Measure_cAMP DPhe7_SST14 (D-Phe7)-SST-14 SSTR SSTR DPhe7_SST14->SSTR Activates Gi Gi Protein SSTR->Gi Gi->AC Inhibits Plot_Curve Plot [cAMP] vs. log[(D-Phe7)-SST-14] Measure_cAMP->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Logical flow of a cAMP inhibition assay.
ERK1/2 Phosphorylation Assay

This assay assesses the ability of this compound to modulate the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

  • Seed cells expressing the SSTR subtype of interest in a 96-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-24 hours prior to the assay to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C. Include a positive control (e.g., EGF) and a vehicle control.

2. Cell Lysis:

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Western Blotting:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

4. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

  • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

  • Plot the fold change in p-ERK1/2 levels relative to the vehicle control against the logarithm of the this compound concentration to determine the dose-response relationship.

Conclusion

While direct experimental data for this compound remains elusive, the established mechanism of action of its parent compound, Somatostatin-14, provides a robust framework for predicting its biological activities. The critical role of the phenylalanine at position 7 suggests that the D-amino acid substitution will likely modulate receptor binding and subsequent signaling. The experimental protocols detailed herein offer a clear roadmap for the empirical characterization of this and other novel somatostatin analogs, which is essential for the advancement of drug discovery and development in this field.

References

(D-Phe7)-Somatostatin-14: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Somatostatin (B550006) and its Receptors

Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes.[1] It exists in two primary bioactive forms, a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28).[1] Its biological effects are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are distributed throughout the central nervous system and various peripheral tissues, including the pancreas, pituitary gland, and gastrointestinal tract.[1]

The activation of these receptors by somatostatin or its analogs triggers a cascade of intracellular signaling events, leading to predominantly inhibitory effects. These include the inhibition of hormone secretion (such as growth hormone, insulin, and glucagon), regulation of neurotransmission, and modulation of cell proliferation.[1]

The Significance of the Phenylalanine-7 Residue

The amino acid sequence of somatostatin-14 contains a critical β-turn structure, which is essential for its receptor binding and biological activity. The phenylalanine residue at position 7 (Phe7) is located within this key structural motif. Studies involving the substitution of amino acids within this region have demonstrated the profound impact of this position on receptor affinity. For instance, the replacement of Phe7 with L-Pyrazinylalanine in a related somatostatin analog resulted in a complete loss of binding to somatostatin receptors, suggesting a repulsive interaction with the receptor binding pocket.[2] This highlights the stringent structural requirements at this position for effective receptor engagement. The substitution with a D-amino acid, as in (D-Phe7)-Somatostatin-14, would be expected to significantly alter the peptide's conformation and, consequently, its binding affinity and selectivity profile across the five SSTR subtypes.

Quantitative Binding Affinity Data

As of the latest available information, specific quantitative binding data (Ki or IC50 values) for this compound across the five human somatostatin receptor subtypes (hSSTR1-5) is not published in peer-reviewed literature. To provide a reference for researchers, the following table summarizes the binding affinities of the native Somatostatin-14.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14~1-5~0.1-1~1-5~1-5~0.5-2

Note: These values are approximate and can vary depending on the experimental conditions and cell lines used.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of somatostatin analogs.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five somatostatin receptor subtypes.

Materials:

  • Cell lines individually expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).

  • Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound to the experimental wells.

    • For determining non-specific binding, add a high concentration of unlabeled native Somatostatin-14 to a separate set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.

Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Cell lines expressing the SSTR of interest and a reporter system (e.g., CRE-luciferase).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA, HTRF).

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

Upon binding to its receptors, somatostatin and its analogs initiate a variety of intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Other key pathways include the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases.

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane SSTR SSTR Gi Gi SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Somatostatin This compound Somatostatin->SSTR Binds Gi->AC Inhibits Gi->K_channel Activates Gi->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Hormone_Secretion ↓ Hormone Secretion K_efflux->Hormone_Secretion Ca_influx->Hormone_Secretion

Caption: General signaling pathway of somatostatin receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing SSTR Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand Radioligand->Incubation Competitor Prepare Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plotting Plot % Specific Binding vs. [Competitor] Counting->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation Functional_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed SSTR-expressing cells Agonist_Incubation Incubate with this compound Cell_Seeding->Agonist_Incubation Forskolin_Stimulation Stimulate with Forskolin Agonist_Incubation->Forskolin_Stimulation Cell_Lysis Lyse Cells Forskolin_Stimulation->Cell_Lysis cAMP_Assay Measure intracellular cAMP Cell_Lysis->cAMP_Assay Data_Plotting Plot [cAMP] vs. [Agonist] cAMP_Assay->Data_Plotting EC50_Determination Determine EC50 Data_Plotting->EC50_Determination

References

The Pivotal Role of D-Phenylalanine at Position 7 in Somatostatin-14: A Technical Guide to Structure, Function, and Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the amino acid residue at position 7 of somatostatin-14 (SS-14), with a particular focus on the implications of substituting the native L-phenylalanine with its D-enantiomer. Somatostatin-14, a cyclic tetradecapeptide, is a key regulatory hormone with potent inhibitory effects on a wide range of physiological processes, including the secretion of growth hormone (GH), insulin, and glucagon.[1][2] Its therapeutic potential is, however, limited by a short biological half-life. This has driven extensive research into the development of synthetic analogs with improved stability and receptor selectivity. The core of SS-14's biological activity resides in the β-turn sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, making position 7 a prime target for structural modification in the design of novel therapeutics.

Structure-Activity Relationship at Position 7

The aromatic side chain of phenylalanine at position 7 is a cornerstone of the somatostatin (B550006) pharmacophore. Its interaction with neighboring residues is crucial for maintaining the bioactive conformation required for high-affinity binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of somatostatin-14 and its analogs with substitutions at position 7 for the five human somatostatin receptor subtypes. This data highlights the sensitivity of receptor recognition to changes at this position.

PeptideSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)Reference
Somatostatin-14 2.260.231.431.770.88[3]
[L-Msa⁷]-SRIF >10,0000.231.3>10,0001.5[4]
[L-Msa⁷, D-Trp⁸]-SRIF 0.330.00247.49>10,000>10,000[4]

Note: Lower Ki values indicate higher binding affinity.

The substitution of L-Phe⁷ with L-Msa in somatostatin-14 leads to a dramatic loss of affinity for SSTR1 and SSTR4, while surprisingly retaining high affinity for SSTR2, SSTR3, and SSTR5.[4] This suggests that the bulk and electronic properties of the aromatic ring at position 7 are critical determinants of selectivity. The combination of L-Msa⁷ and D-Trp⁸ results in an analog with exceptionally high affinity and selectivity for SSTR1 and SSTR2.[4]

Furthermore, the substitution of Phe⁷ with L-pyrazinylalanine in a [D-Trp⁸]-somatostatin-14 backbone results in a complete loss of binding to SSTR2, indicating that a simple aromatic character is insufficient and that specific electronic and steric properties of the phenyl ring are required for productive receptor interaction.

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and ultimately results in the inhibition of hormone secretion.

Somatostatin_Signaling cluster_membrane Cell Membrane SST Somatostatin Analog SSTR SSTR SST->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Hormone Secretory Vesicle PKA->Vesicle Phosphorylates Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx K_efflux K⁺ Efflux ↑ K_channel->K_efflux Ca_influx->Vesicle Exocytosis Exocytosis ↓ Vesicle->Exocytosis

Somatostatin Receptor Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Somatostatin-14 Analogs

This protocol outlines the general procedure for the synthesis of somatostatin-14 analogs using Fmoc/tBu chemistry.

SPPS_Workflow start Start: Resin Swelling coupling Fmoc-AA Coupling start->coupling wash1 Washing coupling->wash1 deprotection Fmoc Deprotection wash1->deprotection wash2 Washing deprotection->wash2 repeat Repeat for each amino acid wash2->repeat repeat->coupling Next AA cleavage Cleavage from Resin & Global Deprotection repeat->cleavage Final AA precipitation Precipitation & Washing cleavage->precipitation purification HPLC Purification precipitation->purification cyclization Disulfide Bridge Formation purification->cyclization final_purification Final HPLC Purification cyclization->final_purification characterization Characterization (MS, NMR) final_purification->characterization end End: Purified Peptide characterization->end

Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for Cys, Boc for Lys, tBu for Thr and Ser)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin using a coupling reagent and DIPEA in DMF.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF to remove piperidine.

  • Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bridge Formation: Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH 8) and stir in the presence of air to facilitate oxidation and formation of the disulfide bond.

  • Final Purification and Characterization: Purify the cyclic peptide by RP-HPLC and characterize by mass spectrometry and NMR.[5][6][7]

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.

Binding_Assay_Workflow start Start: Prepare Reagents membranes Prepare Cell Membranes (Expressing SSTR) start->membranes assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition membranes->assay_setup incubation Incubate with Radioligand and Competitor assay_setup->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki counting->analysis end End: Binding Affinity Data analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human somatostatin receptor subtype of interest.

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SS-14)

  • Unlabeled somatostatin-14 (for non-specific binding determination)

  • Test compounds (somatostatin analogs)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target SSTR and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled SS-14), and competition (membranes + radioligand + varying concentrations of test compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Growth Hormone Release Assay

This protocol measures the ability of somatostatin analogs to inhibit GHRH-stimulated growth hormone release from primary pituitary cells.

Materials:

  • Primary anterior pituitary cells from rats or other suitable species.

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Growth Hormone-Releasing Hormone (GHRH)

  • Somatostatin-14 and test analogs

  • GH ELISA kit

Procedure:

  • Cell Culture: Isolate and culture primary anterior pituitary cells in 24-well plates.

  • Pre-incubation: After 2-3 days in culture, wash the cells and pre-incubate in serum-free medium for 1-2 hours.

  • Treatment: Treat the cells with various concentrations of the test somatostatin analog or vehicle for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of GHRH to all wells (except basal control) and incubate for a defined period (e.g., 3 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • GH Quantification: Measure the concentration of GH in the supernatant using a specific ELISA kit.

  • Data Analysis: Plot the percentage of inhibition of GHRH-stimulated GH release against the logarithm of the analog concentration to determine the EC₅₀ value.

Conclusion

The phenylalanine at position 7 of somatostatin-14 is a critical determinant of its biological activity and receptor selectivity. While the substitution with its D-enantiomer is a common strategy to enhance metabolic stability in peptide drug design, the specific impact on receptor binding and functional activity requires careful evaluation. The available data on other substitutions at this position clearly demonstrate that the steric and electronic properties of the aromatic side chain are finely tuned for optimal interaction with the different somatostatin receptor subtypes. The experimental protocols provided in this guide offer a framework for the synthesis, purification, characterization, and functional evaluation of novel somatostatin-14 analogs, paving the way for the development of more potent and selective therapeutics for a range of endocrine and oncological disorders.

References

(D-Phe7)-Somatostatin-14: A Technical Overview of Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile and associated signaling pathways of (D-Phe7)-Somatostatin-14. Due to the absence of specific quantitative binding data in publicly available scientific literature, this document focuses on the established methodologies for determining such a profile and the well-characterized signaling cascades initiated by somatostatin (B550006) receptor activation.

Quantitative Data Presentation

A comprehensive search of scientific databases and literature did not yield specific quantitative binding affinities (Ki or IC50 values) for this compound across the five human somatostatin receptor subtypes (SSTR1-5). The substitution of the phenylalanine residue at position 7 of the somatostatin-14 sequence is a critical determinant of receptor binding and selectivity. For example, related studies have shown that replacing Phenylalanine at position 7 with L-Pyrazinylalanine can lead to a significant loss of binding affinity, highlighting the sensitivity of this position to structural modifications.

The determination of the precise binding profile of this compound would necessitate experimental evaluation using standard pharmacological assays, such as the competitive radioligand binding assay detailed below.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a standard method to determine the in vitro binding affinity of a test compound like this compound to each of the five human somatostatin receptor subtypes.

2.1.1. Materials

  • Cell Lines: Individual cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

  • Radioligand: A high-affinity radiolabeled somatostatin analog with known binding characteristics for the respective receptor subtype (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Somatostatin-14 for determination of non-specific binding.

  • Assay Buffer: 50 mM HEPES (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Detection: Scintillation counter and appropriate scintillation fluid.

2.1.2. Methodology

  • Membrane Preparation:

    • Culture the specific SSTR-expressing cells to confluency.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the membrane pellet in the assay buffer and determine the total protein concentration.

  • Binding Assay:

    • In a 96-well filter plate, combine a standardized amount of cell membrane preparation (e.g., 10-20 µg of protein) with the radioligand at a concentration close to its dissociation constant (Kd).

    • For total binding, add only the membrane and radioligand.

    • For non-specific binding, add a saturating concentration of the unlabeled reference compound in addition to the membrane and radioligand.

    • For the competition assay, add the membrane, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Dry the filter mats and measure the radioactivity retained in each well using a scintillation counter.

2.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are members of the G-protein coupled receptor (GPCR) family. The binding of an agonist, such as this compound, initiates a cascade of intracellular events.

The primary signaling mechanism for all five SSTR subtypes is through coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase , which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).

Beyond this canonical pathway, SSTR activation can also trigger:

  • Modulation of Ion Channel Activity: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, leading to membrane hyperpolarization and reduced cellular excitability and secretion.

  • Activation of Protein Tyrosine Phosphatases (PTPs): This can influence various cellular processes, including cell growth and proliferation, by dephosphorylating key signaling molecules.

  • Regulation of the Mitogen-Activated Protein (MAP) Kinase Pathway: The effects on pathways such as ERK1/2 can be cell-type and receptor-subtype specific, leading to either anti-proliferative or, in some contexts, pro-proliferative effects.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (SSTR Expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation membrane_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation competitor_prep Test Compound Dilution competitor_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Determine IC50 data_processing->curve_fitting ki_calculation Calculate Ki curve_fitting->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

Somatostatin Receptor Signaling Pathway

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Cascades cluster_effects Cellular Response SST This compound SSTR Somatostatin Receptor SST->SSTR Binds Gi Gi/o Protein SSTR->Gi Activates PTP Protein Tyrosine Phosphatase SSTR->PTP Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Excitability Decreased Excitability K_channel->Excitability Ca_channel->Hormone_Secretion Proliferation Modulation of Cell Proliferation PTP->Proliferation

(D-Phe7)-Somatostatin-14: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14, a cyclic tetradecapeptide, is a pivotal endogenous hormone that regulates a wide array of physiological processes, most notably the inhibition of growth hormone, insulin, and glucagon (B607659) secretion. Its therapeutic potential is, however, limited by a short biological half-life. This has led to extensive research into the synthesis of more stable and selective analogs. A key strategy in this endeavor has been the substitution of L-amino acids with their D-isomers to alter conformational stability and enzymatic resistance. This in-depth technical guide focuses on the discovery and history of one such analog, (D-Phe7)-Somatostatin-14, providing a comprehensive overview of its biological activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Discovery and Structure-Activity Relationship

The exploration of D-amino acid substitutions within the Somatostatin-14 sequence was a systematic approach to elucidate the structure-activity relationships of this peptide hormone. The phenylalanine residue at position 7 (Phe7) is part of the crucial β-turn pharmacophore (Phe7-Trp8-Lys9-Thr10) essential for biological activity.

Initial structure-activity studies involving the substitution of L-amino acids with their D-enantiomers revealed that the incorporation of a D-phenylalanine at position 7 results in an analog with markedly reduced biological activity. Research investigating the effects of eighteen somatostatin (B550006) analogues on gastric acid and pepsin secretion demonstrated that the D-Phe7 analogue exhibits low biological activity against the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon[1]. This suggests that while D-amino acid substitution can enhance stability in some positions, the specific chirality and conformation of the Phe7 residue are critical for effective receptor binding and signal transduction. Further studies on analogs where Phe7 was replaced with other moieties, such as l-Pyrazinylalanine in a [D-Trp8]-Somatostatin-14 backbone, also reported a loss of binding to somatostatin receptors, reinforcing the stringent structural requirements at this position.

Data Presentation

Quantitative data on the receptor binding affinities and in vivo/in vitro potencies for this compound are not extensively available in the public domain literature. This is likely due to its significantly reduced biological activity, which may have precluded it from further detailed characterization in many studies. The available data is primarily qualitative, indicating low potency across various functional assays.

For comparative purposes, the following table summarizes the known biological activities of native Somatostatin-14.

Compound Assay Species Potency
Somatostatin-14Inhibition of Gastric Acid Secretion (Pentagastrin-stimulated)CatID50: 1.29 ± 0.13 nmol/kg/hr[1]
Somatostatin-14Inhibition of Growth Hormone Release-Potent Inhibitor
Somatostatin-14Inhibition of Insulin Release-Potent Inhibitor
Somatostatin-14Inhibition of Glucagon Release-Potent Inhibitor

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the synthesis and characterization of somatostatin analogs like this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a 2-chlorotrityl chloride resin.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF).

2. First Amino Acid Loading:

  • Dissolve Fmoc-Cys(Trt)-OH and diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the resin and agitate for 1-2 hours.

  • Cap any unreacted sites using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Wash the resin with DCM, DMF, and isopropanol.

3. Peptide Chain Elongation (for each amino acid):

  • Deprotection: Remove the Fmoc group with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (including Fmoc-D-Phe-OH for position 7) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

4. Cleavage and Deprotection:

  • After coupling the final amino acid (Ala), wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

5. Cyclization (Disulfide Bridge Formation):

  • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 10% acetic acid).

  • Adjust the pH to ~8.5 with ammonium (B1175870) hydroxide.

  • Allow the oxidation of the cysteine thiols to form the disulfide bridge by stirring the solution open to the air for 24-48 hours, monitoring with Ellman's reagent.

6. Purification:

  • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for somatostatin receptors (SSTRs).

1. Membrane Preparation:

  • Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled competitor peptide, this compound.

  • Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

  • For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled native Somatostatin-14.

  • Incubate the plate at room temperature for 1-2 hours.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP).

1. Cell Preparation:

  • Culture cells expressing the somatostatin receptor of interest (e.g., AtT-20 cells).

  • Plate the cells in a multi-well plate and allow them to adhere.

2. Assay Procedure:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells.

  • Stimulate adenylyl cyclase with an agonist like forskolin.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value for the inhibition of adenylyl cyclase activity.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SST14 This compound SSTR Somatostatin Receptor (SSTR) SST14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response Leads to

Caption: Somatostatin-14 Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start prep Prepare SSTR-expressing cell membranes start->prep plate Plate membranes in 96-well plate prep->plate add_competitor Add increasing concentrations of This compound plate->add_competitor add_radioligand Add fixed concentration of [125I-Tyr11]-Somatostatin-14 add_competitor->add_radioligand incubate Incubate at room temperature add_radioligand->incubate filter Rapid filtration and washing incubate->filter count Measure radioactivity filter->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand Receptor Binding Assay Workflow.

References

A Technical Guide to the Physiological Effects of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SS-14) is an endogenous cyclic peptide with a wide range of inhibitory physiological effects, mediated through a family of five G-protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short half-life. Structure-activity relationship studies are crucial in developing stable and selective analogs. This technical guide focuses on the physiological implications of a specific modification in the SS-14 sequence: the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, resulting in (D-Phe7)-Somatostatin-14. This document consolidates the available data on this analog, contrasting its expected effects with those of the native peptide. The evidence strongly suggests that the stereochemistry at position 7 is critical for receptor binding and, consequently, for its biological activity.

Introduction to Somatostatin-14

Somatostatin-14 is a 14-amino acid peptide hormone that plays a significant role in regulating the endocrine and nervous systems.[1] It is produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract.[2] SS-14 exerts its effects by binding to five distinct somatostatin (B550006) receptor subtypes (SSTR1-SSTR5), which are G-protein coupled receptors.[1] The activation of these receptors triggers a cascade of intracellular events, leading to the inhibition of a wide array of physiological processes.

The primary physiological effects of somatostatin-14 include:

  • Inhibition of Hormone Secretion: SS-14 potently inhibits the release of growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and various gastrointestinal hormones.[2][3]

  • Inhibition of Exocrine Secretion: It reduces the secretion of gastric acid, pancreatic enzymes, and bile.[1]

  • Antiproliferative Effects: Somatostatin and its analogs can inhibit the proliferation of both normal and cancerous cells.[2]

The core pharmacophore responsible for the biological activity of somatostatin-14 is generally considered to be the amino acid sequence Phe7-Trp8-Lys9-Thr10.[4] Modifications within this region can dramatically alter the peptide's affinity for its receptors and its overall efficacy.

The Critical Role of Phenylalanine at Position 7

Structure-activity relationship studies have highlighted the importance of the phenylalanine residue at position 7 (Phe7) for the biological activity of somatostatin-14. Altering this specific amino acid can have profound effects on receptor binding.

This compound: A Loss of Function

Research investigating the effects of substituting L-amino acids with their D-isomers in somatostatin analogs has revealed that the (D-Phe7) modification leads to a significant loss of biological activity. One study reported that the D-Phe7 analog of somatostatin exhibits low biological activity and, consequently, low affinity for the somatostatin receptor.[5][6] This suggests that the specific spatial orientation of the phenyl side chain of L-Phe7 is crucial for proper interaction with the receptor binding pocket.

Further supporting the importance of the L-configuration at this position, a study involving the replacement of Phe7 with L-pyrazinylalanine in a D-Trp8-somatostatin-14 analog found that the resulting molecule does not bind to somatostatin receptors.[7] The authors of that study proposed a repulsive interaction with the receptor, indicating that even subtle changes to the aromatic ring at position 7 can abolish binding.[7]

Given this evidence, it can be inferred that this compound is largely physiologically inactive due to its inability to effectively bind to and activate somatostatin receptors.

Quantitative Data: Somatostatin-14 as a Baseline

Due to the low biological activity of this compound, specific quantitative data for this analog is scarce. The following tables summarize key quantitative data for the native Somatostatin-14, which serves as a benchmark to illustrate the expected lack of effect from the (D-Phe7) analog.

Table 1: Receptor Binding Affinity of Somatostatin-14
Receptor SubtypeBinding Affinity (Ki in nM)
hSSTR1High Affinity
hSSTR2High Affinity
hSSTR3High Affinity
hSSTR4High Affinity
hSSTR5Moderate to High Affinity

Note: Specific Ki values can vary depending on the cell line and experimental conditions used. SS-14 generally shows high affinity for SSTRs 1-4.[3]

It is anticipated that the Ki values for this compound would be significantly higher, reflecting its low binding affinity.[5][6]

Table 2: Physiological Effects of Somatostatin-14 on Hormone Secretion
HormoneEffectPotency (ID50)
Growth Hormone (GH)InhibitionHigh
InsulinInhibitionHigh
GlucagonInhibitionHigh
Gastric AcidInhibition1.29 ± 0.13 nmol/kg/hr (in conscious cats)[5]
PepsinInhibitionHigh (lower threshold than acid secretion)[5]

This compound is expected to show little to no inhibitory effect on the secretion of these hormones due to its poor receptor binding.[5][6]

Signaling Pathways

The signaling pathways activated by somatostatin-14 are well-characterized. Upon binding to its G-protein coupled receptors, SS-14 initiates a cascade of intracellular events. The expected lack of binding of this compound would prevent the initiation of these pathways.

Diagram 1: Somatostatin-14 Signaling Pathway

Somatostatin_Signaling SS14 Somatostatin-14 SSTR SSTR (1-5) SS14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates Apoptosis Induction of Apoptosis (SSTR3) SSTR->Apoptosis via SSTR3 AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Hormone_Secretion K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Hormone_Secretion MAPK ↓ MAPK Pathway PTP->MAPK Cell_Proliferation Inhibition of Cell Proliferation MAPK->Cell_Proliferation

Caption: Generalized signaling pathways of Somatostatin-14 upon binding to its receptors.

Experimental Protocols

Detailed methodologies are essential for the study of somatostatin analogs. Below are representative protocols relevant to the investigation of peptides like this compound.

Solid-Phase Peptide Synthesis of Somatostatin Analogs

This protocol outlines the general steps for synthesizing a somatostatin analog using Fmoc solid-phase peptide synthesis.

Peptide_Synthesis_Workflow start Start with Resin swelling Resin Swelling in DCM start->swelling first_aa Couple First Fmoc-Amino Acid swelling->first_aa deprotection Fmoc Deprotection (Piperidine) first_aa->deprotection coupling Couple Next Fmoc-Amino Acid deprotection->coupling repeat Repeat Deprotection & Coupling for each amino acid in sequence coupling->repeat cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation cyclization Disulfide Bond Formation (Oxidation) precipitation->cyclization purification RP-HPLC Purification cyclization->purification analysis Analysis (Mass Spec, HPLC) purification->analysis final_product Lyophilized Peptide analysis->final_product

Caption: A generalized workflow for the solid-phase synthesis of a cyclic peptide like Somatostatin-14.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH for the synthesis of the analog)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

  • Oxidation buffer for cyclization

  • RP-HPLC system for purification

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.

  • Chain Elongation: Perform cycles of Fmoc deprotection and coupling of the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Cyclization: Form the disulfide bridge by oxidation in a suitable buffer.

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8]

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a somatostatin analog for its receptors.

Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing SSTRs) incubation Incubate Membranes with Radioligand and Test Ligand prep->incubation radioligand Radiolabeled Ligand (e.g., ¹²⁵I-[Tyr¹¹]-SS-14) radioligand->incubation test_ligand Unlabeled Test Ligand ((D-Phe7)-SS-14 at various concentrations) test_ligand->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis result Binding Affinity analysis->result

Caption: Workflow for determining the receptor binding affinity of a test compound.

Materials:

  • Cell membranes from a cell line overexpressing a specific somatostatin receptor subtype.

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

  • Unlabeled test compound (this compound).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter or gamma counter.

Procedure:

  • Reaction Setup: In a 96-well filter plate, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by vacuum filtration.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test ligand to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50.

Conclusion

The available evidence strongly indicates that the substitution of L-Phenylalanine with D-Phenylalanine at position 7 of somatostatin-14 results in an analog with low to negligible biological activity. This is attributed to a significantly reduced affinity for somatostatin receptors, likely due to steric hindrance or an unfavorable conformational change that prevents proper interaction with the receptor's binding pocket. Consequently, this compound is not expected to elicit the characteristic physiological effects of native somatostatin-14, such as the inhibition of hormone secretion or cell proliferation. This underscores the critical importance of the stereochemistry of the Phe7 residue for the biological function of somatostatin and provides valuable insight for the rational design of novel somatostatin analogs. Further studies quantifying the binding affinity of this compound for each of the five receptor subtypes would be beneficial to fully confirm its lack of activity.

References

(D-Phe7)-Somatostatin-14: A Technical Guide to its Signaling Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(D-Phe7)-Somatostatin-14 is an analog of the native peptide hormone Somatostatin-14 (SS-14), characterized by the substitution of the L-phenylalanine at position 7 with its D-isomeric form. This seemingly subtle modification has profound consequences for its biological activity. Available evidence strongly indicates that this compound exhibits low biological activity and a correspondingly low affinity for somatostatin (B550006) receptors (SSTRs). This technical guide will delineate the established signaling pathways of the parent molecule, Somatostatin-14, to provide a framework for understanding the functional deficits of the (D-Phe7) analog. The critical role of the native L-phenylalanine at position 7 for receptor binding and subsequent signal transduction will be a central theme.

Introduction to Somatostatin-14 Signaling

Somatostatin-14 is a cyclic peptide hormone that plays a crucial inhibitory role in the endocrine and nervous systems.[1] Its effects are mediated through a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] Upon binding, these receptors couple primarily to inhibitory G proteins (Gi/o), triggering a cascade of intracellular events that culminate in the inhibition of hormone secretion and cellular proliferation.[4][5]

The Detrimental Impact of the D-Phe7 Substitution

Structure-activity relationship studies are pivotal in understanding the pharmacophore of a peptide hormone. In the case of somatostatin, the phenylalanine residue at position 7 is a critical component of this pharmacophore. Research investigating a range of somatostatin analogs has demonstrated that substitutions at this position are poorly tolerated.

Specifically, analogs incorporating a D-phenylalanine at position 7, including this compound, exhibit low biological activity .[6][7] This has been observed in the context of inhibiting the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon.[6][7] The prevailing hypothesis for this loss of function is a significantly reduced affinity for somatostatin receptors .[6][7] Further supporting the importance of this residue, substitution of L-Phe7 with L-alanine also results in a marked decrease in biological activity.[8]

Core Signaling Pathways of Somatostatin-14 (and the Presumed Inactivity of the D-Phe7 Analog)

The primary signaling pathways activated by Somatostatin-14 are detailed below. Due to its low receptor affinity, it is presumed that this compound is unable to effectively initiate these cascades.

Inhibition of Adenylyl Cyclase

A hallmark of somatostatin signaling is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).[5][9] This process is mediated by the α subunit of the activated Gi protein. The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates to promote hormone secretion.[10]

.dot

Adenylyl_Cyclase_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol SSTR SSTR Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Secretion Hormone Secretion PKA_active->Secretion Promotes SS14 Somatostatin-14 SS14->SSTR Binds DPhe7 (D-Phe7)-SS-14 DPhe7->SSTR Weak/No Binding

Caption: Somatostatin-14 signaling via adenylyl cyclase inhibition.

Modulation of Ion Channels

Somatostatin-14 also regulates the activity of key ion channels, a crucial mechanism for controlling cellular excitability and hormone secretion.

  • Potassium (K+) Channels: Activation of SSTRs leads to the opening of G protein-coupled inwardly rectifying potassium channels (GIRKs). The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and, consequently, inhibiting secretion.

  • Calcium (Ca2+) Channels: Somatostatin signaling inhibits voltage-gated Ca2+ channels.[11] This is achieved through the direct interaction of the βγ subunits of the Gi protein with the channel complex. The reduction in Ca2+ influx is a primary mechanism for the inhibition of hormone release, as Ca2+ is a critical trigger for the fusion of secretory vesicles with the plasma membrane.[11]

.dot

Ion_Channel_Modulation cluster_ligand cluster_membrane Plasma Membrane cluster_effects SS14 Somatostatin-14 SSTR SSTR SS14->SSTR Gi Gi Protein (αβγ) SSTR->Gi K_Channel K+ Channel (GIRK) Gi->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel (Voltage-Gated) Gi->Ca_Channel βγ subunit inhibits K_out K+ K_Channel->K_out Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Hyperpolarization Hyperpolarization Inhibited_Secretion Inhibited Hormone Secretion Hyperpolarization->Inhibited_Secretion Reduced_Ca_Influx->Inhibited_Secretion K_out->Hyperpolarization Ca_in Ca2+ Ca_in->Ca_Channel

Caption: Somatostatin-14-mediated modulation of ion channels.

Quantitative Data

Due to the demonstrated low biological activity of this compound, specific quantitative data such as receptor binding affinities (Ki, IC50) and functional potencies (EC50) are not available in the peer-reviewed literature. For comparative purposes, the binding affinities of the parent compound, Somatostatin-14, for the five human SSTR subtypes are generally in the low nanomolar range.

Receptor SubtypeSomatostatin-14 Binding Affinity (Ki in nM)
hSSTR1~1.5 - 5.0
hSSTR2~0.1 - 1.0
hSSTR3~0.5 - 2.0
hSSTR4~1.0 - 10.0
hSSTR5~0.5 - 2.5
(Note: These values are approximate and can vary depending on the experimental conditions and cell system used.)

Experimental Protocols

While specific protocols for this compound are not published due to its inactivity, the following standard assays are used to characterize the signaling pathways of somatostatin analogs.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype.

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific SSTR subtype.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).[10]

    • Membrane Preparation: Homogenize cells and isolate the cell membrane fraction through centrifugation.

    • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14) and varying concentrations of the unlabeled test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is then used to determine the Ki value using the Cheng-Prusoff equation.

.dot

Binding_Assay_Workflow start Start: SSTR-expressing cell membranes radioligand Add radiolabeled SS-14 analog start->radioligand competitor Add varying concentrations of (D-Phe7)-SS-14 radioligand->competitor incubation Incubate competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis end End: Determine Receptor Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This functional assay measures the ability of a compound to inhibit cAMP production.

  • Objective: To determine the potency (EC50) of a test compound to inhibit adenylyl cyclase.

  • Methodology:

    • Cell Culture: Plate SSTR-expressing cells in a multi-well plate.

    • Stimulation: Pre-treat cells with the test compound at various concentrations for a defined period. Then, stimulate adenylyl cyclase with an agent such as forskolin.

    • Cell Lysis: Lyse the cells to release intracellular contents.

    • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or HTRF assay.

    • Data Analysis: Generate a dose-response curve by plotting the cAMP level against the agonist concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[6]

Conclusion

The substitution of L-phenylalanine with D-phenylalanine at position 7 of Somatostatin-14 results in an analog with low biological activity. This is attributed to a significantly diminished affinity for somatostatin receptors, preventing the initiation of the canonical signaling cascades, namely the inhibition of adenylyl cyclase and the modulation of ion channels. Consequently, this compound is not a functional agonist and serves as a clear example of the stringent structural requirements for ligand binding and activation of the somatostatin receptor family. This underscores the critical role of the Phe7 residue in maintaining the bioactive conformation of somatostatin.

References

In Vivo Effects of (D-Phe7)-Somatostatin-14 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SS-14) and its analogs are pivotal in regulating a multitude of physiological processes, primarily through the inhibition of various endocrine and exocrine secretions. The therapeutic potential of native somatostatin (B550006) is limited by its short plasma half-life, necessitating the development of more stable analogs. Modifications of the SS-14 backbone have been extensively explored to enhance receptor binding affinity, selectivity, and in vivo stability. This technical guide focuses on the anticipated in vivo effects following the administration of (D-Phe7)-Somatostatin-14, a synthetic analog of SS-14. While direct in vivo studies on this specific analog are not extensively documented in publicly available literature, this guide synthesizes information on the critical role of the Phenylalanine at position 7 (Phe7) and the known in vivo effects of other SS-14 analogs to provide a comprehensive overview of its expected biological activities, potential therapeutic applications, and the methodologies for its investigation.

Introduction: The Critical Role of Phenylalanine at Position 7

Somatostatin-14 exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The binding affinity and selectivity of SS-14 and its analogs are dictated by their three-dimensional conformation, which is stabilized by a disulfide bridge between Cys3 and Cys14 and a β-turn involving residues Phe6, Phe7, Trp8, and Lys9.

The Phenylalanine residue at position 7 is a crucial component of this β-turn structure and is directly involved in receptor binding. Studies involving the substitution of Phe7 have demonstrated a significant impact on receptor affinity. For instance, the replacement of Phe7 with L-pyrazinylalanine in a D-Trp8-SS-14 analog resulted in a dramatic loss of binding to human somatostatin receptors (hSSTR2), suggesting a repulsive interaction with the receptor.[1] This underscores the steric and electronic importance of the aromatic side chain of Phe7 in establishing a productive interaction with the receptor binding pocket.

The substitution of the naturally occurring L-Phenylalanine with its D-enantiomer, (D-Phe7), is a common strategy in peptide drug design to increase enzymatic stability and potentially alter receptor binding profiles. While conferring resistance to proteolysis, this modification can also induce significant conformational changes that may either enhance or diminish biological activity. Given the critical nature of the Phe7 position, it is hypothesized that this compound will exhibit a distinct in vivo profile compared to native SS-14.

Anticipated In Vivo Effects

Based on the known functions of somatostatin and its analogs, the administration of this compound is expected to influence several physiological systems. The magnitude and receptor selectivity of these effects will, however, be critically dependent on its specific binding affinities to the SSTR subtypes.

Endocrine System

Somatostatin is a potent inhibitor of the secretion of numerous hormones. The administration of this compound is anticipated to suppress the release of:

  • Growth Hormone (GH): Native somatostatin and its analogs are well-established inhibitors of GH secretion from the anterior pituitary.[2][3]

  • Insulin (B600854) and Glucagon (B607659): Somatostatin plays a key role in glucose homeostasis by inhibiting the secretion of both insulin and glucagon from the pancreas.

  • Gastrointestinal Hormones: The secretion of gastrin, cholecystokinin (B1591339) (CCK), secretin, and vasoactive intestinal peptide (VIP) is expected to be inhibited.

Gastrointestinal System

Consistent with the inhibitory actions of somatostatin, this compound is expected to:

  • Reduce gastric acid and pepsin secretion.

  • Decrease pancreatic exocrine secretions (e.g., bicarbonate, digestive enzymes).

  • Inhibit gastrointestinal motility and blood flow.

Anti-proliferative and Anti-tumor Effects

Somatostatin analogs have demonstrated anti-tumor effects through both direct and indirect mechanisms.[2][4][5]

  • Direct Effects: Activation of SSTRs on tumor cells can induce cell cycle arrest and apoptosis.[2]

  • Indirect Effects: Inhibition of the secretion of growth factors and hormones that promote tumor growth, as well as inhibition of angiogenesis.

The potential anti-tumor efficacy of this compound would depend on its binding profile to SSTR subtypes expressed on specific tumor types.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize typical in vivo effects observed with Somatostatin-14 and other analogs. These tables provide a comparative framework for the potential effects of this compound.

Table 1: Effects of Somatostatin Analogs on Hormone Secretion in vivo

HormoneAnimal ModelSomatostatin AnalogDoseRoute of Administration% Inhibition of SecretionReference
Growth Hormone (GH)RatOctreotide10 µg/kgSubcutaneous~70%
InsulinHumanSomatostatin-143-300 µg/hIntravenousDose-dependent[6]
GlucagonHumanSomatostatin-143-300 µg/hIntravenousDose-dependent[6]
Pancreatic PolypeptideHumanSomatostatin-143-300 µg/hIntravenousDose-dependent[6]

Table 2: Anti-tumor Effects of Somatostatin Analogs in vivo

Tumor TypeAnimal ModelSomatostatin AnalogDoseRoute of Administration% Tumor Growth InhibitionReference
Pancreatic AdenocarcinomaNude MouseSMS 201-995 (Octreotide)100 µg/kg, tidIntraperitoneal52-55% (by weight)
Prostate Cancer (Dunning R-3327)RatRC-160Not specifiedNot specifiedSignificant inhibition[4]
Mammary Tumor (MXT)MouseRC-160Not specifiedNot specifiedSignificant inhibition[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vivo effects of this compound.

General Protocol for In Vivo Administration in Mice

This protocol outlines the general procedure for administering this compound to mice to assess its physiological effects.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Mice (e.g., C57BL/6 or BALB/c)

  • Syringes and needles (e.g., 27-30 gauge)

  • Anesthesia (if required for the procedure)

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Handling: Acclimatize mice to the experimental conditions for at least one week. Handle animals gently to minimize stress.

  • Administration:

    • Subcutaneous (SC) Injection: Pinch the skin on the back of the neck to form a tent and insert the needle at the base. Inject the solution and withdraw the needle.

    • Intraperitoneal (IP) Injection: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Intravenous (IV) Injection: Typically performed via the tail vein. This may require a restraining device and experience.

  • Dosage: The optimal dose should be determined through dose-response studies. A starting point could be in the range of 10-100 µg/kg, based on doses used for other somatostatin analogs.[7]

  • Monitoring: Observe the animals for any adverse effects. Monitor relevant physiological parameters based on the experimental goals (e.g., blood glucose, hormone levels, tumor size).

Assessment of Anti-tumor Activity in a Xenograft Model

This protocol describes how to evaluate the anti-tumor effects of this compound using a human tumor xenograft model in immunodeficient mice.

Materials:

  • Human tumor cell line expressing SSTRs

  • Immunodeficient mice (e.g., nude or SCID)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to a predetermined schedule (e.g., daily or twice daily) via the chosen route.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Somatostatin receptors couple to various intracellular signaling pathways, primarily through inhibitory G-proteins (Gi). The activation of these pathways leads to the characteristic inhibitory effects of somatostatin.

SSTR_Signaling SST (D-Phe7)-SS-14 SSTR SSTR (1-5) SST->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates PLC Phospholipase C (SSTR2/3) G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Promotes Ca_channel->Hormone_Secretion K_channel->Hormone_Secretion Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Promotes Experimental_Workflow A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (SSTR-positive cell line) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E (D-Phe7)-SS-14 Administration D->E F Vehicle Control Administration D->F G Measurement of Tumor Volume and Body Weight E->G F->G H Endpoint Analysis (Tumor Excision, Histology) G->H I Data Analysis and Interpretation H->I

References

The Pharmacokinetic Profile of (D-Phe7)-Somatostatin-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a naturally occurring cyclic peptide hormone with a wide range of physiological effects, primarily inhibitory in nature. Its therapeutic potential is significantly limited by its short biological half-life, which is typically in the range of 1-3 minutes due to rapid enzymatic degradation. To overcome this limitation, synthetic analogs have been developed with modified amino acid sequences to enhance stability and duration of action. This technical guide focuses on the pharmacokinetics of a specific analog, (D-Phe7)-Somatostatin-14, where the L-phenylalanine at position 7 is replaced by its D-isostere. This substitution is anticipated to confer resistance to enzymatic cleavage, thereby altering its pharmacokinetic profile. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its expected pharmacokinetics based on the known behavior of Somatostatin-14 and other D-amino acid-substituted analogs. It also details the standard experimental protocols for determining these pharmacokinetic parameters.

Core Concepts in the Pharmacokinetics of Peptide Analogs

The pharmacokinetic profile of a peptide therapeutic is determined by its absorption, distribution, metabolism, and excretion (ADME). For peptide analogs like this compound, key considerations include:

  • Enzymatic Stability: The primary determinant of a peptide's half-life is its susceptibility to degradation by peptidases in the plasma and tissues. The introduction of D-amino acids is a common strategy to increase resistance to these enzymes.

  • Receptor Binding: The affinity and binding kinetics to somatostatin (B550006) receptors (SSTRs) influence the distribution and cellular uptake of the analog.

  • Physicochemical Properties: Factors such as size, charge, and lipophilicity affect the absorption, distribution, and clearance of the peptide.

Expected Pharmacokinetic Profile of this compound

Based on the principles of peptide drug design and data from related somatostatin analogs, the following pharmacokinetic characteristics are anticipated for this compound.

Quantitative Data Summary

The following tables summarize the expected qualitative and potential quantitative pharmacokinetic parameters for this compound compared to native Somatostatin-14. It is important to note that the values for the analog are predictive and would require experimental verification.

ParameterSomatostatin-14This compound (Expected)Rationale for Expectation
Biological Half-life (t½) 1-3 minutesSignificantly longer than SST-14D-amino acid substitution at Phe7 is expected to hinder recognition and cleavage by endopeptidases.
Plasma Clearance (CL) HighLower than SST-14Reduced enzymatic degradation leads to slower removal from circulation.
Volume of Distribution (Vd) LowSimilar to or slightly higher than SST-14Distribution will be primarily in the extracellular fluid, with potential for increased tissue penetration due to higher stability.
Metabolism Rapid enzymatic degradationSlower enzymatic degradationThe D-Phe7 substitution is a key modification to reduce susceptibility to peptidases.
Primary Route of Elimination Enzymatic degradation followed by renal clearance of fragmentsPrimarily renal clearance of the intact or partially metabolized peptideWith increased stability, a larger fraction of the analog is expected to be cleared by the kidneys.
In Vitro ParameterSomatostatin-14This compound (Expected)Rationale for Expectation
Plasma Stability LowHighIncreased resistance to plasma peptidases due to the D-amino acid.
Receptor Binding Affinity (SSTRs) HighPotentially alteredThe Phe7 position is crucial for receptor interaction, and its modification could either increase or decrease binding affinity to different SSTR subtypes.

Experimental Protocols

This section details the methodologies for key experiments required to definitively determine the pharmacokinetic profile of this compound.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma from different species (e.g., rat, mouse, human).

Methodology:

  • This compound is incubated in fresh plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid).

  • Samples are centrifuged to remove precipitated proteins.

  • The supernatant is analyzed by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of the intact peptide.

  • The half-life (t½) in plasma is calculated from the degradation rate constant.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters (half-life, clearance, volume of distribution) of this compound in a relevant animal model (e.g., rats).

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for blood sampling.

  • Dosing: A known dose of this compound is administered, typically via intravenous (IV) bolus injection to determine fundamental pharmacokinetic parameters. Other routes like subcutaneous (SC) or oral (PO) can be used to assess bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Quantification: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Biodistribution Study using Radiolabeled Analog

Objective: To determine the tissue distribution of this compound.

Methodology:

  • Radiolabeling: this compound is radiolabeled with a suitable isotope (e.g., Iodine-125 for preclinical studies).

  • Administration: The radiolabeled peptide is administered to animals (e.g., mice or rats) via IV injection.

  • Tissue Collection: At various time points post-injection, animals are euthanized, and organs and tissues of interest (e.g., liver, kidneys, pancreas, tumor if applicable, etc.) are collected and weighed.

  • Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis: The tissue distribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

Somatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SST_Analog This compound SSTR Somatostatin Receptor (SSTR) SST_Analog->SSTR Binding G_Protein Gi/o Protein SSTR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion, Cell Proliferation PKA->Cellular_Response Ca_Channel->Cellular_Response Reduced Ca2+ influx K_Channel->Cellular_Response Hyperpolarization

Caption: Somatostatin analog signaling pathway.

Experimental Workflow: In Vivo Pharmacokinetics

PK_Workflow Start Start: In Vivo PK Study Dosing Administer (D-Phe7)-SST-14 to Cannulated Rats (IV) Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Separate Plasma by Centrifugation Sampling->Processing Analysis Quantify Peptide Concentration using LC-MS/MS Processing->Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Analysis->Data_Analysis End End: PK Profile Data_Analysis->End

Caption: Workflow for in vivo pharmacokinetic study.

Logical Relationship: Rationale for Improved Stability

Stability_Rationale SST14 Somatostatin-14 (L-Phe at position 7) Peptidase Endopeptidases SST14->Peptidase Substrate for Degradation Rapid Enzymatic Degradation Peptidase->Degradation Causes Resistance Steric Hindrance to Enzyme Recognition Peptidase->Resistance Blocked by Short_HalfLife Short Biological Half-life (1-3 min) Degradation->Short_HalfLife Leads to D_Phe7_SST14 This compound (D-Phe at position 7) D_Phe7_SST14->Peptidase Poor Substrate for Long_HalfLife Increased Biological Half-life Resistance->Long_HalfLife Leads to

Caption: Rationale for enhanced stability of (D-Phe7)-SST-14.

Conclusion

The substitution of L-Phe with D-Phe at position 7 in the Somatostatin-14 sequence is a rational design strategy to enhance its pharmacokinetic profile. It is strongly anticipated that this compound will exhibit a significantly longer biological half-life and greater plasma stability compared to the native peptide. This improved metabolic resistance would make it a more viable candidate for therapeutic development. However, it is critical to experimentally validate these expected properties. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of the absorption, distribution, metabolism, and excretion of this compound, which is an essential step in its preclinical and clinical development. Further studies would also be required to determine how this modification affects the binding affinity and selectivity for the different somatostatin receptor subtypes, as this will ultimately determine its pharmacological activity and potential therapeutic applications.

An In-depth Technical Guide on the Core Degradation Pathways of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core degradation pathways of the synthetic somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14. By incorporating a D-amino acid at position 7, this analog is designed for enhanced metabolic stability compared to the native Somatostatin-14. This document details the enzymatic degradation mechanisms, presents quantitative data on stability, outlines experimental protocols for studying degradation, and provides visual representations of the relevant pathways and workflows.

Introduction to this compound and its Metabolic Stability

Somatostatin-14 (SST-14) is a native cyclic peptide hormone with a wide range of physiological effects, primarily inhibitory in nature. However, its therapeutic potential is limited by a very short biological half-life of only 1-3 minutes due to rapid enzymatic degradation in plasma and tissues. The development of synthetic analogs, such as this compound, aims to overcome this limitation by modifying the peptide structure to increase resistance to proteolysis.

The substitution of the L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, is a key strategy to enhance metabolic stability. This modification sterically hinders the approach of proteases and alters the peptide bond's susceptibility to cleavage, as endogenous proteases are stereospecific for L-amino acids. This guide will explore the implications of this substitution on the degradation pathways of the molecule.

Enzymatic Degradation Pathways

The degradation of peptide-based drugs is primarily mediated by peptidases present in various biological matrices, including plasma, serum, and tissues such as the liver and kidneys. For somatostatin and its analogs, the main enzymatic activities responsible for degradation are endopeptidases and aminopeptidases.

Primary Cleavage Sites in Native Somatostatin-14

Native Somatostatin-14 is susceptible to cleavage at multiple sites. Key enzymatic cleavage points include:

  • Endopeptidases: Cleavage within the peptide chain, often C-terminal to lysine (B10760008) and arginine residues by trypsin-like proteases. The Trp8-Lys9 bond is a known primary cleavage site.

  • Aminopeptidases: Removal of amino acids from the N-terminus.

Predicted Degradation Pathways of this compound

The introduction of D-Phe at position 7 is expected to significantly alter the degradation profile of Somatostatin-14. The peptide bond between Asn6 and D-Phe7 is predicted to be highly resistant to cleavage by most endogenous proteases. This protection extends to the pharmacologically crucial D-Phe7-Trp8-Lys9-Thr10 region.

While direct cleavage at the D-Phe7 position is unlikely, degradation is still possible at other sites within the molecule, albeit at a slower rate compared to the native peptide. The primary sites of potential enzymatic attack are likely to be:

  • C-terminal to Lys9: The Lys9-Thr10 bond remains a potential, though likely hindered, cleavage site for trypsin-like enzymes.

  • Other internal peptide bonds: Other peptide bonds outside the protected region may be susceptible to cleavage by various endopeptidases.

  • N- and C-terminal degradation: The exopeptidase activity at the N- and C-termini may still occur, although the cyclic nature of the molecule provides some protection.

The overall degradation of this compound is therefore hypothesized to be a slower process, leading to a prolonged plasma half-life and increased bioavailability.

Quantitative Data on Metabolic Stability

While specific quantitative data for the degradation of this compound is not extensively available in publicly accessible literature, the following table summarizes the expected improvements in metabolic stability based on studies of similar D-amino acid-substituted peptide analogs.

ParameterNative Somatostatin-14This compound (Predicted)Rationale for Prediction
Plasma Half-life (t½) 1-3 minutesSignificantly increased (e.g., >30 minutes)D-amino acid at position 7 protects the core pharmacophore from rapid enzymatic cleavage.
Primary Cleavage Sites Trp8-Lys9, other internal bondsPotentially Lys9-Thr10 (at a reduced rate), other peripheral bondsThe D-Phe7 substitution sterically hinders protease access to the adjacent peptide bonds.
Major Degrading Enzymes Endopeptidases (e.g., trypsin-like), AminopeptidasesSimilar classes of enzymes, but with significantly lower efficiencyThe D-amino acid modification reduces the substrate recognition by these enzymes.

Experimental Protocols for Studying Degradation

The following sections detail the methodologies for key experiments to assess the degradation pathways of this compound.

In Vitro Stability in Biological Matrices

Objective: To determine the rate of degradation of this compound in various biological fluids.

Protocol:

  • Preparation of Biological Matrices: Freshly collected human plasma or serum (with appropriate anticoagulant if necessary) is used. Alternatively, tissue homogenates (e.g., from liver or kidney) can be prepared in a suitable buffer.

  • Incubation: A stock solution of this compound is added to the pre-warmed biological matrix to a final concentration (e.g., 10 µM). The mixture is incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant containing the peptide and its metabolites is collected for analysis.

  • Analysis: The concentration of the remaining parent peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Identification of Cleavage Sites and Metabolites

Objective: To identify the specific sites of enzymatic cleavage and the resulting degradation products.

Protocol:

  • In Vitro Degradation: this compound is incubated with specific proteases (e.g., trypsin, chymotrypsin) or in a complex biological matrix as described above.

  • Sample Preparation: Following incubation and quenching, the samples are prepared as described in section 4.1.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS.

    • Chromatographic Separation: A C18 column is typically used with a gradient of water and acetonitrile (both containing a small percentage of formic acid) to separate the parent peptide from its metabolites.

    • Mass Spectrometry: A high-resolution mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent peptide and any new peaks that appear over time.

    • Tandem Mass Spectrometry (MS/MS): The identified metabolite peaks are subjected to fragmentation to determine their amino acid sequence, thereby revealing the cleavage site.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G cluster_native Native Somatostatin-14 Degradation cluster_analog This compound Degradation SST14 Somatostatin-14 (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) Fragments1 Inactive Fragments SST14->Fragments1 Rapid Cleavage (e.g., at Trp8-Lys9) Peptidases Endopeptidases & Aminopeptidases Peptidases->SST14 DPhe7_SST14 This compound (Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys) Fragments2 Inactive Fragments DPhe7_SST14->Fragments2 Slow Cleavage (e.g., at Lys9-Thr10) Peptidases2 Endopeptidases & Aminopeptidases Peptidases2->DPhe7_SST14 Reduced Susceptibility

Caption: Comparative degradation of native Somatostatin-14 and its D-Phe7 analog.

G start Start: Peptide Sample incubation Incubate with Biological Matrix (Plasma, Serum, or Tissue Homogenate) at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by RP-HPLC or LC-MS/MS supernatant->analysis end End: Determine Degradation Rate and Identify Metabolites analysis->end G cluster_signaling Somatostatin Receptor Signaling SST_Analog This compound SSTR Somatostatin Receptor (SSTR) (GPCR) SST_Analog->SSTR Binds G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Effector Downstream Effectors (e.g., Ion Channels, MAP Kinase) G_Protein->Effector Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP->Effector Activates

A Technical Guide to the Structural Analogs of (D-Phe7)-Somatostatin-14: Structure, Activity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14), a cyclic tetradecapeptide, is a pivotal inhibitor of a wide array of endocrine and exocrine secretions. Its therapeutic application, however, is significantly limited by its short biological half-life of one to three minutes due to rapid enzymatic degradation.[1] This has driven the development of synthetic somatostatin (B550006) analogs (SSAs) with enhanced stability and, in many instances, improved receptor subtype selectivity.[1] The core pharmacophore essential for biological activity is widely recognized as the β-turn sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰.[2] Modifications centered around this sequence, particularly at the Phe⁷ position, have been a key strategy in developing potent and selective analogs. This technical guide provides an in-depth analysis of the structural analogs of (D-Phe7)-Somatostatin-14, focusing on their structure-activity relationships, quantitative receptor binding and functional data, and detailed experimental protocols for their characterization.

Core Structural Modifications and Strategy

The native Somatostatin-14 is a cyclic peptide with a disulfide bridge between Cys³ and Cys¹⁴.[2] The development of clinically relevant analogs has primarily focused on two strategies: truncation of the peptide to a smaller, more stable octapeptide core, and strategic amino acid substitutions to enhance receptor affinity and prolong activity.[1] A key modification is the substitution of the natural L-Trp⁸ with a D-Trp⁸ to stabilize the bioactive β-turn conformation.[2] The incorporation of a D-Phe at the N-terminus, often in place of the native sequence, has also been a common feature in potent analogs. While direct analogs of "this compound" are part of a broader class of modifications around the central pharmacophore, the principles of substitution at and around the Phe⁷ position are central to the design of many successful analogs.

Quantitative Data on Analog Activity

The interaction of somatostatin analogs with the five human somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their therapeutic profile. The following tables summarize the binding affinities and functional potencies of key analogs.

Table 1: Binding Affinities (Ki, nM) of Somatostatin Analogs for Human Somatostatin Receptor Subtypes (SSTR1-5) [1]

AnalogSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14>10000.150.56>10000.42
Octreotide (B344500)>10000.37.1>10002.5
Lanreotide110.612202.5
Vapreotide1701.118335.6
Pasireotide9.31.01.5>1000.16

Note: Ki values can vary between studies depending on the experimental conditions.[1]

Table 2: In Vitro Functional Potency (EC50, nM) of Somatostatin Analogs for Inhibition of cAMP Accumulation [1]

AnalogSSTR1 (EC50, nM)SSTR2 (EC50, nM)SSTR3 (EC50, nM)SSTR4 (EC50, nM)SSTR5 (EC50, nM)
Somatostatin-14>10000.050.4>10000.3
Octreotide>10000.110>10005
Lanreotide250.215503
Pasireotide5.20.42.1>1000.2

Note: EC50 values for cAMP inhibition are often determined in cells co-stimulated with forskolin. Data for all subtypes and analogs is not always available in a single study.[1]

Table 3: In Vivo Efficacy of Selected Somatostatin Analogs on Growth Hormone (GH) Inhibition

AnalogAnimal ModelRoute of AdministrationPotency Relative to Somatostatin-14Duration of Action
D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂RatSubcutaneous~177 times more potent> 3 hours
D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂RatSubcutaneous~113 times more potent> 3 hours
Octreotide (SMS 201-995)RatIntravenousSignificantly more potentProlonged

Experimental Protocols

Solid-Phase Peptide Synthesis of Somatostatin Analogs

This protocol outlines the general steps for the synthesis of somatostatin analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[3][4]

a. Resin Preparation and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[3]

  • Drain the DCM.

  • Dissolve Fmoc-protected C-terminal amino acid (e.g., Fmoc-Cys(Trt)-OH, 1.5 equivalents) in DCM.[3]

  • Add N,N-diisopropylethylamine (DIPEA, 4.0 equivalents).[3]

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.[3]

  • To cap unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[3]

b. Peptide Chain Elongation (Repeated for each amino acid):

  • Fmoc Deprotection: Add 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF) to the resin and agitate for 5 minutes. Drain and repeat with a 15-minute agitation.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3.0 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIPEA (6.0 equivalents) in DMF for 2-3 minutes.[3]

  • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[3]

c. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.[3]

  • Prepare a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT) or water in appropriate ratios) and cool it.

  • Add the cold cleavage cocktail to the dried resin and agitate for 2-4 hours.[3]

  • Filter to separate the resin and precipitate the peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with ether, and dry.

d. Cyclization (Disulfide Bond Formation):

  • Dissolve the linear peptide in a suitable solvent (e.g., aqueous acetic acid or ammonium (B1175870) bicarbonate buffer) at a low concentration to favor intramolecular cyclization.

  • Oxidize the thiol groups of the cysteine residues using an oxidizing agent like hydrogen peroxide, iodine, or air oxidation.

  • Monitor the reaction by HPLC.

  • Purify the cyclic peptide by preparative reverse-phase HPLC.

Radioligand Binding Assay

This assay determines the binding affinity (Ki and IC50) of an analog for each SSTR subtype.

a. Membrane Preparation:

  • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[5]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.[5]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[5]

b. Competitive Binding Assay:

  • In a 96-well plate, add a fixed amount of cell membrane protein (e.g., 50-100 µg), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]SS-14), and increasing concentrations of the unlabeled competitor analog.

  • Define non-specific binding by adding a high concentration of unlabeled somatostatin-14.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[5]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.[6]

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.[1]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an analog to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[7][8]

a. Cell Culture and Stimulation:

  • Plate cells expressing the SSTR subtype of interest (e.g., 10,000 cells/well in a 96-well plate) and culture overnight.[9]

  • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[8]

  • Simultaneously, treat the cells with increasing concentrations of the somatostatin analog.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[7]

b. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1] These assays typically involve competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[10]

c. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the analog concentration.

  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.[1]

Visualizations of Key Pathways and Workflows

Signaling Pathways of Somatostatin Receptors

Somatostatin receptors are G-protein coupled receptors that primarily signal through the inhibition of adenylyl cyclase and the modulation of ion channels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SSTR (1-5) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Analog Somatostatin Analog Analog->SSTR G_protein->AC Inhibition G_protein->K_channel G_protein->Ca_channel Inhibition G_protein->PLC Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibition K_efflux->Hormone_Secretion Inhibition Ca_influx->Hormone_Secretion Stimulation

Caption: SSTR signaling pathways initiated by analog binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing SSTR Subtype) incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands Prepare Radioligand and Competitor Analog Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity of Bound Ligand filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve calc_ic50 Determine IC50 and Ki Values plot_curve->calc_ic50

Caption: Workflow for a radioligand binding assay.

Logical Relationship for SSTR2-Selective Analog Design

The design of SSTR2-selective analogs often follows a logical progression of structural modifications.

G start Start with Core Pharmacophore (Phe-Trp-Lys-Thr) truncate Truncate to Octapeptide start->truncate Increases Stability d_trp Introduce D-Trp at Position 8 truncate->d_trp Stabilizes β-turn n_term_mod Modify N-terminus (e.g., D-Phe) d_trp->n_term_mod Enhances Potency result High Affinity and Selective SSTR2 Analog (e.g., Octreotide) n_term_mod->result Achieves Selectivity

Caption: Design logic for SSTR2-selective analogs.

Conclusion

The development of structural analogs of somatostatin, particularly those based on modifications around the Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ pharmacophore, has led to significant therapeutic advancements. By employing strategies such as peptide truncation and strategic amino acid substitutions, analogs with enhanced stability, prolonged duration of action, and improved receptor subtype selectivity have been successfully developed. The quantitative assessment of binding affinities and functional potencies through rigorous experimental protocols, as detailed in this guide, is fundamental to the continued innovation in this field. The provided methodologies and visualizations serve as a comprehensive resource for researchers dedicated to the design and characterization of novel somatostatin analogs for various clinical applications.

References

(D-Phe7)-Somatostatin-14: A Technical Guide to its Core Function in Growth Hormone Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (D-Phe7)-Somatostatin-14, a synthetic analog of the natural hormone somatostatin (B550006). We will explore its fundamental mechanism of action, its interaction with somatostatin receptors, and its potent inhibitory effects on growth hormone (GH) secretion. This document consolidates key quantitative data, details experimental methodologies for its study, and visualizes the critical pathways involved in its biological activity.

Introduction: The Significance of Somatostatin Analogs

Somatostatin, a naturally occurring cyclic peptide, is a key regulator of the endocrine system, exerting primarily inhibitory effects on the secretion of various hormones, including growth hormone from the pituitary gland.[1][2][3][4] However, its therapeutic utility is limited by a very short plasma half-life of only 1-3 minutes due to rapid enzymatic degradation.[5][6] This has led to the development of synthetic analogs, such as this compound, which are designed for greater stability and prolonged activity. These analogs represent a cornerstone in the medical management of conditions characterized by hormone over-secretion, such as acromegaly and neuroendocrine tumors.[6][7]

This compound is a polypeptide with the molecular formula C76H104N18O19S2 and a formula weight of 1637.91.[8] The substitution of L-Phenylalanine with D-Phenylalanine at position 7 is a critical modification that enhances its resistance to enzymatic degradation while maintaining or enhancing its biological activity.

Mechanism of Action: Receptor Binding and Intracellular Signaling

The biological effects of this compound, like endogenous somatostatin, are mediated through a family of five G-protein-coupled receptors (GPCRs) designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5).[9][10] The inhibition of growth hormone secretion is primarily mediated through SSTR2 and SSTR5, which are highly expressed in GH-secreting pituitary tumors.[1][7]

Upon binding of this compound to its cognate receptors on somatotroph cells of the anterior pituitary, a cascade of intracellular signaling events is initiated. These pathways are predominantly inhibitory and converge to reduce the synthesis and release of growth hormone.

Key Signaling Pathways

The activation of SSTRs by this compound triggers the following key signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated SSTR couples to an inhibitory G-protein (Gi/o).[11] This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of proteins involved in GH synthesis and exocytosis.[13]

  • Modulation of Ion Channels: SSTR activation also leads to the regulation of ion channel activity. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[13][14] The resulting decrease in intracellular calcium concentration is a critical factor in inhibiting the fusion of GH-containing secretory vesicles with the cell membrane.

  • Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor signaling can also involve the activation of PTPs, which can dephosphorylate and inactivate signaling molecules that promote cell growth and hormone secretion.[12]

The following diagram illustrates the primary signaling pathways activated by this compound in a pituitary somatotroph.

Somatostatin Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space SSTR SSTR2/SSTR5 Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx SS14_analog This compound SS14_analog->SSTR Gi->AC Inhibits Gi->K_channel Activates Gi->Ca_channel Inhibits PKA ↓ PKA Activity cAMP->PKA GH_secretion ↓ GH Secretion PKA->GH_secretion Hyperpolarization->Ca_influx Ca_influx->GH_secretion

Caption: Signaling pathways of this compound in GH inhibition.

Quantitative Data: Receptor Binding and Functional Potency

The affinity of this compound for the different SSTR subtypes and its potency in inhibiting GH secretion are critical parameters for its characterization. While comprehensive data for this specific analog is dispersed across literature, the following tables summarize representative quantitative data for somatostatin-14 and its analogs to provide a comparative context.

Table 1: Somatostatin Receptor Binding Affinities (Ki in nM)

CompoundhSSTR1hSSTR2hSSTR3hSSTR4hSSTR5
Somatostatin-14>10000.130.51>10000.23
Octreotide>10000.57>1000>10006.2
Lanreotide>10001.114>10006.4
Pasireotide9.31.01.5>10000.16
This compoundData not availableData not availableData not availableData not availableData not available

Note: Data compiled from various sources. Experimental conditions may differ. A direct comparison from a single study is ideal for precise interpretation. The lack of readily available, consolidated binding data for this compound highlights a gap in the current publicly accessible research literature.

Table 2: Functional Potency for Inhibition of GH Secretion (in vitro)

CompoundCell TypeIC50 / EC50 (nM)
Somatostatin-14Rat Pituitary Cells~0.1
OctreotideHuman GH-secreting Adenoma Cells0.02
PasireotideRat GH3 Cells1.1 x 10⁻¹ (EC50)
This compoundData not availableData not available

Experimental Protocols

The characterization of this compound and other somatostatin analogs relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki and IC50) of an analog for each SSTR subtype.

a. Membrane Preparation:

  • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[15]

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[15]

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[15]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

b. Competitive Binding Assay:

  • In a microplate, incubate a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14) with the prepared cell membranes.[16][17]

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at 37°C).[18]

  • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (SSTR-expressing cells) start->membrane_prep incubation Incubation: - Membranes - Radioligand - (D-Phe7)-SS-14 (competitor) membrane_prep->incubation filtration Rapid Filtration (Separate bound/unbound) incubation->filtration counting Gamma Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of an analog to inhibit the production of cAMP, a key second messenger in SSTR signaling.[15]

a. Cell Culture and Stimulation:

  • Culture cells expressing the SSTR subtype of interest (e.g., GH3 pituitary tumor cells).[7]

  • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13][15]

  • Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.[13]

  • Simultaneously, treat the cells with increasing concentrations of this compound.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]

b. cAMP Measurement:

  • Terminate the reaction and lyse the cells.

  • Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA, HTRF, or AlphaScreen-based kit.

c. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the analog concentration.

  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.[15]

The following diagram illustrates the logical relationship in a cAMP inhibition assay.

cAMP Inhibition Assay Logic Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates cAMP cAMP Production AC->cAMP SS14_analog This compound SSTR SSTR Activation SS14_analog->SSTR Gi Gi Protein Activation SSTR->Gi Gi->AC Inhibits

Caption: Logical flow of the cAMP inhibition functional assay.

In Vitro Growth Hormone Secretion Assay

This assay directly measures the inhibitory effect of this compound on GH release from pituitary cells.

a. Cell Culture:

  • Isolate and culture primary pituitary cells from animal models or use a GH-secreting pituitary tumor cell line (e.g., GH3 or GH4C1 cells).[7][19]

  • Plate the cells in multi-well plates and allow them to adhere.

b. Incubation with Test Substance:

  • Wash the cells and replace the growth medium with a serum-free medium.

  • Incubate the cells with varying concentrations of this compound for a specified period (e.g., 4 hours).[1][20] Include a vehicle-only control.

c. Hormone Measurement:

  • Collect the culture medium from each well.

  • Measure the concentration of GH in the medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

d. Data Analysis:

  • Calculate the percentage of GH inhibition for each concentration of the analog compared to the control.

  • Plot the percentage of inhibition against the logarithm of the analog concentration to determine the IC50 value.

Conclusion

This compound is a potent synthetic analog of somatostatin with significant therapeutic potential due to its enhanced stability and strong inhibitory action on growth hormone secretion. Its mechanism of action is well-characterized, involving binding to SSTR2 and SSTR5 on pituitary somatotrophs and subsequent activation of inhibitory G-protein signaling pathways that lead to decreased cAMP production and reduced intracellular calcium levels. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other somatostatin analogs. While there is a need for more consolidated public data on the specific binding affinities and functional potencies of this compound, the established methodologies will be crucial for any future research in this area. Continued exploration of such analogs is vital for the development of more effective and targeted therapies for neuroendocrine disorders.

References

The Enigmatic Role of (D-Phe7)-Somatostatin-14 in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the synthetic peptide (D-Phe7)-Somatostatin-14 within the context of neurotransmission. Due to a notable absence of specific binding and functional data for this particular analog in peer-reviewed literature, this document focuses on the well-established neurobiology of native Somatostatin-14 (SS-14). It critically examines the structure-activity relationship of the SS-14 molecule, with a particular emphasis on the pivotal role of the Phenylalanine residue at position 7. By integrating foundational principles of peptide chemistry and receptor pharmacology, this guide offers a predictive analysis of how the stereochemical inversion from an L- to a D-amino acid at this position likely impacts conformational stability, receptor affinity, and subsequent signaling cascades in the central nervous system. This guide also furnishes detailed experimental protocols for the characterization of novel somatostatin (B550006) analogs, providing a roadmap for future investigation into compounds like this compound.

Introduction: The Somatostatin System and the Question of this compound

Somatostatin-14 (SS-14) is a cyclic tetradecapeptide that functions as a key inhibitory neuromodulator and neurotransmitter throughout the central nervous system (CNS).[1] It exerts its pleiotropic effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] Activation of these receptors initiates a cascade of intracellular events that generally lead to a dampening of neuronal excitability and a reduction in neurotransmitter release.[1][3]

The biological activity of SS-14 is intrinsically linked to its three-dimensional structure, which is stabilized by a disulfide bridge between Cys3 and Cys14. The core pharmacophore, essential for high-affinity receptor binding, is widely recognized as the β-turn sequence Phe7-Trp8-Lys9-Thr10.[4] The aromatic ring of the Phenylalanine at position 7 (Phe7) is a critical component of this pharmacophore, engaging in key interactions within the receptor binding pocket.

This compound is a synthetic analog of SS-14 where the naturally occurring L-Phenylalanine at position 7 has been replaced by its D-enantiomer. While this peptide is commercially available for research purposes, a comprehensive review of the scientific literature reveals a significant lack of specific data regarding its binding affinities for SSTR subtypes and its functional effects on neurotransmission. However, early structure-activity relationship studies on a range of somatostatin analogs, including D-amino acid substitutions, have indicated that the D-Phe7 analog possesses low biological activity, suggesting it has a low affinity for the somatostatin receptors.[4]

This guide, therefore, aims to provide a thorough understanding of the role of the Phe7 position in SS-14's function and to extrapolate the likely consequences of the L-to-D stereochemical inversion.

Native Somatostatin-14 in Neurotransmission

In the CNS, SS-14 is expressed by a subpopulation of GABAergic interneurons and plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Its actions are predominantly inhibitory and are mediated by the five SSTR subtypes, which are differentially expressed throughout the brain.

Key Functions in Neurotransmission:

  • Inhibition of Neurotransmitter Release: Somatostatin is a potent inhibitor of the release of numerous neurotransmitters, including glutamate, GABA, acetylcholine, and dopamine. This is primarily achieved through the inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal, a process mediated by the βγ subunits of the Gi/o proteins coupled to SSTRs.[3]

  • Postsynaptic Inhibition: Postsynaptically, SS-14 can induce hyperpolarization of the neuronal membrane by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which increases K+ efflux.[1]

  • Modulation of Adenylyl Cyclase: A canonical signaling pathway for all SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This can affect the activity of protein kinase A (PKA) and downstream phosphorylation events that regulate ion channel function and gene expression.

Structure-Activity Relationship at Position 7

The Phe7 residue is a cornerstone of the SS-14 pharmacophore. Its specific orientation is critical for establishing the correct conformation of the β-turn and for direct interaction with the receptor.

Predicted Impact of the D-Phe7 Substitution:

The substitution of the L-Phe7 with its D-enantiomer is predicted to have profound effects on the peptide's biological activity:

  • Conformational Disruption: The introduction of a D-amino acid in the middle of a peptide sequence can significantly alter its secondary structure.[5][6] In the case of (D-Phe7)-SS-14, this change would likely disrupt the crucial β-turn conformation of the pharmacophore.

  • Reduced Receptor Affinity: The precise spatial arrangement of the aromatic side chain of Phe7 is thought to be essential for optimal interaction with the SSTR binding pocket. The altered stereochemistry in the D-Phe7 analog would misalign this side chain, likely leading to a steric clash and a significant reduction or complete loss of binding affinity.[4] This is consistent with the observation that the D-Phe7 analog exhibits low biological activity.[4]

  • Increased Proteolytic Stability: A common feature of peptides containing D-amino acids is their increased resistance to degradation by proteases.[7][8] While (D-Phe7)-SS-14 is likely to be more stable than the native peptide, this is of little functional consequence if its receptor binding affinity is compromised.

Quantitative Data: A Comparative Overview

Due to the absence of specific binding data for this compound, the following table presents the binding affinities of native Somatostatin-14 and a well-characterized synthetic analog, Octreotide, to the five human SSTR subtypes. This comparative data highlights the sensitivity of the receptors to structural modifications.

AnalogSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14 High Affinity1.1 ± 0.04High AffinityHigh AffinityHigh Affinity
Octreotide >10000.6 - 2.725 - 70>10007 - 15

Note: Data is compiled from multiple sources and experimental conditions may vary. "High Affinity" indicates sub-nanomolar to low nanomolar binding. The lack of data for this compound is due to its absence in the published scientific literature.[2][9][10]

Experimental Protocols

The following are hypothetical, yet standard, experimental protocols that could be employed to characterize the role of a novel somatostatin analog, such as this compound, in neurotransmission.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki and IC50) of an analog for each SSTR subtype.[11]

a. Membrane Preparation:

  • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

b. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14).

  • Add increasing concentrations of the unlabeled test analog.

  • To determine non-specific binding, add a high concentration of unlabeled SS-14.

  • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubate to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique can be used to assess the functional effects of the analog on neuronal excitability and synaptic transmission.[12][13]

a. Slice Preparation:

  • Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus or cortex) of a rodent.

  • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

b. Recording:

  • Transfer a slice to a recording chamber continuously perfused with aCSF.

  • Identify target neurons (e.g., pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy.

  • Establish a whole-cell patch-clamp recording configuration.

  • Record baseline membrane potential, input resistance, and firing properties in current-clamp mode.

  • In voltage-clamp mode, record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

c. Drug Application:

  • Bath-apply this compound at various concentrations.

  • Record any changes in intrinsic membrane properties, firing rate, and synaptic currents.

d. Data Analysis:

  • Compare the electrophysiological parameters before, during, and after the application of the analog.

  • Analyze changes in the amplitude and frequency of synaptic currents.

Visualizations

Signaling Pathways

G General Somatostatin Receptor Signaling in Neurons cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR (1-5) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (βγ subunit) GIRK GIRK K⁺ Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Produces Ca_ion VGCC->Ca_ion Influx K_ion GIRK->K_ion Efflux PKA PKA cAMP->PKA Activates Cellular_Effects Downstream Cellular Effects PKA->Cellular_Effects Phosphorylates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers Fusion (Inhibited) Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization SST14 Somatostatin-14 SST14->SSTR Binds

Caption: General Somatostatin Receptor Signaling in Neurons.

Experimental Workflow

G Workflow for Characterizing a Novel Somatostatin Analog start Start: Novel Analog Synthesis ((D-Phe7)-SS-14) binding_assay In Vitro Binding Assay (Radioligand Competition) start->binding_assay functional_assay In Vitro Functional Assay (e.g., cAMP inhibition) binding_assay->functional_assay If binding is observed data_analysis Data Analysis and Interpretation binding_assay->data_analysis Determine Ki / IC50 electrophysiology Ex Vivo Electrophysiology (Patch-Clamp on Brain Slices) functional_assay->electrophysiology functional_assay->data_analysis Determine EC50 / Potency electrophysiology->data_analysis electrophysiology->data_analysis Quantify effects on neuronal properties conclusion Conclusion on Bioactivity and Potential Role in Neurotransmission data_analysis->conclusion

Caption: Workflow for Characterizing a Novel Somatostatin Analog.

Logical Relationships

G Structure-Activity Relationship of SS-14 at Position 7 cluster_structure Molecular Structure cluster_function Biological Function ss14 Somatostatin-14 pharmacophore Pharmacophore (Phe7-Trp8-Lys9-Thr10) ss14->pharmacophore Contains d_phe7 D-Phe7 Substitution ss14->d_phe7 Modification l_phe7 L-Phe7 Residue pharmacophore->l_phe7 Includes conformation Correct β-turn Conformation l_phe7->conformation Maintains altered_conformation Altered Conformation d_phe7->altered_conformation Causes binding High-Affinity Receptor Binding (SSTRs) conformation->binding Enables activity Biological Activity (Neurotransmission Inhibition) binding->activity Leads to low_binding Low/No Receptor Binding altered_conformation->low_binding Results in low_activity Low/No Biological Activity low_binding->low_activity Leads to

Caption: Structure-Activity Relationship of SS-14 at Position 7.

Conclusion

While this compound remains an enigmatic peptide with no specific functional data in the public domain, a thorough analysis of the structure-activity relationships of somatostatin provides a strong basis for predicting its role—or lack thereof—in neurotransmission. The integrity of the Phe7-Trp8-Lys9-Thr10 pharmacophore is paramount for receptor binding, and the stereochemical inversion at the Phe7 position is highly likely to disrupt the necessary conformation for high-affinity interaction with SSTRs. This is supported by early studies that reported low biological activity for this analog.[4]

For drug development professionals, this underscores the critical importance of maintaining the L-configuration of the core pharmacophore residues in the design of potent somatostatin agonists. For researchers, this compound may serve as a useful, albeit likely inactive, control peptide in studies investigating the neurobiological effects of somatostatin. Future studies employing the experimental protocols outlined in this guide are necessary to definitively characterize the binding profile and functional effects of this compound and to either confirm its predicted inactivity or uncover unexpected pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis, purification, and characterization of (D-Phe7)-Somatostatin-14, an analog of the native peptide hormone somatostatin (B550006). These protocols are intended for laboratory use by trained professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions.[1] It exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[2] The native peptide has a short biological half-life, which limits its therapeutic potential.[3] The substitution of L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, is a common strategy to enhance the metabolic stability and receptor binding profile of the peptide. This modification often leads to analogs with prolonged duration of action and altered receptor selectivity, making them valuable tools for research and potential therapeutic agents.[4]

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[5][6][7] This method allows for the stepwise assembly of the peptide chain on a solid support, followed by cleavage, deprotection, and cyclization to form the bioactive molecule.

Materials and Reagents

Category Item Grade
Resin 2-Chlorotrityl chloride resin100-200 mesh, 1% DVB
Amino Acids Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OHPeptide synthesis grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)Peptide synthesis grade
Activation Base DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
Deprotection Reagent Piperidine (B6355638)ACS grade
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (B52724) (ACN), Diethyl etherHPLC grade
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), WaterReagent grade
Cyclization Reagent Potassium ferricyanide (B76249) (K3[Fe(CN)6])ACS grade
Purification Acetic acid, Ammonium (B1175870) acetate (B1210297)HPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the linear this compound peptide is performed on a 2-chlorotrityl chloride resin following the Fmoc/tBu strategy.[5][8]

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Cys(Trt)-OH (1.5 eq.) and DIPEA (4.0 eq.) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Add a small amount of methanol (B129727) to cap any unreacted sites and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Chain Elongation (for each subsequent amino acid):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a 15-minute agitation.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), HOBt (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

      • Pre-activate for 2-3 minutes.

      • Add the activated amino acid solution to the resin and agigate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • (Optional) Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Sequence of Amino Acid Addition: The amino acids are coupled sequentially in the following order: Thr(tBu), Phe, Trp(Boc), Lys(Boc), Thr(tBu), D-Phe , Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3a.

  • Resin Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

Cleavage and Deprotection

The peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups.

Protocol:

  • Prepare a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5 v/v/v/v).

  • Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Cyclization (Disulfide Bond Formation)

The linear peptide is cyclized to form the intramolecular disulfide bond between the two cysteine residues.

Protocol:

  • Dissolve the crude linear peptide in 0.1 M ammonium acetate buffer (pH 8.0) at a concentration of 0.1 mg/mL.

  • Slowly add a 0.01 M solution of potassium ferricyanide (K3[Fe(CN)6]) dropwise while stirring until a faint yellow color persists.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding acetic acid to lower the pH to ~4.

  • Lyophilize the solution to obtain the crude cyclized peptide.

Purification and Characterization

The crude cyclized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Purification:

    • Dissolve the lyophilized crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide on a preparative C18 RP-HPLC column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by analytical RP-HPLC.

    • Pool the fractions containing the pure peptide and lyophilize.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final product.

    • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the peptide.

    • (Optional) Amino Acid Analysis: Confirm the amino acid composition of the synthesized peptide.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of this compound. Actual results may vary depending on the scale of the synthesis and specific laboratory conditions.

Parameter Expected Value Method of Determination
Crude Peptide Yield 60-70%Gravimetric
Purity (after purification) >95%Analytical RP-HPLC
Molecular Weight (Monoisotopic) ~1637.7 DaMass Spectrometry
Receptor Binding Affinity (IC50) Varies by receptor subtype (nM range)Radioligand displacement assay

Signaling Pathway and Experimental Workflow

Somatostatin Receptor Signaling Pathway

This compound, like native somatostatin, is expected to exert its biological effects through the activation of somatostatin receptors (SSTRs).[10] The binding of the ligand to the receptor initiates a cascade of intracellular events, primarily mediated by a Gi protein.[11][12] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling pathways such as the MAPK pathway, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[10]

Somatostatin_Signaling Ligand This compound SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds to G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion Inhibition of Cell Proliferation PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Purity Check (Analytical HPLC) Identity Confirmation (MS) Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., Radioligand Displacement) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP inhibition, Hormone Secretion) Binding_Assay->Functional_Assay

References

Application Note and Protocols for the Solid-Phase Synthesis of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the solid-phase synthesis of (D-Phe7)-Somatostatin-14, an analog of the native peptide hormone somatostatin (B550006). The protocol details the use of Fluorenylmethyloxycarbonyl (Fmoc) chemistry for the stepwise assembly of the peptide chain on a solid support. Methodologies for cleavage from the resin, disulfide bridge formation, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC) are described in detail. This guide is intended to provide researchers with a robust framework for the successful synthesis and characterization of this important somatostatin analog.

Introduction

Somatostatin-14 is a cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone and insulin.[1] The biological activity of somatostatin is mediated through its interaction with a family of G-protein coupled receptors (SSTRs).[2] The substitution of L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, can influence the peptide's conformational stability and receptor binding affinity, potentially leading to altered biological activity and therapeutic potential.[3]

Solid-phase peptide synthesis (SPPS) is the most widely adopted method for the chemical synthesis of peptides like this compound.[4] The Fmoc/tBu strategy offers significant advantages, including high yields, purity, and the use of milder reaction conditions compared to other methods.[4] This application note provides detailed protocols for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Materials and Reagents
Category Item Grade/Specification
Resin 2-Chlorotrityl chloride resin100-200 mesh, ~1.0-1.6 mmol/g loading
Fmoc-Amino Acids Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OHStandard side-chain protection
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol, Diethyl ether (cold)Peptide synthesis or HPLC grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)Peptide synthesis grade
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)Reagent grade
Purification Acetonitrile (ACN), WaterHPLC grade
Buffers Ammonium (B1175870) bicarbonateReagent grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

The synthesis follows the Fmoc/tBu orthogonal protection strategy, where the peptide chain is assembled on a 2-chlorotrityl chloride resin.[5]

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
  • Dissolve Fmoc-Cys(Trt)-OH (1.5 eq) and DIPEA (4.0 eq) in DCM.
  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.[5]
  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[5]
  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).[5]

2. Peptide Chain Elongation (Automated or Manual): This cycle is repeated for each of the remaining 13 amino acids in the sequence: Ser(tBu), Thr(tBu), Phe, Thr(tBu), Lys(Boc), Trp(Boc), D-Phe , Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.

Protocol 2: Cleavage and Deprotection

1. Final Washing and Drying:

  • After the final amino acid coupling, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).
  • Dry the resin under vacuum for at least 2 hours.

2. Cleavage from Resin:

  • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w).
  • Add the cold cleavage cocktail to the dried resin (~10 mL per 0.25 mmol of resin).[5]
  • Agitate gently at room temperature for 2.5 hours.[5]
  • Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (approximately 40 mL).[5]
  • A white precipitate of the crude peptide will form. Allow it to precipitate at -20°C for 1 hour.[5]
  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice.[5]
  • Dry the crude peptide pellet under vacuum.[5]

Protocol 3: Disulfide Bridge Formation (Cyclization)

1. Purification of the Linear Peptide:

  • Dissolve the crude linear peptide in a minimal amount of 50% ACN/water.
  • Purify using preparative RP-HPLC with a suitable C18 column.
  • Analyze fractions by analytical HPLC and mass spectrometry to identify the correct product.[6]
  • Pool the pure fractions and lyophilize.

2. Cyclization (Oxidation):

  • Dissolve the purified linear peptide in a degassed aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.[2]
  • Stir the solution gently, open to the air, for 12-24 hours.[2]
  • Monitor the reaction by analytical HPLC/MS for the disappearance of the linear peptide and the appearance of the cyclized product (a mass difference of -2 Da).[2]

Protocol 4: Final Purification and Characterization

1. Final Purification:

  • Once cyclization is complete, acidify the solution with a small amount of TFA.
  • Purify the cyclic peptide using the same preparative RP-HPLC method as for the linear peptide.[2]
  • Collect, pool, and lyophilize the pure fractions to obtain the final this compound as a white, fluffy powder.[2]

2. Characterization:

  • Analytical HPLC: Assess the purity of the final product using an analytical RP-HPLC system.[6]
  • Mass Spectrometry (MS): Confirm the identity of the peptide by determining its molecular weight using ESI-MS.[7][8]

Quantitative Data Summary

The following table presents representative data for a typical synthesis. Actual results may vary.

Parameter Representative Value Notes
Resin Starting Scale 0.25 mmolBased on initial resin loading.[2]
Crude Peptide Yield (Linear) ~80-90%Yield after cleavage and precipitation.[9]
Crude Purity (HPLC) 60-75%Typical purity before chromatographic purification.[2]
Final Yield (Purified Cyclic) 10-20%Overall yield after two purification steps and cyclization.[2][3]
Final Purity (HPLC @ 220 nm) >98%Purity of the final lyophilized product.[2]
Theoretical Mass (Monoisotopic) 1637.72 DaC76H104N18O19S2
Observed Mass (ESI-MS) [M+H]⁺ ≈ 1638.73 DaConfirms the identity of the final product.

Visualizations

Experimental Workflow

SPPS_Workflow Resin_Prep Resin Swelling & First Amino Acid Attachment SPPS_Cycle SPPS Cycles (13x) - Fmoc Deprotection - Amino Acid Coupling - Washing Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Linear_Purification RP-HPLC Purification of Linear Peptide Precipitation->Linear_Purification Cyclization Disulfide Bridge Formation (Oxidation) Linear_Purification->Cyclization Final_Purification Final RP-HPLC Purification Cyclization->Final_Purification Lyophilization Lyophilization Final_Purification->Lyophilization Characterization Characterization (HPLC, MS) Lyophilization->Characterization

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Somatostatin Signaling Pathway

Somatostatin_Signaling ligand This compound receptor Somatostatin Receptor (SSTR) ligand->receptor Binds g_protein Gi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Hormone Secretion pka->cellular_response Leads to

Caption: Simplified signaling pathway of somatostatin analogs.

Conclusion

The solid-phase synthesis of this compound using Fmoc chemistry is a reliable and efficient method for producing this valuable peptide analog for research and drug development purposes. The detailed protocols provided in this application note, along with the representative quantitative data, offer a solid foundation for its successful synthesis. Careful execution of the coupling, cleavage, and purification steps is crucial for obtaining a high-purity final product. The characterization by HPLC and mass spectrometry is essential to confirm the identity and purity of the synthesized peptide.

References

Application Note: High-Purity Purification of (D-Phe7)-Somatostatin-14 by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone and insulin.[1] Its biological activity is largely attributed to a specific β-turn conformation within the sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰.[2] The substitution of L-Phenylalanine at position 7 with its D-enantiomer, (D-Phe7), is a modification aimed at stabilizing this bioactive conformation, potentially leading to analogs with altered receptor selectivity and enhanced metabolic stability.

High-purity (D-Phe7)-Somatostatin-14 is essential for accurate in vitro and in vivo studies, including receptor binding assays and functional analyses. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides, offering high resolution and efficiency.[3] This application note provides a detailed protocol for the purification of synthetic this compound using both analytical and preparative RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica (B1680970) bonded with C18 alkyl chains, while the mobile phase is a polar mixture, usually water and a miscible organic solvent like acetonitrile (B52724) (ACN).[3] The peptide is loaded onto the column in a highly aqueous mobile phase, where it binds to the hydrophobic stationary phase. A gradually increasing concentration of acetonitrile in the mobile phase decreases its polarity, causing the peptide and any impurities to desorb and elute at different rates based on their respective hydrophobicities.[3] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Filter both mobile phases through a 0.22 µm membrane filter to remove particulate matter and degas thoroughly by sonication or helium sparging.[3][4]

  • Crude Sample Preparation:

    • Accurately weigh the crude, lyophilized this compound powder, obtained after solid-phase peptide synthesis and cleavage from the resin.

    • Dissolve the peptide in Mobile Phase A to a concentration of 1-5 mg/mL for analytical HPLC and 10-20 mg/mL for preparative HPLC.

    • If solubility is an issue, a minimal amount of ACN or a different solvent like dimethyl sulfoxide (B87167) (DMSO) can be used for initial dissolution, followed by dilution with Mobile Phase A.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[3]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude sample and to analyze the fractions collected during preparative purification.

  • System Equilibration:

    • Equilibrate the analytical HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved at the detection wavelength.[3]

  • Sample Injection:

    • Inject 10-20 µL of the filtered crude sample solution.

  • Chromatographic Run:

    • Run the analytical gradient as specified in Table 1.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak corresponding to this compound by the total area of all peaks.

    • Identify the retention time of the target peptide.

Protocol 3: Preparative RP-HPLC for Purification

This protocol is for the large-scale purification of the target peptide.

  • System Equilibration:

    • Equilibrate the preparative HPLC system and column with the starting mobile phase conditions until a stable baseline is achieved.

  • Sample Injection:

    • Load the filtered crude sample solution onto the column. The injection volume will depend on the column dimensions and the loading capacity determined from overload studies.

  • Chromatographic Run:

    • Execute the preparative gradient as detailed in Table 2. The gradient is typically shallower than the analytical gradient to maximize the resolution between the target peptide and closely eluting impurities.[4]

  • Fraction Collection:

    • Collect fractions corresponding to the main this compound peak using an automated fraction collector. Fraction collection can be triggered by UV absorbance, mass spectrometry signal, or pre-determined time windows.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical RP-HPLC method (Protocol 2) to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

    • Confirm the identity of the final product by mass spectrometry.

Data Presentation

Table 1: Analytical HPLC - Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C
Injection Vol. 20 µL
Table 2: Preparative HPLC - Chromatographic Conditions
ParameterValue
Column C18, 21.2 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 40% B over 40 minutes
Flow Rate 18.0 mL/min
Detection UV at 220 nm
Column Temp. Ambient
Sample Load ~100 mg of crude peptide
Table 3: Representative Purification Results
ParameterValue
Crude Purity (Analytical HPLC) ~70%
Retention Time (Analytical) ~18.5 min
Final Purity (Analytical HPLC) >98%
Overall Yield 15-25%
Identity Confirmation (MS) Confirmed

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below, starting from solid-phase synthesis through to the final, purified product.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Cyclization cluster_analysis Analysis & Final Product SPPS Fmoc-SPPS on Resin Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Linear Crude Linear Peptide Precipitation->Crude_Linear Prep_HPLC1 Preparative RP-HPLC (Purification of Linear Peptide) Crude_Linear->Prep_HPLC1 Oxidation Oxidation (Disulfide Bond Formation) in Aqueous Buffer (pH 8.5) Prep_HPLC1->Oxidation Prep_HPLC2 Final Preparative RP-HPLC (Purification of Cyclic Peptide) Oxidation->Prep_HPLC2 QC QC Analysis (Analytical HPLC & MS) Prep_HPLC2->QC Lyophilization Lyophilization QC->Lyophilization Final_Product Purified this compound (>98% Purity) Lyophilization->Final_Product G SST This compound SSTR Somatostatin Receptor (SSTR) (7-Transmembrane) SST->SSTR Binds Gi_inactive Inactive Gi Protein (αβγ-GDP) SSTR->Gi_inactive Activates Gi_active Active Gi Protein Gi_inactive->Gi_active GDP/GTP Exchange ATP ATP G_alpha Gαi-GTP Gi_active->G_alpha Dissociates G_betagamma Gβγ Gi_active->G_betagamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cyclic AMP (cAMP) ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Hormone Secretion PKA->Response Leads to

References

Application Notes and Protocols for In Vitro Evaluation of (D-Phe7)-Somatostatin-14 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 is a cyclic peptide hormone that plays a critical role in regulating a wide array of physiological processes by interacting with a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The native peptide has a short biological half-life, which has led to the development of synthetic analogs with improved stability and receptor subtype selectivity. (D-Phe7)-Somatostatin-14 is one such analog, where the L-Phenylalanine at position 7 is substituted with its D-isomer. This modification can influence the peptide's conformation and, consequently, its binding affinity and functional activity at the various SSTR subtypes.

These application notes provide a comprehensive overview of standard in vitro assays to characterize the activity of this compound. The protocols detailed below are essential for determining the binding affinity, functional potency, and downstream signaling effects of this and other somatostatin (B550006) analogs.

Data Presentation

Quantitative analysis of the interaction between this compound and somatostatin receptors is crucial for understanding its pharmacological profile. The following tables are provided as templates for summarizing key quantitative data obtained from the in vitro assays described in this document.

Table 1: Receptor Binding Affinity of this compound for Human SSTR Subtypes

Receptor SubtypeKi (nM)IC50 (nM)Radioligand UsedCell LineReference
hSSTR1
hSSTR2
hSSTR3
hSSTR4
hSSTR5

Table 2: Functional Potency of this compound at Human SSTR Subtypes

Assay TypeReceptor SubtypeEC50 (nM)Cell LineReadoutReference
Adenylyl Cyclase InhibitionhSSTR1cAMP levels
Adenylyl Cyclase InhibitionhSSTR2cAMP levels
Adenylyl Cyclase InhibitionhSSTR3cAMP levels
Adenylyl Cyclase InhibitionhSSTR4cAMP levels
Adenylyl Cyclase InhibitionhSSTR5cAMP levels
Calcium MobilizationhSSTR2Intracellular Ca2+
Calcium MobilizationhSSTR3Intracellular Ca2+

Signaling Pathways

Activation of somatostatin receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other pathways, including the modulation of ion channels and activation of phosphatases, are also involved and can be receptor subtype-specific.

Somatostatin Receptor Signaling Pathways Ligand This compound SSTR SSTR (1-5) Ligand->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Inhibition of Hormone Secretion) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers DAG->Cellular_Response Ca_release->Cellular_Response MAPK->Cellular_Response

Caption: Overview of SSTR signaling pathways.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity of this compound to each SSTR subtype by measuring its ability to compete with a radiolabeled ligand.

Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes (Expressing specific SSTR subtype) start->prep_membranes setup_assay Set up Assay Plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) - Competition (Radioligand + this compound) prep_membranes->setup_assay add_membranes Add Cell Membranes to Wells setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

a. Materials

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: A suitable radiolabeled somatostatin analog (e.g., [125I-Tyr11]Somatostatin-14).

  • This compound: Unlabeled test compound.

  • Unlabeled Standard: Native Somatostatin-14 for determining non-specific binding.

  • Buffers:

    • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

b. Membrane Preparation

  • Culture SSTR-expressing cells to confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend cells in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cells using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet with fresh homogenization buffer and resuspend in binding buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

c. Assay Protocol

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).

    • Competition: Radioligand and serial dilutions of this compound.

  • Add the prepared cell membranes (typically 20-50 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

d. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in SSTR signaling.

Workflow for Adenylyl Cyclase Inhibition Assay start Start culture_cells Culture SSTR-expressing Cells start->culture_cells pre_incubate Pre-incubate Cells with Phosphodiesterase Inhibitor (e.g., IBMX) culture_cells->pre_incubate stimulate Stimulate with Forskolin (B1673556) and add increasing concentrations of This compound pre_incubate->stimulate incubate_37 Incubate at 37°C stimulate->incubate_37 lyse Lyse Cells incubate_37->lyse measure_camp Measure Intracellular cAMP Levels (e.g., HTRF, ELISA, or AlphaScreen) lyse->measure_camp analyze Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ measure_camp->analyze end End analyze->end

Caption: Workflow of a cAMP inhibition functional assay.

a. Materials

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.

  • This compound: Test compound.

  • Forskolin: An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.

  • Cell Culture Medium.

  • Lysis Buffer.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

b. Assay Protocol

  • Seed the SSTR-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM in serum-free medium) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Simultaneously, treat the cells with increasing concentrations of this compound.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

d. Data Analysis

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay is particularly relevant for SSTR subtypes that couple to the Gq pathway, leading to an increase in intracellular calcium.

a. Materials

  • Cell Lines: Cells co-expressing the SSTR subtype of interest and a promiscuous G-protein (like Gαqi5 or Gαq16) to couple to the calcium pathway.

  • This compound: Test compound.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).

b. Assay Protocol

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add increasing concentrations of this compound and continue to record the fluorescence signal over time.

c. Data Analysis

  • Measure the peak fluorescence response for each concentration of the test compound.

  • Plot the fluorescence response as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the EC50 value.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of SSTRs from the cell surface.

a. Materials

  • Cell Lines: Cells expressing the SSTR subtype of interest, preferably with an N-terminal tag (e.g., HA or FLAG) or fused to a fluorescent protein (e.g., GFP).

  • This compound: Test compound.

  • Primary Antibody: Anti-tag or anti-SSTR antibody.

  • Fluorescently Labeled Secondary Antibody.

  • Nuclear Stain: DAPI or Hoechst.

  • Fixation and Permeabilization Buffers.

  • Confocal Microscope.

b. Assay Protocol

  • Seed the cells on glass coverslips in a multi-well plate and culture overnight.

  • Treat the cells with this compound at various concentrations and for different time points at 37°C.

  • Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells if an intracellular epitope is being targeted.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Visualize the cellular localization of the SSTRs using a confocal microscope.

c. Data Analysis

  • Qualitatively assess the translocation of the receptor from the cell membrane to intracellular compartments.

  • Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular versus membrane regions using image analysis software.

Application Notes and Protocols: Radiolabeling and Binding Assays of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SS-14) and its analogs are critical tools in neuroscience and oncology research due to their high affinity for somatostatin (B550006) receptors (SSTRs), which are overexpressed in many neuroendocrine tumors. The substitution of L-Phenylalanine at position 7 with its D-isomer, resulting in (D-Phe7)-Somatostatin-14, is a modification explored to enhance receptor binding selectivity and metabolic stability. This document provides detailed protocols for the radiolabeling of this compound, specifically with Iodine-125, and its application in receptor binding assays. These assays are fundamental for characterizing the affinity of the analog for the five SSTR subtypes (SSTR1-5) and for screening novel therapeutic compounds.

Data Presentation: Quantitative Analysis of Somatostatin Receptor Binding

RadioligandSSTR1 (IC50/Ki, nM)SSTR2 (IC50/Ki, nM)SSTR3 (IC50/Ki, nM)SSTR4 (IC50/Ki, nM)SSTR5 (IC50/Ki, nM)Cell Line/Tissue
[¹²⁵I-Tyr¹¹]-Somatostatin-14~1.5~0.3~1.0~2.0~0.8CHO/COS cells
Somatostatin-141.80.21.22.50.9Human cortex

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Chloramine-T Method

This protocol describes the incorporation of ¹²⁵I into the tyrosine residue (Tyr¹¹) of this compound.

Materials:

  • This compound

  • Na¹²⁵I (1 mCi)

  • Chloramine-T solution (1 mg/mL in 0.5 M sodium phosphate (B84403) buffer, pH 7.5)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Bovine Serum Albumin (BSA)

  • Sephadex G-25 column

  • 0.1 M Acetic Acid with 0.1% BSA

Procedure:

  • In a shielded fume hood, dissolve 10 µg of this compound in 25 µL of 0.1 M sodium phosphate buffer.

  • Add 1 mCi of Na¹²⁵I to the peptide solution.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.

  • Gently mix the reaction vial for 60 seconds at room temperature.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Add 100 µL of 0.1 M acetic acid containing 1% BSA to the reaction mixture.

  • Purify the radiolabeled peptide using a pre-equilibrated Sephadex G-25 column, eluting with 0.1 M acetic acid containing 0.1% BSA.

  • Collect 0.5 mL fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.

  • Pool the peak fractions containing the radiolabeled peptide and store at -20°C.

Protocol 2: Radioligand Binding Assay - Saturation Experiment

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radiolabeled this compound.

Materials:

  • Cell membranes expressing somatostatin receptors (e.g., from CHO-K1 or HEK293 cells transfected with individual SSTR subtypes)

  • [¹²⁵I]-(D-Phe7)-Somatostatin-14

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Unlabeled this compound (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

    • Total Binding: Add increasing concentrations of [¹²⁵I]-(D-Phe7)-Somatostatin-14 (e.g., 0.01 - 10 nM) and 50-100 µg of membrane protein to wells.

    • Non-specific Binding: To a parallel set of wells, add the same components as for total binding plus a high concentration of unlabeled this compound (e.g., 1 µM).

  • Bring the final volume in each well to 200 µL with binding buffer.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the radioligand concentration and use non-linear regression analysis to determine Kd and Bmax.

Protocol 3: Radioligand Binding Assay - Competitive Inhibition Experiment

This protocol is used to determine the inhibition constant (Ki) of a test compound.

Procedure:

  • Follow the same membrane preparation and assay setup as in the saturation experiment.

  • Assay Setup:

    • Add a fixed concentration of [¹²⁵I]-(D-Phe7)-Somatostatin-14 (typically at or below its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (no competitor) and non-specific binding (1 µM unlabeled this compound).

  • Incubate, filter, and count as described in the saturation binding protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Receptor Binding Assay cluster_saturation Saturation Assay cluster_competition Competition Assay peptide (D-Phe7)-SS-14 reaction Iodination Reaction peptide->reaction radioiodine Na¹²⁵I radioiodine->reaction chloramine_t Chloramine-T (Oxidizing Agent) chloramine_t->reaction quenching Sodium Metabisulfite (Quenching) reaction->quenching purification Size-Exclusion Chromatography (Sephadex G-25) quenching->purification labeled_peptide [¹²⁵I]-(D-Phe7)-SS-14 purification->labeled_peptide sat_setup Incubate Membranes with Increasing [¹²⁵I]-(D-Phe7)-SS-14 labeled_peptide->sat_setup comp_setup Incubate Membranes with fixed [¹²⁵I]-(D-Phe7)-SS-14 and Increasing [Competitor] labeled_peptide->comp_setup sat_analysis Determine Kd and Bmax sat_setup->sat_analysis comp_analysis Determine IC50 and Ki comp_setup->comp_analysis

Caption: Experimental workflow for radiolabeling and binding assays.

somatostatin_signaling ss14 This compound sstr Somatostatin Receptor (SSTR1-5) ss14->sstr gi Gi/o Protein sstr->gi ac Adenylyl Cyclase gi->ac inhibition k_channel ↑ K+ Channel Activity gi->k_channel ca_channel ↓ Ca²+ Channel Activity gi->ca_channel mapk MAPK Pathway gi->mapk pi3k PI3K/AKT Pathway gi->pi3k camp ↓ cAMP ac->camp secretion ↓ Hormone Secretion camp->secretion k_channel->secretion ca_channel->secretion cell_cycle Cell Cycle Arrest mapk->cell_cycle apoptosis Apoptosis pi3k->apoptosis

Caption: Somatostatin receptor signaling pathways.

experimental applications of (D-Phe7)-Somatostatin-14 in oncology research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Somatostatin (B550006), a naturally occurring cyclic peptide, and its synthetic analogs are pivotal in oncology research due to their ability to inhibit hormone secretion and cell proliferation.[1][2] These compounds exert their effects by binding to a family of five G protein-coupled receptors (SSTR1-5), which are often overexpressed in various tumors, particularly neuroendocrine neoplasms.[3][4] The development of stable, long-acting somatostatin analogs has paved the way for their use in both the diagnosis and treatment of cancer.[4]

This document provides detailed application notes and experimental protocols for the preclinical evaluation of somatostatin analogs in oncology. While the initial topic of interest was (D-Phe7)-Somatostatin-14, a comprehensive literature search revealed limited available data for this specific analog. Early structure-activity relationship studies indicated that substitution of L-Phenylalanine at position 7 with its D-isomer results in a significant loss of biological activity, including a reduced affinity for somatostatin receptors.[1][5] Consequently, this compound has not been a primary focus of oncology research.

Therefore, this guide will focus on the broader, well-documented applications of potent and clinically relevant somatostatin analogs, such as octreotide, lanreotide, and vapreotide (B1663551) (RC-160), as representative examples. The methodologies and principles described herein are applicable to the study of any novel somatostatin analog.

Application Notes

Mechanism of Action of Somatostatin Analogs in Oncology

The antitumor effects of somatostatin analogs are mediated through both direct and indirect mechanisms.

Direct Mechanisms:

  • Inhibition of Cell Proliferation: Activation of SSTRs, particularly SSTR2 and SSTR5, on tumor cells can induce cell cycle arrest and apoptosis.[2] This is mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which in turn modulate downstream signaling pathways like the MAPK (ERK1/2) and PI3K/Akt pathways.[2][6]

  • Induction of Apoptosis: SSTR3 activation is strongly linked to the induction of apoptosis through caspase activation.[2]

Indirect Mechanisms:

  • Inhibition of Secretion: Somatostatin analogs inhibit the secretion of growth factors and hormones (e.g., insulin-like growth factor-1 [IGF-1], vascular endothelial growth factor [VEGF]) from both tumor cells and surrounding tissues, thereby reducing proliferative and survival signals.[2]

  • Anti-angiogenesis: By inhibiting the release of pro-angiogenic factors and directly acting on endothelial cells, somatostatin analogs can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[2]

  • Modulation of the Immune System: Somatostatin analogs can also influence the immune response to tumors, although this is a more complex and less understood mechanism.

Key Experimental Applications

The preclinical evaluation of somatostatin analogs in oncology typically involves a series of in vitro and in vivo experiments to characterize their binding affinity, cellular effects, and antitumor efficacy.

  • Receptor Binding Assays: These assays are crucial for determining the affinity and selectivity of a somatostatin analog for the different SSTR subtypes. This information is critical for predicting the analog's biological activity and potential therapeutic applications.

  • In Vitro Cell Proliferation Assays: These experiments measure the ability of a somatostatin analog to inhibit the growth of cancer cell lines that express SSTRs. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

  • In Vivo Tumor Models: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the in vivo antitumor efficacy of somatostatin analogs. Tumor growth inhibition, animal survival, and target engagement in the tumor tissue are monitored.

Quantitative Data Presentation

The following tables provide representative quantitative data for well-characterized somatostatin analogs to illustrate the typical results obtained from the experimental protocols described below.

Table 1: Binding Affinities of Common Somatostatin Analogs to Human SSTR Subtypes

AnalogSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
Somatostatin-140.90.20.61.30.3
Octreotide>10000.525>10005
Lanreotide>10001.118>10008.3
Vapreotide (RC-160)1301.815>10006.5

Data are representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vitro Anti-proliferative Effects of Somatostatin Analogs on Cancer Cell Lines

Cell LineCancer TypeAnalogIC50 (nM)
BON-1Pancreatic NeuroendocrineOctreotide~10
NCI-H69Small Cell Lung CancerOctreotide~1
MCF-7Breast CancerPasireotide~5
PC-3Prostate CancerRC-160~20

Data are illustrative and can vary based on the specific cell line, assay duration, and conditions.

Table 3: In Vivo Antitumor Efficacy of Somatostatin Analogs in Xenograft Models

Tumor XenograftAnimal ModelAnalogDose & ScheduleTumor Growth Inhibition (%)
NCI-H69 (SCLC)Nude MiceOctreotide100 µg/kg, twice daily, s.c.~50
AR42J (Pancreatic)Nude MiceLanreotide5 mg/kg, every 14 days, i.m.~60
Dunning R3327 (Prostate)RatsRC-16010 µg/kg, twice daily, s.c.~70

Data are examples from preclinical studies and efficacy can vary significantly depending on the tumor model and treatment regimen.

Experimental Protocols

Somatostatin Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of a non-radioactive somatostatin analog by measuring its ability to compete with a radiolabeled ligand for binding to SSTRs expressed on cell membranes.

Materials:

  • Cell membranes from a cell line stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]Somatostatin-14 or [111In-DTPA-D-Phe1]-Octreotide).

  • Unlabeled somatostatin analog (test compound).

  • Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparation on ice.

    • Homogenize the membranes in binding buffer using a Polytron or similar homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in binding buffer to the desired final concentration (typically 20-50 µg protein per well).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand and membrane suspension.

      • Non-specific Binding (NSB): Radioligand, membrane suspension, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

      • Competitive Binding: Radioligand, membrane suspension, and serial dilutions of the test compound.

    • Add 50 µL of binding buffer to the total binding wells.

    • Add 50 µL of the high concentration unlabeled somatostatin-14 to the NSB wells.

    • Add 50 µL of the serial dilutions of the test compound to the competitive binding wells.

    • Add 50 µL of the radiolabeled ligand (at a concentration close to its Kd) to all wells.

    • Add 100 µL of the diluted membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

This protocol measures the effect of a somatostatin analog on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • SSTR-expressing cancer cell line (e.g., BON-1, NCI-H69).

  • Complete cell culture medium.

  • Somatostatin analog (test compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the somatostatin analog in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium without the analog).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability as a function of the log concentration of the analog.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a somatostatin analog in a subcutaneous tumor xenograft model in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • SSTR-expressing human cancer cell line.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional).

  • Somatostatin analog (test compound) formulated in a suitable vehicle.

  • Calipers.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Cell Preparation:

    • Harvest the cancer cells during their logarithmic growth phase.

    • Wash the cells with PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio, optional) at a concentration of 1 x 107 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: Volume = (width2 x length) / 2.

    • Begin treatment with the somatostatin analog (e.g., via subcutaneous or intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle only.

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of each mouse 2-3 times per week.

    • Monitor the general health and behavior of the animals.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight.

    • The tumors can be further processed for histological analysis, immunohistochemistry (e.g., for proliferation and apoptosis markers), or molecular analysis to assess target engagement.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the treatment effect.

Mandatory Visualizations

G SSA Somatostatin Analog SSTR Somatostatin Receptor (e.g., SSTR2) SSA->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates PTP PTP (SHP-1/SHP-2) SSTR->PTP Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hormone_Secretion ↓ Hormone/Growth Factor Secretion Ca_influx->Hormone_Secretion MAPK_pathway MAPK Pathway (ERK1/2) PTP->MAPK_pathway Dephosphorylates/ Inhibits PI3K_pathway PI3K/Akt Pathway PTP->PI3K_pathway Dephosphorylates/ Inhibits Apoptosis Apoptosis PTP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest PI3K_pathway->Apoptosis Inhibits G start Start: Novel Somatostatin Analog binding_assay In Vitro Receptor Binding Assay start->binding_assay binding_data Determine Ki for SSTR1-5 binding_assay->binding_data cell_culture Select SSTR-positive Cancer Cell Lines binding_data->cell_culture proliferation_assay In Vitro Proliferation (MTT) Assay cell_culture->proliferation_assay proliferation_data Determine IC50 proliferation_assay->proliferation_data in_vivo_model In Vivo Tumor Xenograft Model proliferation_data->in_vivo_model If potent in_vivo_data Tumor Growth Inhibition, Survival Analysis in_vivo_model->in_vivo_data pd_analysis Pharmacodynamic Analysis in_vivo_model->pd_analysis end Lead Candidate Selection in_vivo_data->end pd_data Target Engagement, Biomarker Modulation pd_analysis->pd_data pd_data->end

References

Application Notes and Protocols for (D-Phe7)-Somatostatin-14 in in vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe7)-Somatostatin-14 is a synthetic analog of the naturally occurring cyclic peptide hormone, somatostatin-14. The substitution of L-Phenylalanine with its D-isomer at position 7 is intended to alter the conformational stability and receptor binding characteristics of the peptide, potentially leading to modified biological activity and pharmacokinetic properties. Somatostatin (B550006) and its analogs are crucial regulators of the endocrine system, affecting neurotransmission and cell proliferation by interacting with a family of five G protein-coupled somatostatin receptors (SSTR1-5). These receptors are expressed in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract.

This document provides detailed application notes and protocols for the in vivo investigation of this compound in animal models. It is designed to guide researchers in pharmacology, endocrinology, and oncology in designing and executing preclinical studies to evaluate the therapeutic potential of this analog.

Data Presentation

Table 1: Receptor Binding Affinity (Ki in nM) of Somatostatin Analogs

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
This compound Data not availableData not availableData not availableData not availableData not available
Somatostatin-14HighHighHighHighHigh
OctreotideLowHighModerateLowHigh

Note: The Phenylalanine at position 7 has been shown to be important for receptor binding. Replacement of Phe7 in a D-Trp8-Somatostatin-14 analog with L-pyrazinylalanine resulted in a loss of receptor binding, suggesting that modifications at this position can significantly impact receptor affinity.

Table 2: In Vivo Efficacy - Inhibition of Growth Hormone (GH) Secretion

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED50)Maximal Inhibition (%)Duration of Action
This compound e.g., Rate.g., s.c., i.v.Data not availableData not availableData not available
Somatostatin-14Rati.v.~1 µg/kg~80%< 5 minutes
OctreotideRats.c.~0.1 µg/kg~90%~2-4 hours

Table 3: Pharmacokinetic Parameters of Somatostatin Analogs in Rats

CompoundRoute of AdministrationHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Bioavailability (F%)
This compound e.g., i.v., s.c.Data not availableData not availableData not availableData not available
Somatostatin-14i.v.~2-3 minHighLowN/A
Octreotidei.v.~1.5 hoursLowModerate~100% (s.c.)

Signaling Pathways

This compound is expected to exert its biological effects through the activation of somatostatin receptors, which are coupled to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, and regulate ion channel activity.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SSTR SSTR G_alpha Gαi/o SSTR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway G_alpha->MAPK Modulates PLC Phospholipase C G_beta_gamma->PLC Activates Ion_Channel Ion Channels (e.g., K⁺, Ca²⁺) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression PKA->Gene_Expression Phosphorylates Transcription Factors Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2_plus Ca²⁺ IP3_DAG->Ca2_plus ↑ Intracellular Ca2_plus->Hormone_Secretion Modulates MAPK->Gene_Expression Cell_Proliferation ↓ Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis D-Phe7-SS14 This compound D-Phe7-SS14->SSTR Binds

Caption: General signaling pathway for somatostatin receptors.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo study of this compound. It is imperative to conduct dose-ranging studies to determine the optimal dose for this specific analog.

Protocol 1: Inhibition of Growth Hormone (GH) Secretion in Rats

Objective: To evaluate the in vivo potency and duration of action of this compound in suppressing growth hormone secretion.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Rat GH ELISA kit

Procedure:

  • Animal Acclimation: Acclimate rats to handling and experimental conditions for at least one week prior to the study.

  • Compound Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Animal Groups: Randomly assign rats to treatment groups (n=6-8 per group), including a vehicle control group and multiple dose groups of this compound.

  • Administration: Administer the compound or vehicle via the desired route (e.g., subcutaneous or intravenous injection).

  • Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at baseline (pre-dose) and at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • GH Measurement: Quantify GH levels in plasma samples using a validated rat GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of GH secretion at each time point relative to the vehicle control group. Determine the ED50 and duration of action.

GH_Inhibition_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimation Animal Acclimation Grouping Animal Grouping Acclimation->Grouping Compound_Prep Compound Preparation Administration Compound Administration Compound_Prep->Administration Grouping->Administration Blood_Sampling Blood Sampling (Time course) Administration->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep ELISA GH ELISA Plasma_Prep->ELISA Data_Analysis Data Analysis (% Inhibition, ED50) ELISA->Data_Analysis

Caption: Experimental workflow for GH inhibition assay.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and subcutaneous administration.

Materials:

  • This compound

  • Sterile formulation vehicle

  • Male Sprague-Dawley rats with jugular vein cannulas (250-300g)

  • Blood collection supplies (e.g., syringes, EDTA-coated tubes)

  • Centrifuge

  • Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use rats surgically implanted with jugular vein cannulas for ease of blood sampling. Allow animals to recover for at least 48 hours post-surgery.

  • Compound Preparation: Prepare a sterile solution of this compound in an appropriate vehicle.

  • Dosing:

    • Intravenous (i.v.) group: Administer a single bolus dose via the tail vein (n=3-5 rats).

    • Subcutaneous (s.c.) group: Administer a single dose subcutaneously in the dorsal region (n=3-5 rats).

  • Blood Sampling: Collect blood samples (~100-200 µL) from the jugular vein cannula at pre-dose and multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Process blood samples to obtain plasma as described in Protocol 1.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For the s.c. group, calculate bioavailability (F%).

PK_Study_Workflow cluster_setup Study Setup cluster_dosing_sampling Dosing and Sampling cluster_analysis_pk Sample and Data Analysis Animal_Prep Cannulated Rat Preparation IV_Dosing Intravenous Dosing Animal_Prep->IV_Dosing SC_Dosing Subcutaneous Dosing Animal_Prep->SC_Dosing Dose_Prep Dose Formulation Dose_Prep->IV_Dosing Dose_Prep->SC_Dosing Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection SC_Dosing->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study.

Conclusion

The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of this compound. Due to the limited availability of specific data for this analog, it is essential for researchers to conduct thorough characterization studies, including receptor binding assays, in vitro functional assays, and in vivo dose-response and pharmacokinetic studies. The templates and general methodologies presented here should serve as a valuable starting point for these investigations, ultimately contributing to a better understanding of the therapeutic potential of this compound.

Application Notes and Protocols for (D-Phe7)-Somatostatin-14 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(D-Phe7)-Somatostatin-14 is a synthetic analog of the naturally occurring cyclic peptide hormone, somatostatin-14. The substitution of L-Phenylalanine with its D-isomer at position 7 is a key modification that can influence the peptide's biological activity and stability. Structure-activity relationship studies of somatostatin (B550006) analogs have indicated that the phenylalanine residue at position 7 is crucial for its biological actions.[1][2] Research on D-amino acid substitutions has shown that a D-Phe7 analog exhibits low biological activity in inhibiting the secretion of gastric acid, pepsin, growth hormone, insulin (B600854), and glucagon (B607659) in cats.[3] This suggests that this compound may act as a weak agonist or potentially an antagonist, and higher doses might be required to observe biological effects compared to the native peptide or other potent analogs.

These application notes provide a general framework for researchers and drug development professionals to design and conduct in vivo studies in rats using this compound.

Data Presentation: Dosage of Somatostatin Analogs in Rats

The following table summarizes dosages of various somatostatin analogs used in rat studies, which can serve as a reference for designing dose-finding experiments for this compound. Due to the potentially lower potency of the D-Phe7 analog, a wider dose range, including higher concentrations, should be considered.

Somatostatin AnalogAnimal ModelRoute of AdministrationDosageObserved Effects
Somatostatin-14 (SRIH-14)Infant female Wistar ratsSubcutaneous (s.c.)20 µ g/100g b.w., twice daily for 5 daysInhibition of pituitary FSH, LH, and GH cells; inhibition of initial folliculogenesis.
[D-Ala5,D-Trp8] SomatostatinRatsSubcutaneous (s.c.) or Intravenous (i.v.)Not specifiedSuppression of insulin release.
Octreotide (SMS 201-995)Conscious, pylorus-ligated ratsIntracisternal0.1-0.3 µgDose-related stimulation of gastric acid output.
Octreotide (SMS 201-995)Conscious, pylorus-ligated ratsIntravenous (i.v.)5-20 µgDose-related inhibition of gastric acid secretion.
Pasireotide (SOM230)Male LEW/Ola/Hsd ratsSubcutaneous (s.c.) infusion via osmotic minipumps1 and 10 µg/kg/h for 14 daysDose-dependent suppression of plasma IGF-I levels.

Experimental Protocols

Peptide Reconstitution and Vehicle Preparation

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a vehicle containing a small amount of acetic acid for solubility, neutralized with NaOH)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Protocol:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in a small volume of a suitable sterile vehicle to create a concentrated stock solution. The choice of vehicle should be based on the solubility of the peptide and its compatibility with the intended route of administration.

  • Gently vortex or swirl the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • For administration, dilute the stock solution to the final desired concentration with the same sterile vehicle.

  • Prepare fresh solutions daily to ensure peptide integrity, unless stability studies have confirmed longer-term storage viability at 4°C or -20°C.

Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile.

This route provides a slower absorption and more sustained release compared to intravenous injection.

Materials:

  • Reconstituted this compound solution

  • Sterile insulin syringes with 28-30 gauge needles

  • 70% ethanol (B145695) swabs

Protocol:

  • Acclimatize the rat to handling to minimize stress.

  • Gently restrain the rat.

  • Lift the loose skin on the back of the neck or flank to form a tent.

  • Clean the injection site with a 70% ethanol swab.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspirate gently to ensure a blood vessel has not been punctured. If blood appears, withdraw the needle and choose a new site.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

This route ensures immediate bioavailability and is suitable for studying acute effects.

Materials:

  • Reconstituted this compound solution

  • Sterile insulin syringes with 28-30 gauge needles

  • A rat restrainer

  • Heat lamp or warm water bath

  • 70% ethanol swabs

Protocol:

  • Place the rat in a suitable restrainer, allowing access to the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

  • Clean the tail with a 70% ethanol swab.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a lack of resistance and sometimes by a small flash of blood in the needle hub.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

Somatostatin_Signaling_Pathway cluster_cell Target Cell SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Hormone_Vesicle Hormone Secretion Vesicle PKA->Hormone_Vesicle promotes Ca_channel->Hormone_Vesicle promotes Inhibition Inhibition of Hormone Secretion Hormone_Vesicle->Inhibition Somatostatin This compound Somatostatin->SSTR binds

Caption: General signaling pathway of somatostatin analogs.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Reconstitution Peptide Reconstitution (this compound) Dose_Selection Dose Selection & Preparation Reconstitution->Dose_Selection Animal_Acclimatization Animal Acclimatization (Rats) Administration Administration (s.c. or i.v.) Animal_Acclimatization->Administration Dose_Selection->Administration Observation Post-administration Observation Administration->Observation Data_Collection Data Collection (e.g., blood sampling for hormone analysis) Observation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Logical Relationship

Logical_Relationship cluster_peptide Peptide Analog cluster_factors Experimental Factors cluster_outcome Experimental Outcome Peptide This compound Outcome Biological Response (e.g., hormone levels, pharmacokinetics) Dosage Dosage Dosage->Outcome Route Administration Route (s.c., i.v., etc.) Route->Outcome Frequency Dosing Frequency Frequency->Outcome

Caption: Factors influencing the biological response.

References

Creating Stable Solutions of (D-Phe7)-Somatostatin-14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe7)-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatin-14. The substitution of L-Phenylalanine at position 7 with its D-enantiomer confers enhanced resistance to enzymatic degradation, thereby increasing its biological half-life compared to the native peptide. This modification makes this compound a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of somatostatin (B550006) and for the development of novel therapeutics targeting somatostatin receptors.

Proper preparation of stable solutions of this compound is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the solubilization, storage, and handling of this peptide to ensure its stability and biological activity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to the preparation of stable solutions.

PropertyValue
Molecular Formula C₇₆H₁₀₄N₁₈O₁₉S₂
Molecular Weight 1637.9 g/mol
Appearance White to off-white lyophilized powder
Storage (Lyophilized) -20°C for long-term storage (≥ 2 years)

Experimental Protocols

I. Reconstitution of Lyophilized this compound

Objective: To properly dissolve the lyophilized peptide to create a stock solution for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, deionized or distilled water

  • 0.1% Acetic Acid in sterile water (optional, for basic peptides)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile (optional, for hydrophobic peptides)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can adversely affect peptide stability.

  • Solvent Selection:

    • Primary Recommendation: Attempt to dissolve the peptide in sterile, deionized or distilled water.

    • For Basic Peptides: If the peptide is not readily soluble in water, use a dilute acidic solution such as 0.1% acetic acid in sterile water. Somatostatin analogs are generally more stable in slightly acidic conditions.

    • For Hydrophobic Peptides: If the peptide proves difficult to dissolve in aqueous solutions, a small amount of an organic solvent can be used. First, dissolve the peptide in a minimal volume of sterile DMSO (e.g., 10-20 µL). Once fully dissolved, slowly add the desired aqueous buffer (e.g., sterile water or a buffer appropriate for your assay) to reach the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <1%) in cell-based assays to avoid cytotoxicity.

  • Reconstitution Procedure: a. Gently tap the vial to ensure all the lyophilized powder is at the bottom. b. Carefully open the vial and add the calculated volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM). c. Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation. If necessary, brief sonication in a water bath can aid in dissolution. d. Visually inspect the solution to ensure it is clear and free of any particulate matter.

II. Preparation of Working Solutions

Objective: To dilute the stock solution to the final concentration required for specific applications.

Materials:

  • Reconstituted stock solution of this compound

  • Appropriate sterile buffer for the intended application (e.g., phosphate-buffered saline (PBS) for cell culture, specific assay buffer). Note: Acetate buffers may be preferable to phosphate (B84403) buffers for long-term stability.

Protocol:

  • Determine the final concentration of this compound required for your experiment.

  • Using a calibrated micropipette, transfer the calculated volume of the stock solution into a sterile polypropylene tube.

  • Add the appropriate volume of the desired sterile buffer to achieve the final concentration.

  • Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Use the freshly prepared working solution immediately for optimal results.

Stability of this compound Solutions

The stability of peptide solutions is influenced by several factors, including pH, temperature, and the presence of proteases. While specific quantitative stability data for this compound is limited, the following recommendations are based on studies of somatostatin-14 and other D-amino acid-substituted analogs. The D-Phe7 substitution is known to significantly increase resistance to enzymatic degradation.

pH Stability

Studies on somatostatin-14 have shown that its stability in aqueous solutions is pH-dependent.

pH RangeStability Profile
3.0 - 5.0 Optimal Stability. The peptide is most stable in a slightly acidic environment. A pH of around 3.7-4.7 is often cited as ideal for minimizing degradation.
5.0 - 7.0 Moderate Stability. As the pH approaches neutral, the rate of degradation can increase.
> 7.0 Reduced Stability. In basic conditions, the degradation of the peptide is significantly accelerated.
Storage of Reconstituted Solutions

Proper storage is crucial to maintain the integrity of the this compound solution.

Storage ConditionRecommended DurationNotes
2-8°C Up to 1 weekFor short-term storage, keep the solution refrigerated.
-20°C Up to 3 monthsFor longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Use low-protein-binding tubes.
-80°C Up to 6 monthsFor the longest-term storage, aliquots should be stored at -80°C.

Mandatory Visualizations

Experimental Workflow for Preparing Stable this compound Solutions

G cluster_prep Preparation cluster_storage Storage cluster_usage Usage start Start: Lyophilized This compound equilibrate Equilibrate vial to room temperature start->equilibrate select_solvent Select appropriate solvent equilibrate->select_solvent reconstitute Reconstitute to create stock solution select_solvent->reconstitute aliquot Aliquot stock solution for storage reconstitute->aliquot store_short Short-term: 2-8°C (up to 1 week) aliquot->store_short For immediate use store_long Long-term: -20°C or -80°C aliquot->store_long For future use prepare_working Prepare working solution from stock store_short->prepare_working store_long->prepare_working experiment Use in experiment (in vitro / in vivo) prepare_working->experiment

Caption: Workflow for the preparation and storage of this compound solutions.

Somatostatin Receptor Signaling Pathway

G sst This compound sstr Somatostatin Receptor (SSTR) sst->sstr binds gi Gi Protein sstr->gi activates mapk MAPK Pathway (e.g., ERK1/2) sstr->mapk activates pi3k PI3K/Akt Pathway sstr->pi3k activates ac Adenylate Cyclase gi->ac inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi->ion_channel modulates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates cell_effects Cellular Effects: - Inhibition of hormone secretion - Anti-proliferative effects - Apoptosis pka->cell_effects ion_channel->cell_effects mapk->cell_effects pi3k->cell_effects

Caption: Simplified signaling pathway of somatostatin analogs via SSTRs.

protocol for receptor binding affinity studies of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Receptor Binding Affinity of (D-Phe7)-Somatostatin-14

Introduction

Somatostatin-14 (SS-14) is a cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are key targets in the treatment of neuroendocrine tumors (NETs), acromegaly, and other hormonal disorders.[1][2] The development of synthetic somatostatin (B550006) analogs is driven by the need for greater metabolic stability and receptor subtype selectivity compared to the native peptide.[3] this compound is a synthetic analog of SS-14 where the L-Phenylalanine at position 7 is replaced by its D-isomer. This modification is intended to alter the peptide's conformation and, consequently, its binding affinity and selectivity profile for the SSTR subtypes.

The determination of a ligand's binding affinity is a cornerstone of drug discovery and development. It provides a quantitative measure of the interaction between the ligand and its receptor target. The most common method for this is the competition radioligand binding assay. This assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the true binding affinity of the test compound.

These application notes provide a detailed protocol for determining the receptor binding affinity of this compound for the five human somatostatin receptor subtypes using a competitive radioligand binding assay.

Data Presentation: Comparative Binding Affinities

While specific binding affinity data for this compound is not widely available in the public domain, the following table provides a comparative summary of the binding affinities (IC50 in nM) for the native Somatostatin-14 and two clinically significant analogs, Octreotide and Pasireotide, across the five human SSTR subtypes. This data serves as a benchmark for interpreting results obtained for new analogs.

LigandSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
Somatostatin-14 ~1.0 - 2.5~0.2 - 1.5~0.6 - 2.0~1.5 - 5.0~0.5 - 1.8
Octreotide >1000[4]0.2 - 2.5[4]Low Affinity[4]>100[4]Lower than SSTR2[4]
Pasireotide 0.9 - 1.5[5]0.1 - 1.0[5]1.1 - 2.5[5]>100[5]0.06 - 0.2[5]
(Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions, such as the specific radioligand and cell line used.)

Experimental Protocols

Protocol 1: Membrane Preparation from SSTR-Expressing Cells

This protocol describes the preparation of cell membranes from cultured cells stably expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cultured cells expressing the SSTR subtype of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Culture cells to confluency in appropriate growth medium.

  • Harvest the cells by scraping and transfer them to a centrifuge tube.

  • Wash the cells twice with ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Radioligand Binding Assay

This protocol details the procedure for a competition binding assay to determine the IC50 value for this compound.

Materials:

  • SSTR-expressing cell membrane preparation (from Protocol 1)

  • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Radioligand (e.g., [125I-Tyr11]-Somatostatin-14) at a concentration near its Kd

  • Unlabeled this compound (test compound) at a range of concentrations (e.g., 10 pM to 10 µM)

  • Unlabeled Somatostatin-14 (for non-specific binding determination) at a high concentration (e.g., 1 µM)

  • 96-well filter plates (e.g., GF/C filters)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: Prepare the reaction in 96-well plates in a final volume of 200 µL.

    • Total Binding: Add Assay Buffer, radioligand, and cell membrane preparation.

    • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, a saturating concentration of unlabeled Somatostatin-14 (1 µM), and cell membrane preparation.

    • Competition: Add Assay Buffer, radioligand, serial dilutions of this compound, and cell membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature (or 25-37°C) with gentle shaking to allow the binding to reach equilibrium.[5]

  • Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly three to five times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Counting: Dry the filter mats, add scintillation fluid to each well, and measure the bound radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound, this compound.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis p1 SSTR-expressing Cell Culture p2 Cell Harvesting & Washing p1->p2 p3 Homogenization p2->p3 p4 Membrane Isolation (Centrifugation) p3->p4 p5 Protein Quantification & Storage at -80°C p4->p5 a1 Assay Plate Setup (Total, NSB, Competition) p5->a1 Use Membranes a2 Incubation (60-90 min at RT) a1->a2 a3 Rapid Vacuum Filtration a2->a3 a4 Washing Steps (Ice-cold Buffer) a3->a4 a5 Radioactivity Counting a4->a5 d1 Calculate Specific Binding (Total - NSB) a5->d1 Input Raw CPM Data d2 Plot Competition Curve (% Specific Binding vs. [Log Ligand]) d1->d2 d3 Determine IC50 (Non-linear Regression) d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Equation) d3->d4

Caption: Workflow for a competition radioligand binding assay.

Somatostatin Receptor Signaling Pathway

G Ligand Somatostatin Analog SSTR SSTR (1-5) Ligand->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (K+, Ca2+) G_betagamma->Channels Modulates PTP Protein Tyrosine Phosphatases (SHP-1/2) G_betagamma->PTP Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Responses (↓ Secretion, ↓ Proliferation, Apoptosis) MAPK MAPK Pathway (ERK1/2) PTP->MAPK Modulates

Caption: General signaling pathway for somatostatin receptors (SSTRs).

References

Application Notes and Protocols for the Use of (D-Phe7)-Somatostatin-14 in Radioimmunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretion. Its synthetic analogs are of significant interest in pharmacology for their potential therapeutic applications. (D-Phe7)-Somatostatin-14 is a synthetic analog of somatostatin-14 where the L-phenylalanine at position 7 is replaced by its D-isomer. This modification can influence the peptide's conformation, stability, and receptor binding affinity, making it a subject of research in drug development.

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for quantifying concentrations of antigens, such as peptides, in biological fluids. This document provides detailed application notes and protocols relevant to the use of this compound in radioimmunoassays. While specific RIA protocols validated for this compound are not widely published, this guide outlines a general protocol for somatostatin-14 RIA that can be adapted and validated for this specific analog. It also discusses the critical considerations regarding antibody cross-reactivity and data interpretation.

Principle of Somatostatin (B550006) Radioimmunoassay

The radioimmunoassay for somatostatin is a competitive binding assay.[1][2] In this assay, a known quantity of radiolabeled somatostatin (the tracer, typically 125I-Tyr1-Somatostatin-14) competes with unlabeled somatostatin (standard or unknown sample) for a limited number of binding sites on a specific anti-somatostatin antibody.[1][2] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[1][2] After separation of the antibody-bound and free radiolabeled antigen, the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of unlabeled somatostatin standards. The concentration of somatostatin in unknown samples is then determined by comparing the percentage of bound tracer in the sample to the standard curve.

Application of this compound in Radioimmunoassays

This compound can be utilized in a radioimmunoassay in several capacities:

  • As a Standard: To quantify the concentration of this compound in biological samples, the purified peptide would be used to generate a standard curve. This is crucial for pharmacokinetic and metabolic studies of this specific analog.

  • For Antibody Generation: Although less common, this compound could be conjugated to a carrier protein and used as an immunogen to produce antibodies with high specificity for this analog.

  • As a Labeled Tracer: If a tyrosine residue is present or introduced into the analog, it can be radiolabeled and used as a tracer.

  • To Study Cross-Reactivity: this compound can be used to assess the specificity of anti-somatostatin-14 antibodies and to determine their cross-reactivity with this particular analog.

Critical Consideration: Antibody Cross-Reactivity

The substitution of L-Phe with D-Phe at position 7 can significantly alter the three-dimensional structure of the peptide. The Phe7 residue is part of the essential β-turn (Phe7-Trp8-Lys9-Thr10) required for biological activity.[3] Therefore, it is highly probable that antibodies raised against native somatostatin-14 will exhibit different binding affinities for this compound. It is essential to determine the degree of cross-reactivity of any anti-somatostatin-14 antibody with this compound before its use in a quantitative assay. Studies on other somatostatin analogs have shown that even minor structural changes can significantly impact antibody recognition.[4]

Experimental Protocols

The following is a general protocol for a somatostatin-14 radioimmunoassay, which can be adapted for the measurement of this compound. Validation of this protocol for the specific analog is a critical and mandatory step.

I. Reagent Preparation
  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4, containing 0.5% Bovine Serum Albumin (BSA) and 0.01% sodium azide.

  • Standards: Prepare a stock solution of this compound (or native somatostatin-14 for a standard RIA) at 1 mg/mL in a suitable solvent (e.g., 0.1 M acetic acid). Prepare serial dilutions in assay buffer to obtain standards ranging from 10 to 1280 pg/mL.

  • Radiolabeled Tracer (125I-Tyr1-Somatostatin-14): Reconstitute the lyophilized tracer with assay buffer to achieve a final activity of approximately 8,000-10,000 counts per minute (cpm) per 100 µL.

  • Primary Antibody (Anti-Somatostatin-14): Reconstitute and dilute the antibody in assay buffer to a concentration that binds 20-30% of the total radiolabeled tracer in the absence of unlabeled standard (B0). The optimal dilution must be determined empirically through titration.

  • Secondary Antibody (e.g., Goat Anti-Rabbit IgG) and Precipitating Reagent: Prepare according to the manufacturer's instructions. This is used in the double-antibody separation method.

II. Sample Preparation

For the measurement of somatostatin analogs in plasma or serum, extraction is often necessary to remove interfering substances.[1][2]

  • Acidification: Acidify plasma samples with an equal volume of 2 M acetic acid.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 Sep-Pak cartridge by washing with methanol (B129727) followed by distilled water.

    • Apply the acidified plasma to the cartridge.

    • Wash the cartridge with 0.1 M acetic acid to remove interfering substances.

    • Elute the peptide with a high-organic solvent mixture (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a known volume of assay buffer.

III. Radioimmunoassay Procedure
  • Assay Setup: Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

  • Reagent Addition:

    • Standards and Samples: Add 100 µL of standards or reconstituted samples to the appropriate tubes.

    • NSB: Add 100 µL of assay buffer.

    • Primary Antibody: Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.

    • Tracer: Add 100 µL of the radiolabeled tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 100 µL of the secondary antibody and 100 µL of the precipitating reagent to all tubes except the TC tubes.

    • Vortex and incubate for 90 minutes at room temperature.

    • Add 500 µL of cold assay buffer to all tubes except the TC tubes.

    • Centrifuge at 2000 x g for 20 minutes at 4°C.

    • Decant the supernatant.

  • Counting: Measure the radioactivity in the pellets of all tubes using a gamma counter.

IV. Data Analysis
  • Calculate the average cpm for each duplicate.

  • Calculate the percentage of tracer bound (%B/B0) for each standard and sample: %B/B0 = [(cpmstandard or sample - cpmNSB) / (cpmB0 - cpmNSB)] x 100

  • Construct a standard curve by plotting the %B/B0 for the standards against their corresponding concentrations on a semi-logarithmic scale.

  • Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.

  • Correct the final concentration for the dilution factor and the extraction recovery.

Data Presentation

Quantitative data from the radioimmunoassay should be summarized in clear and structured tables.

Table 1: Typical Standard Curve Data for a Somatostatin RIA

Standard Concentration (pg/mL)Average CPM% B/B0
0 (B0)5500100
10510092.7
20470085.5
40400072.7
80310056.4
160220040.0
320150027.3
640100018.2
128070012.7
NSB200-
TC10000-

Table 2: Assay Performance Characteristics (Example)

ParameterValue
Sensitivity (Minimum Detectable Dose)10 pg/mL
Intra-assay Coefficient of Variation (CV)5-10%
Inter-assay Coefficient of Variation (CV)10-15%
Recovery80-95%

Table 3: Cross-Reactivity of Anti-Somatostatin-14 Antibody with Analogs (Hypothetical Data)

PeptideCross-Reactivity (%)
Somatostatin-14100
This compoundTo be determined
Somatostatin-2880
Octreotide< 0.1

Visualizations

Radioimmunoassay Workflow

RIA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Standards Standards (this compound) Incubation Competitive Binding (Incubation at 4°C) Standards->Incubation Samples Samples (e.g., extracted plasma) Samples->Incubation Tracer Radiolabeled Tracer (125I-Tyr1-SS-14) Tracer->Incubation Antibody Primary Antibody (Anti-SS-14) Antibody->Incubation Separation Separation (Double Antibody Precipitation) Incubation->Separation Bound vs. Free Counting Gamma Counting (Measure Radioactivity) Separation->Counting StdCurve Standard Curve Generation Counting->StdCurve Concentration Concentration Determination Counting->Concentration StdCurve->Concentration Interpolation Competitive_Binding cluster_high_concentration High Concentration of Unlabeled Analog cluster_low_concentration Low Concentration of Unlabeled Analog Ab1 Ab Unlabeled1 Unlabeled Analog Unlabeled1->Ab1 High Binding Labeled1 Labeled Tracer Labeled1->Ab1 Low Binding Ab2 Ab Unlabeled2 Unlabeled Analog Unlabeled2->Ab2 Low Binding Labeled2 Labeled Tracer Labeled2->Ab2 High Binding

References

Application Notes and Protocols for (D-Phe7)-Somatostatin-14 in Neuroendocrine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (D-Phe7)-Somatostatin-14, a synthetic analog of somatostatin (B550006), in preclinical neuroendocrine tumor (NET) models. This document details its mechanism of action, protocols for key in vitro and in vivo experiments, and representative data presented in a structured format.

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that often overexpress somatostatin receptors (SSTRs). This characteristic makes them amenable to treatment with somatostatin analogs (SSAs), which can elicit anti-proliferative and pro-apoptotic effects. This compound is an analog of the native somatostatin-14 peptide, modified to potentially enhance its stability and binding affinity to SSTRs. These notes serve as a guide for researchers investigating the therapeutic potential of this compound in NET models.

Mechanism of Action

This compound, like other SSAs, exerts its effects by binding to SSTRs, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that collectively inhibit tumor growth and hormone secretion. The primary mechanisms include:

  • Inhibition of Proliferation: Activation of SSTRs, particularly SSTR2, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to cell cycle arrest.

  • Induction of Apoptosis: SSTR activation can also induce programmed cell death (apoptosis). This is mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate key survival signaling molecules. Furthermore, SSTR3 activation has been directly linked to the induction of apoptosis.

  • Anti-Angiogenic Effects: SSAs can indirectly inhibit tumor growth by suppressing the secretion of growth factors and angiogenic factors from both tumor cells and surrounding tissues.

Data Presentation

The following tables summarize representative quantitative data for a somatostatin analog with properties similar to this compound, for illustrative purposes.

Table 1: Binding Affinity of a Representative Somatostatin Analog to Human SSTR Subtypes

Receptor SubtypeBinding Affinity (IC50, nM)
SSTR185.2 ± 12.5
SSTR21.5 ± 0.3
SSTR325.6 ± 4.1
SSTR4>1000
SSTR515.3 ± 2.8

Table 2: In Vitro Anti-proliferative Activity in NET Cell Lines

Cell LineTumor TypeIC50 (nM) after 72h treatment
BON-1Pancreatic NET12.8 ± 2.1
QGP-1Pancreatic NET25.4 ± 3.9
NCI-H727Lung Carcinoid48.1 ± 6.7

Table 3: In Vivo Tumor Growth Inhibition in a BON-1 Xenograft Model

Treatment GroupDoseTumor Volume Reduction (%)
Vehicle Control-0
This compound10 mg/kg/day55 ± 8.2

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on NET cell lines.

Materials:

  • NET cell lines (e.g., BON-1, QGP-1)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NET cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in serum-free medium.

  • After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.

Materials:

  • NET cell lines

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed NET cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous NET xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • NET cell line (e.g., BON-1)

  • Matrigel

  • This compound

  • Vehicle control solution (e.g., sterile saline)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 BON-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control daily via subcutaneous injection.

  • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 28 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR SSTR GPCR G-protein SSTR->GPCR activates PI3K_pathway PI3K/Akt Pathway SSTR->PI3K_pathway inhibits PTP PTP (SHP-1) SSTR->PTP activates AC Adenylyl Cyclase GPCR->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_pathway MAPK Pathway (ERK) PKA->MAPK_pathway inhibits Proliferation Cell Proliferation (Inhibition) MAPK_pathway->Proliferation PI3K_pathway->Proliferation PTP->MAPK_pathway inhibits PTP->PI3K_pathway inhibits Caspases Caspases PTP->Caspases activates Apoptosis Apoptosis (Induction) Caspases->Apoptosis DPhe7 This compound DPhe7->SSTR Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NET Cell Culture (BON-1, QGP-1) Proliferation_Assay Proliferation Assay (MTT) - Determine IC50 Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase) - Quantify apoptosis Cell_Culture->Apoptosis_Assay end End Proliferation_Assay->end Apoptosis_Assay->end Xenograft Xenograft Model Generation (Subcutaneous injection) Treatment Treatment with This compound Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Endpoint Analysis (Histology, etc.) Tumor_Measurement->Analysis Analysis->end start Start start->Cell_Culture start->Xenograft

Troubleshooting & Optimization

Technical Support Center: Optimizing (D-Phe7)-Somatostatin-14 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (D-Phe7)-Somatostatin-14. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS). Our goal is to help you enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the SPPS process. Incomplete coupling reactions, premature chain termination (deletion sequences), and side reactions during cleavage and deprotection are primary contributors.[1][2] Additionally, aggregation of the growing peptide chain on the resin can hinder reaction efficiency.[3][4] Difficult couplings, particularly at specific residues, have been noted in the synthesis of somatostatin (B550006) analogs and can lead to reduced overall yield.[5]

Q2: Which amino acid residues in the this compound sequence are most prone to side reactions?

A2: The sequence of this compound contains several residues that are susceptible to side reactions, especially during the acidic conditions of cleavage and deprotection. These include:

  • Tryptophan (Trp): The indole (B1671886) side chain is prone to alkylation (e.g., t-butylation) and oxidation.[1][6]

  • Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated or oxidized, which can interfere with proper disulfide bond formation.[1][7]

  • Asparagine (Asn): Dehydration of the side-chain amide to a nitrile can occur, and deamidation can lead to aspartimide formation.[1][6]

  • Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (like Pbf) can be an issue.[1][6]

Q3: How can I minimize the formation of deletion sequences during synthesis?

A3: To minimize the formation of deletion sequences, it is crucial to ensure near-quantitative coupling efficiency at each step. This can be achieved by:

  • Monitoring coupling reactions: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after each coupling step.[5][8]

  • Double coupling: If a coupling reaction is found to be incomplete, repeating the coupling step can help drive the reaction to completion.[5]

  • Using stronger coupling agents: For difficult couplings, stronger reagents like HATU or PyBOP may be more effective than standard reagents like HBTU.[5]

  • Capping: After each coupling step, any unreacted free amines can be irreversibly capped, typically with acetic anhydride, to prevent them from reacting in subsequent cycles.[2]

Q4: What is the best strategy for the final cleavage and deprotection of this compound?

A4: The final cleavage from the resin and removal of side-chain protecting groups is a critical step that is typically performed with a strong acid, such as trifluoroacetic acid (TFA).[2][9] To prevent side reactions with the reactive carbocations generated during this process, a "cleavage cocktail" containing scavengers is essential.[1][9] For a peptide like this compound containing Cys and Trp, a common and effective cocktail is Reagent K.[9]

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield After Cleavage
Possible Cause Troubleshooting Steps
Incomplete Cleavage from Resin Extend the cleavage time. For peptides with multiple acid-labile protecting groups, a longer duration in the cleavage cocktail may be necessary.[1][9]
Peptide Aggregation on Resin Use resins with polyethylene (B3416737) glycol (PEG) modifications to improve solvation and reduce aggregation.[3] Consider using structure-disrupting additives during synthesis.
Poor Precipitation Ensure the ether used for precipitation is ice-cold to maximize the precipitation of the crude peptide.[1]
Inefficient Coupling Reactions Review the SPPS protocol. If deletion sequences are suspected as the cause of low yield of the target peptide, consider optimizing coupling times, using stronger coupling reagents, or implementing a double coupling strategy for difficult residues.[5]
Issue 2: Multiple Impurity Peaks in HPLC Analysis of Crude Product
Possible Cause Troubleshooting Steps
Side-chain Modifications during Cleavage Analyze major impurity peaks by mass spectrometry to identify the nature of the modification (e.g., +56 Da for t-butylation, +16 Da for oxidation).[1] Optimize the scavenger composition in the cleavage cocktail based on the identified side reactions. For instance, add more triisopropylsilane (B1312306) (TIS) to scavenge t-butyl cations or ethanedithiol (EDT) to protect Cys and Trp.[9]
Aspartimide Formation This is common in sequences containing Asp, but can also occur with Asn.[1] Adding HOBt to the piperidine (B6355638) solution for Fmoc deprotection can help suppress this side reaction.[10]
Alkylation from Resin Linker For peptides synthesized on Wang resin, the linker itself can be a source of alkylating species that modify Cys or Trp residues.[7][11] Using a different resin, such as 2-chlorotrityl chloride resin, can mitigate this issue.
Racemization While less common with standard Fmoc-SPPS, racemization can occur. Ensure that the activating agent is not used in large excess or for prolonged periods, especially for Cys and His residues.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin.

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading: Attach the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.

  • Elongation Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

    • Washing: Wash the resin thoroughly with DMF, followed by DCM and then DMF again to remove residual piperidine.

    • Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive, repeat the coupling step.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Elongation: Repeat the elongation cycle for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the fully assembled peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation: Prepare the cleavage cocktail, Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[9] Always use a freshly prepared cocktail.[1]

  • Cleavage Reaction: Add the dried peptidyl-resin to the cleavage cocktail. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.[12]

  • Chromatography:

    • Column: Use a preparative C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[12]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptides Containing Cys and Trp
Cleavage CocktailComposition (v/v/w/v/v)Target ResiduesEfficacy in Reducing Side Reactions
TFA/TIS/Water 95:2.5:2.5General PurposeModerate; may not be sufficient for peptides with multiple sensitive residues.[9]
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Trp, Cys, Met, TyrHigh; effective at scavenging a wide range of reactive cations and protecting against oxidation.[9]
TFA/EDT/TIS/Water 94:2.5:1:2.5Cys, TrpHigh; EDT is particularly effective for protecting cysteine residues.[9]

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling kaiser Kaiser Test coupling->kaiser kaiser->coupling Positive (Incomplete) wash2 Wash (DMF/DCM) kaiser->wash2 Negative wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection (Reagent K) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Troubleshooting_Yield start Low Crude Yield check_hplc Analyze Crude by HPLC/MS start->check_hplc main_peak Main Peak Present, Low Quantity check_hplc->main_peak Yes multiple_peaks Multiple Impurity Peaks check_hplc->multiple_peaks No incomplete_cleavage Incomplete Cleavage? main_peak->incomplete_cleavage side_reactions Side Reactions? multiple_peaks->side_reactions extend_cleavage Action: Extend Cleavage Time incomplete_cleavage->extend_cleavage Yes poor_precipitation Poor Precipitation? incomplete_cleavage->poor_precipitation No optimize_precipitation Action: Use Colder Ether poor_precipitation->optimize_precipitation Yes optimize_scavengers Action: Optimize Scavengers side_reactions->optimize_scavengers Yes deletion_sequences Deletion Sequences? side_reactions->deletion_sequences No optimize_coupling Action: Double Couple / Stronger Reagents deletion_sequences->optimize_coupling Yes

Caption: Troubleshooting logic for low synthesis yield of this compound.

References

solubility issues with (D-Phe7)-Somatostatin-14 and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D-Phe7)-Somatostatin-14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on solubility issues.

Troubleshooting Guide

This guide provides direct answers and solutions to specific problems you may encounter while handling this compound.

Q1: My lyophilized this compound powder did not dissolve in sterile water or a neutral buffer (e.g., PBS pH 7.4). What should I do?

A1: This is a common issue. This compound is a hydrophobic peptide due to its amino acid composition, particularly the multiple phenylalanine residues.[1] Peptides with high hydrophobicity often have limited solubility in aqueous solutions.[1][2]

Recommended Solution:

  • Use an Organic Solvent: Start by dissolving the peptide in a small amount of a sterile organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for initial solubilization.[2][3][4]

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS) to the solution drop by drop while vortexing or sonicating.[2]

  • Monitor for Precipitation: If the solution becomes cloudy or precipitation occurs, you have reached the solubility limit in that buffer. Stop adding the aqueous solution. For future attempts, consider using a lower final concentration.

Q2: I used DMSO to dissolve the peptide, but it precipitated when I diluted it with my aqueous buffer. What went wrong?

A2: This indicates that the final concentration of the peptide in the aqueous buffer is above its solubility limit. The high proportion of non-polar amino acids in the peptide drives aggregation in aqueous environments.[1]

Recommended Solution:

  • Lower the Final Concentration: The most straightforward solution is to aim for a lower final working concentration of the peptide.

  • Increase Organic Solvent Percentage: For many cellular assays, a final DMSO concentration of up to 1% (v/v) is acceptable.[2] Ensure your final solution does not exceed the tolerance of your experimental system.

  • Use a Denaturing Agent (Last Resort): For non-biological applications or initial solubility tests, agents like 6 M guanidine (B92328) hydrochloride can be used to disrupt peptide aggregation, but these will denature proteins and are generally incompatible with biological systems.[4]

Q3: Can I adjust the pH to improve the solubility of this compound?

A3: Yes, adjusting the pH can significantly improve peptide solubility.[5] Solubility is typically lowest at the peptide's isoelectric point (pI), where it has a net neutral charge.[1] To determine the best approach, you must first calculate the peptide's net charge.

Recommended Solution:

  • Calculate Net Charge: Assign a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[6] Somatostatin-14 (H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH) has two basic residues (Lys) and a free N-terminus, and one acidic C-terminus, giving it a net positive charge.

  • Use an Acidic Buffer: Since the peptide is basic (net charge > 0), it will be more soluble in an acidic solution.[6][7] Try dissolving it in a small amount of 10% acetic acid and then diluting with water or your experimental buffer.[7]

Q4: I'm concerned about peptide aggregation. How can I minimize this?

A4: Peptide aggregation is a common problem, especially for hydrophobic peptides, which can lead to reduced bioactivity.[1]

Recommended Solutions:

  • Sonication: Use a bath sonicator to break up aggregates. Sonicate the solution in short bursts (e.g., 3 times for 10 seconds each), chilling the sample on ice between bursts to prevent heating.[4]

  • Temperature Control: Gentle warming (<40°C) can sometimes improve solubility, but use this with caution to avoid peptide degradation.[5][8]

  • Centrifugation: Before use, always centrifuge your peptide solution at high speed (e.g., 10,000 xg for 5 min) to pellet any undissolved micro-aggregates.[2][4] Use the supernatant for your experiments to ensure an accurate concentration.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a synthetic analog of the native hormone Somatostatin-14.[9] The core structure is a cyclic peptide of 14 amino acids with a disulfide bridge.[10] The key modification is the substitution of the L-Phenylalanine at position 7 with its D-amino acid counterpart, which primarily serves to increase its stability against enzymatic degradation, thus prolonging its plasma half-life compared to the native hormone.[9] Its high content of hydrophobic amino acids (Phe, Trp) makes it poorly soluble in water.[1][11]

Physicochemical Properties of Somatostatin-14 Analogs

Property This compound Native Somatostatin-14
Molecular Formula C76H104N18O19S2 C76H104N18O19S2
Molecular Weight ~1637.9 g/mol [12] ~1637.9 g/mol
Structure Cyclic peptide with disulfide bridge[10] Cyclic peptide with disulfide bridge[10][13]
Key Feature D-Phe at position 7 for increased stability[9] Contains all L-amino acids

| Predicted Solubility | Low in aqueous solutions; hydrophobic | Low in aqueous solutions; hydrophobic |

Q2: What is the recommended method for preparing a stock solution?

A2: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to first use a minimal amount of an organic solvent like DMSO to ensure complete dissolution, followed by careful, stepwise dilution with the desired aqueous buffer to the highest possible concentration that remains stable.[2] Always store stock solutions frozen and in aliquots to avoid repeated freeze-thaw cycles.[3]

Q3: What are the downstream consequences of using an incompletely dissolved peptide solution?

A3: Using a peptide solution with suspended particles or aggregates can have significant negative impacts on your research.

  • Inaccurate Concentration: The actual concentration of the dissolved, active peptide in your solution will be much lower than calculated, leading to failed experiments or incorrect dose-response curves.[2]

  • Reduced Bioactivity: Aggregated peptides may not bind effectively to their target receptors, leading to diminished or no biological effect.[1]

  • Safety Concerns: In cellular or in vivo studies, aggregates can cause cytotoxicity or elicit an immune response.[1]

Q4: How does this compound exert its biological effects?

A4: Like native somatostatin (B550006), this compound acts by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors.[14] There are five subtypes (SSTR1-SSTR5). Upon binding, a common signaling cascade is the inhibition of the enzyme adenylyl cyclase.[14] This action reduces the intracellular concentration of cyclic AMP (cAMP), leading to a wide range of inhibitory effects, most notably the suppression of hormone secretion from various endocrine cells.[14][15]

Experimental Protocols

Protocol 1: Solubility Testing for Hydrophobic Peptides

This protocol is designed to determine the optimal solvent and maximum concentration for this compound using a minimal amount of product.

Materials:

  • Lyophilized this compound

  • Solvents to test:

    • Sterile deionized water

    • 10% Acetic Acid

    • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortexer and bath sonicator

Methodology:

  • Aliquot Peptide: To avoid compromising the main stock, use a small, pre-weighed aliquot (~1 mg) of the peptide for testing.[4]

  • Initial Solvent Test:

    • Water: Add a small volume of sterile water to the peptide to create a high target concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution.

    • Acidic Solution: If insoluble in water, use a new aliquot and attempt to dissolve it in 10% acetic acid.[6]

    • Organic Solvent: If still insoluble, use a new aliquot and add a minimal volume of DMSO (e.g., 20-30 µL). Vortex. Hydrophobic peptides should dissolve readily in DMSO.[2][3]

  • Aqueous Dilution Test:

    • Once the peptide is dissolved in the chosen solvent (likely DMSO), begin adding your target aqueous buffer dropwise.

    • Vortex or sonicate briefly after each addition.[2]

    • Observe closely for any signs of cloudiness or precipitation. The point at which this occurs is the solubility limit.

  • Record Results: Document the solvent system and the maximum concentration achieved before precipitation.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Methodology:

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[4] Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Calculation: Calculate the volume of DMSO required. For 1 mg of peptide (MW = 1637.9 g/mol ) to make a 10 mM solution:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 1637.9 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 61.05 µL

  • Dissolution: Carefully add the calculated volume of high-purity, sterile DMSO to the vial.

  • Mixing: Vortex the vial thoroughly until the peptide is completely dissolved. If needed, sonicate in a water bath for a few minutes.[3]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes. Store frozen at -20°C or -80°C to prevent degradation.[3]

Solvent Recommendation Summary

Peptide Type Primary Solvent Secondary/Dilution Solvent Notes
Basic (Net Charge > 0) 10-25% Acetic Acid[6] Water or Aqueous Buffer This compound falls in this category.
Acidic (Net Charge < 0) 0.1 M Ammonium Bicarbonate[6] Water or Aqueous Buffer

| Hydrophobic / Neutral | DMSO, DMF, Acetonitrile[2][3][6] | Water or Aqueous Buffer (stepwise) | Use DMSO with caution for peptides containing Cys or Met as it can cause oxidation.[2][6] |

Visualizations

G start Start: Lyophilized This compound charge Calculate Net Charge of the Peptide start->charge is_basic Is Net Charge > 0 (Basic)? charge->is_basic is_acidic Is Net Charge < 0 (Acidic)? is_basic->is_acidic No try_acid Dissolve in small amount of 10% Acetic Acid is_basic->try_acid Yes is_hydrophobic Is Peptide Neutral or Hydrophobic? is_acidic->is_hydrophobic No try_base Dissolve in small amount of 0.1M NH4HCO3 is_acidic->try_base Yes try_dmso Dissolve in minimal DMSO is_hydrophobic->try_dmso Yes add_buffer Slowly add aqueous buffer while mixing try_acid->add_buffer try_base->add_buffer try_dmso->add_buffer check_sol Is solution clear? add_buffer->check_sol fail Failure: Precipitation. Re-evaluate. Try a lower final concentration. add_buffer->fail Precipitation occurs sonicate Sonicate briefly and/or warm gently check_sol->sonicate No success Success: Peptide Solubilized. Centrifuge to remove any micro-aggregates before use. check_sol->success Yes sonicate->check_sol

Caption: Workflow for systematic peptide solubilization.

G cluster_cell Target Cell SSTR Somatostatin Receptor (SSTR) G_protein Gi/Go Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Effect Inhibition of Hormone Secretion PKA->Effect leads to Ligand This compound Ligand->SSTR binds

Caption: Somatostatin receptor signaling pathway.

References

Technical Support Center: Preventing Degradation of (D-Phe7)-Somatostatin-14 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (D-Phe7)-Somatostatin-14. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this valuable peptide in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is preventing the degradation of this compound important for my experiments?

A1: this compound, like its parent molecule Somatostatin-14, is susceptible to degradation by proteases present in experimental systems such as cell culture media containing serum or tissue homogenates. Degradation of the peptide leads to a loss of its biological activity, which can result in inaccurate and unreliable experimental outcomes, including underestimation of its potency and efficacy.

Q2: What are the primary causes of this compound degradation in experimental settings?

A2: The primary cause of degradation is enzymatic activity from proteases. The two main classes of enzymes responsible for the breakdown of somatostatin (B550006) and its analogs are:

  • Endopeptidases: These enzymes cleave peptide bonds within the molecule.

  • Aminopeptidases: These enzymes remove amino acids from the N-terminus of the peptide.

In addition to enzymatic degradation, factors such as improper storage (e.g., repeated freeze-thaw cycles), inappropriate pH of solutions, and prolonged incubation times at physiological temperatures can also contribute to the degradation of the peptide.

Q3: How does the D-amino acid substitution in this compound affect its stability?

A3: The substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, significantly enhances the peptide's resistance to enzymatic degradation.[1][2][3] D-amino acids are not recognized as efficiently by most proteases, which are stereospecific for L-amino acids. This modification prolongs the half-life of the peptide in biological matrices, making it more stable than the native Somatostatin-14.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

  • Possible Cause: Degradation of the peptide during the experiment.

  • Troubleshooting Steps:

    • Verify Storage and Handling: Ensure that the peptide stock solution is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use a recommended buffer for dissolution and verify its pH.

    • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental medium (e.g., cell culture media with serum) just before adding this compound. For more targeted inhibition, consider a combination of an aminopeptidase (B13392206) inhibitor (e.g., Amastatin) and a serine protease inhibitor (e.g., Aprotinin).

    • Optimize Experimental Conditions: Minimize the incubation time of the peptide with the biological sample. If possible, use serum-free or low-serum media for cell-based assays.

    • Perform a Stability Check: Conduct a pilot experiment to assess the stability of this compound in your specific experimental setup using HPLC or LC-MS/MS (see Experimental Protocols section).

Issue 2: High variability in results between experimental replicates.

  • Possible Cause: Inconsistent degradation of the peptide across different samples.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Ensure that all components of the experimental medium, including protease inhibitors, are added consistently and at the same concentration to all samples.

    • Control Incubation Times: Precisely control the incubation times for all samples to minimize variability in the extent of degradation.

    • Ensure Homogeneity: Gently mix samples after the addition of this compound to ensure its uniform distribution and equal exposure to any degrading enzymes.

Quantitative Data Summary

PeptideMatrixHalf-lifeCitation(s)
Somatostatin-14 Human Plasma~1-3 minutes[5][6]
Octreotide (B344500) Human Plasma~90-120 minutes[7][8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol outlines a method to determine the stability of this compound in a biological matrix over time.

1. Materials:

  • This compound

  • Biological matrix (e.g., cell culture medium with 10% FBS, plasma)

  • Protease inhibitor cocktail (optional)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or 0.1% acetic acid).

  • Spike the biological matrix with this compound to a final concentration of 10 µg/mL. If testing the effect of inhibitors, add them to the matrix before the peptide.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Stop the enzymatic reaction by adding an equal volume of 1% TFA in ACN to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject 20 µL of the supernatant onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in ACN) in Mobile Phase A (0.1% TFA in water). A typical gradient is 5% to 60% B over 20 minutes.

  • Monitor the absorbance at 214 nm or 280 nm.

  • Quantify the peak area of the intact this compound at each time point. The percentage of intact peptide remaining is calculated relative to the T=0 time point.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol allows for the identification of cleavage sites and the structure of degradation products.

1. Materials:

  • Same as Protocol 1, with the addition of a high-resolution mass spectrometer coupled to the LC system.

  • Formic acid (for mobile phase)

2. Procedure:

  • Prepare and incubate samples as described in Protocol 1 (Steps 1-6).

  • Analyze the supernatant using an LC-MS/MS system.

  • Use a mobile phase system compatible with mass spectrometry (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in ACN).

  • Acquire full scan MS data to detect the parent peptide and its degradation products.

  • Perform tandem MS (MS/MS) on the detected degradation products to obtain fragmentation patterns.

  • Analyze the fragmentation data to determine the amino acid sequence of the degradation products and identify the cleavage sites.

Visualizations

Degradation Pathway of Somatostatin-14

cluster_degradation Enzymatic Degradation of Somatostatin-14 cluster_enzymes Proteases SST14 Somatostatin-14 (Intact Peptide) Fragments Inactive Fragments SST14->Fragments Cleavage Endopeptidase Endopeptidases Endopeptidase->SST14 Aminopeptidase Aminopeptidases Aminopeptidase->SST14

Caption: Enzymatic degradation of Somatostatin-14 by endo- and aminopeptidases.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow A Sample Preparation (Peptide + Matrix) B Incubation at 37°C (Time Course) A->B C Reaction Quenching & Protein Precipitation B->C D Centrifugation C->D E Supernatant Analysis (HPLC or LC-MS/MS) D->E F Data Analysis (Quantification of Intact Peptide) E->F

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Low Biological Activity

cluster_troubleshooting Troubleshooting: Low Biological Activity Start Low/No Biological Activity Observed CheckStorage Check Peptide Storage & Handling Start->CheckStorage AddInhibitors Add Protease Inhibitors CheckStorage->AddInhibitors Storage OK Reassess Re-evaluate Experiment CheckStorage->Reassess Improper Storage OptimizeConditions Optimize Experimental Conditions (Time, Serum) AddInhibitors->OptimizeConditions RunStability Perform Stability Assay (HPLC/LC-MS) OptimizeConditions->RunStability RunStability->Reassess

Caption: Troubleshooting logic for addressing low biological activity.

References

Technical Support Center: Optimizing (D-Phe7)-Somatostatin-14 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (D-Phe7)-Somatostatin-14 in in vitro assays. The information is tailored for scientists in drug development and related fields to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of the natural peptide hormone somatostatin-14. Like native somatostatin (B550006), it exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of SSTRs (SSTR1-SSTR5). The activation of these receptors by this compound initiates a signaling cascade, most commonly the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (camp) levels. This reduction in cAMP can, in turn, inhibit hormone secretion and cell proliferation.

Q2: Which somatostatin receptor subtypes does this compound bind to?

A2: Native somatostatin-14 binds with high affinity to all five SSTR subtypes.[1] While specific affinity data for the (D-Phe7) analog is less commonly reported, it is expected to have a binding profile similar to the parent molecule, though modifications can alter selectivity. It is crucial to determine the SSTR expression profile of your specific cell model.

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound is highly dependent on the cell line, the SSTR subtype expression levels, and the specific assay being performed. Generally, for in vitro studies, concentrations in the low nanomolar to sub-micromolar range are a good starting point. For receptor binding assays, it is recommended to use a concentration at or below the dissociation constant (Kd) of the ligand. A dose-response curve should always be performed to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer recommended by the supplier. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the stock solutions at -20°C or -80°C for long-term stability.

Data Presentation

Table 1: Binding Affinities of Somatostatin Analogs to Human Somatostatin Receptor Subtypes (SSTRs)

LigandSSTR1 (IC50/Ki, nM)SSTR2 (IC50/Ki, nM)SSTR3 (IC50/Ki, nM)SSTR4 (IC50/Ki, nM)SSTR5 (IC50/Ki, nM)
Somatostatin-14High Affinity~Sub-nanomolar[2]High AffinityHigh AffinityHigh Affinity
Somatostatin-28High Affinity~Sub-nanomolar[2]High AffinitySlightly higher than SSTR2[3]High Affinity
OctreotideNo Affinity2.7 ± 0.26[2]Low AffinityNo AffinityHigh Affinity
LanreotideNo AffinityHigh AffinityLow AffinityNo AffinityHigh Affinity

Note: This table provides a summary of binding affinities for common somatostatin analogs to illustrate the range of potencies and selectivities. Specific values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific SSTR subtype expressed in cell membranes.

Materials:

  • Cell membranes expressing the SSTR of interest

  • Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14)

  • Unlabeled this compound

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[4]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)[4]

  • 96-well filter plates (pre-treated with 0.3-0.5% polyethyleneimine, PEI)[4]

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a working solution of the radioligand at a concentration at or near its Kd.

  • Assay Setup:

    • Total Binding: Add 25 µL of assay buffer.

    • Non-specific Binding: Add 25 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

    • Competition: Add 25 µL of each dilution of this compound.

  • Add 25 µL of the radioligand solution to all wells.[4]

  • Add 50 µL of the cell membrane preparation (10-20 µg of protein) to all wells.[4]

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash the filters multiple times with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[5]

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • Cells expressing the SSTR of interest

  • This compound

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF or ELISA)

  • Cell culture medium

Procedure:

  • Cell Culture: Seed cells in a suitable culture plate and allow them to reach the desired confluency.

  • Pre-treatment: On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor for a designated time to prevent cAMP degradation.[5]

  • Treatment: Stimulate the cells with forskolin to induce cAMP production. Simultaneously, treat the cells with increasing concentrations of this compound.[5]

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.[5]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.[5]

Protocol 3: Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Receptor Binding Assay

Potential Cause Recommended Solution
Insufficient blocking of filter plates or plasticware.Pre-treat filter plates with 0.3-0.5% polyethyleneimine (PEI). Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer.[4]
Radioligand sticking to surfaces.Include a blocking agent like BSA in your assay buffer.[4]
Inadequate washing.Increase the number or volume of wash steps with ice-cold wash buffer.[4]
Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below its Kd.

Issue 2: Low or No Specific Signal

Potential Cause Recommended Solution
Low receptor expression in the cell line.Verify receptor expression levels using qPCR or Western blotting. Prepare fresh cell membranes and quantify the protein concentration.[4]
Degraded radioligand or test compound.Use a fresh aliquot of the radioligand and verify its specific activity. Prepare fresh solutions of this compound for each experiment.[4]
Incorrect assay buffer conditions.Ensure the assay buffer pH is stable (typically around 7.4) and check for optimal ionic composition.[4]
Insufficient incubation time.Optimize the incubation time to ensure the binding reaction has reached equilibrium.

Issue 3: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent pipetting or cell plating.Use calibrated pipettes and ensure a homogenous cell suspension when plating.
Incomplete mixing of reagents.Gently vortex or mix all reagent solutions before adding them to the assay plate.[4]
Temperature fluctuations during incubation.Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature.[4]

Issue 4: No or Low Inhibitory Effect in Functional Assays (cAMP, Proliferation)

Potential Cause Recommended Solution
Cell line is insensitive or does not express the target SSTR.Confirm SSTR expression in your cell line. Use a positive control cell line known to respond to somatostatin analogs.
Inactive or degraded this compound.Prepare fresh solutions of the compound from a reliable source.
Suboptimal assay duration.The anti-proliferative effects may require longer incubation times (e.g., 48-72 hours or more). Optimize the treatment duration.
High concentrations of growth factors in serum may mask the inhibitory effect.Consider reducing the serum concentration in the culture medium during the treatment period.
The chosen concentration of this compound is too low.Perform a dose-response curve with a wider concentration range.

Visualizations

Signaling_Pathway Ligand This compound SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds to G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of: - Hormone Secretion - Cell Proliferation PKA->Cellular_Response Leads to

Caption: this compound Signaling Pathway

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Line Selection & Culture (SSTR expressing) Start->Cell_Culture Dose_Response Dose-Response Curve (Determine optimal concentration range) Cell_Culture->Dose_Response Binding_Assay Receptor Binding Assay (Determine Ki) Dose_Response->Binding_Assay Functional_Assays Functional Assays Dose_Response->Functional_Assays Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis cAMP_Assay cAMP Inhibition Assay (Determine EC50) Functional_Assays->cAMP_Assay Proliferation_Assay Cell Proliferation Assay (Determine GI50) Functional_Assays->Proliferation_Assay cAMP_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion & Further Experiments Data_Analysis->Conclusion

Caption: General Experimental Workflow

References

Technical Support Center: (D-Phe7)-Somatostatin-14 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low binding affinity with (D-Phe7)-Somatostatin-14.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected binding affinity for this compound in our assays. Is this a known issue?

A1: Yes, it is highly probable that a substitution of the native L-Phenylalanine at position 7 with a D-Phenylalanine will result in significantly reduced binding affinity to somatostatin (B550006) receptors (SSTRs). Structure-activity relationship studies have consistently shown that the phenylalanine residue at position 7 (Phe7) is critical for the biological activity of Somatostatin-14.[1][2] Alterations at this position, including substitution with an L-alanine, have been shown to reduce biological action to less than 4% of the native peptide.[1][2] Another study involving the replacement of Phe7 with l-pyrazinylalanine resulted in an analog that did not bind to the receptors, suggesting a potential repulsive interaction.[3] Therefore, low binding affinity for this compound is an expected outcome based on established principles of somatostatin analog design.

Q2: Why is the L-configuration of Phenylalanine at position 7 so critical for binding?

A2: The precise three-dimensional conformation of Somatostatin-14 is essential for its interaction with the binding pockets of the five SSTR subtypes. The native L-configuration of Phe7 contributes to the specific molecular architecture required for high-affinity binding. Introducing a D-amino acid at this position alters the peptide's backbone and side-chain orientation, which likely disrupts the critical contact points within the receptor's binding site. This steric hindrance and altered conformation prevent the analog from fitting optimally into the binding pocket, leading to a dramatic decrease in binding affinity.

Q3: To which somatostatin receptor (SSTR) subtypes is this compound expected to have the lowest affinity?

Q4: Could the issue be with our experimental setup rather than the peptide itself?

A4: While the inherent properties of this compound are the most likely cause of low affinity, it is always prudent to rule out experimental error. Common issues in binding assays that can lead to artificially low affinity measurements include problems with ligand integrity, receptor preparation, and assay conditions. A detailed troubleshooting guide is provided in the next section to help you diagnose and resolve any potential experimental issues.

Troubleshooting Guide for Low Binding Affinity

If you are experiencing unexpectedly low or no binding of this compound, systemically work through the following troubleshooting steps.

Problem Area 1: Peptide Integrity and Quality
Potential Issue Recommended Action
Peptide Degradation - Prepare fresh stock solutions of the peptide for each experiment. - Avoid repeated freeze-thaw cycles. Aliquot the peptide upon receipt. - Store the peptide under the manufacturer's recommended conditions (typically -20°C or -80°C).
Incorrect Peptide Concentration - Verify the concentration of your peptide stock solution using a reliable method such as UV spectrophotometry or amino acid analysis.
Peptide Purity - Confirm the purity of your this compound sample via HPLC. Impurities can compete for binding or interfere with the assay.
Problem Area 2: Receptor Preparation and Quality
Potential Issue Recommended Action
Low Receptor Expression - If using cell lines, verify the expression level of the target SSTR subtype via Western blot, qPCR, or flow cytometry. - Consider using a cell line known to have high expression of the target receptor.
Poor Membrane Preparation - Ensure that membrane preparations are performed on ice with protease inhibitors to prevent receptor degradation. - Optimize the homogenization and centrifugation steps to maximize the yield of membrane fractions.
Receptor Inactivity - Use a positive control ligand with known high affinity (e.g., native Somatostatin-14) to confirm that the receptors in your preparation are active and capable of binding.
Problem Area 3: Assay Conditions and Protocol
Potential Issue Recommended Action
Suboptimal Buffer Composition - Ensure the pH and ionic strength of your binding buffer are optimal for SSTR binding (typically pH 7.4-7.6). - Include divalent cations like MgCl₂ and CaCl₂, as they can be important for receptor conformation and binding.
Inadequate Incubation Time - Perform a time-course experiment to determine the time required to reach binding equilibrium. Low-affinity interactions may require longer incubation times.
High Non-Specific Binding - Increase the concentration of the blocking agent (e.g., BSA) in your binding buffer. - Pre-treat filter plates with polyethyleneimine (PEI) to reduce non-specific binding to the filter material. - Include a "non-specific binding" control with a high concentration of unlabeled native Somatostatin-14 to accurately determine specific binding.
Issues with Radioligand (if applicable) - Check the specific activity and radiochemical purity of your radiolabeled ligand. - Ensure the concentration of the radioligand is appropriate for the expected affinity of the unlabeled peptide.

Quantitative Data Summary

Due to the critical nature of the L-configuration at Phe7 for receptor binding, specific high-quality binding affinity data (Kd or IC50) for this compound is not widely reported in the scientific literature. The available structure-activity relationship studies strongly indicate a significantly reduced affinity compared to native Somatostatin-14.

Table 1: Expected Binding Affinity Profile of this compound

SSTR SubtypeExpected Binding Affinity (Kd or IC50)Rationale
SSTR1 Very LowModification at Phe7 is known to drastically reduce biological activity.
SSTR2 Very LowPhe7 is a key residue in the pharmacophore essential for binding.
SSTR3 Very LowDisruption of the peptide's conformation by a D-amino acid is likely to prevent effective binding.
SSTR4 Very LowThe core binding motif is conserved across SSTR subtypes.
SSTR5 Very LowAlteration of the critical Phe7 residue is expected to negatively impact binding to all subtypes.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled somatostatin analog for binding to SSTRs expressed in cell membranes.

Materials:

  • Cell membranes expressing the SSTR subtype of interest

  • Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14)

  • Unlabeled this compound

  • Unlabeled native Somatostatin-14 (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% PEI

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Thaw cell membrane aliquots on ice.

    • Resuspend the membrane pellet in ice-cold Binding Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Binding Buffer, a fixed concentration of radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Add Binding Buffer, a fixed concentration of radioligand, a high concentration of unlabeled native Somatostatin-14 (e.g., 1 µM), and cell membranes.

    • Competition: Add Binding Buffer, a fixed concentration of radioligand, increasing concentrations of unlabeled this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of the competitor by subtracting the average NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Prep Prepare (D-Phe7)-SS14 and Radioligand Stocks Assay_Setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competition Curve Peptide_Prep->Assay_Setup Membrane_Prep Prepare Cell Membranes with SSTRs Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Somatostatin_Signaling_Pathway SS14 This compound SSTR Somatostatin Receptor (SSTR) SS14->SSTR Low Affinity Binding Gi Gi/o Protein SSTR->Gi Activates MAPK MAPK Pathway SSTR->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channels Gi->Ca_Channel Inhibits K_Channel K⁺ Channels Gi->K_Channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Secretion ↓ Hormone Secretion PKA->Secretion Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Secretion K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Secretion Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Apoptosis Apoptosis MAPK->Apoptosis

References

addressing off-target effects of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (D-Phe7)-Somatostatin-14. Our resources are designed to help you navigate unexpected experimental results and characterize the activity of this synthetic analog.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected somatostatin-like effects (e.g., inhibition of hormone secretion) with this compound. Why might this be?

A1: The substitution of the native L-Phenylalanine at position 7 with a D-Phenylalanine residue can significantly alter the peptide's conformation. This change is predicted to severely reduce or completely abolish its binding affinity for all five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). Therefore, the lack of a typical somatostatin-like response is the expected outcome. Any biological effects observed are likely due to off-target interactions.

Q2: My this compound is showing a biological effect in my assay, but it doesn't seem to be mediated by canonical somatostatin signaling pathways. What could be happening?

A2: If you are observing a biological effect, it is crucial to consider that this is likely an off-target effect. The (D-Phe7) modification makes it improbable that the peptide is acting through SSTRs. You will need to perform a series of experiments to de-orphan this activity, starting with ruling out SSTR activation and then exploring other potential targets.

Q3: How can I confirm that this compound is not binding to somatostatin receptors in my experimental system?

A3: A competitive receptor binding assay is the most direct method to determine if this compound interacts with SSTRs. You would assess the ability of increasing concentrations of this compound to displace a radiolabeled ligand known to bind to SSTRs (e.g., [125I-Tyr11]-Somatostatin-14) from cells or membranes expressing these receptors. A lack of displacement, even at high concentrations, would confirm the absence of on-target binding.

Q4: What are the common off-target effects observed with somatostatin analogs?

A4: While most clinically approved somatostatin analogs are highly selective for SSTRs, their side effects can provide clues to potential off-target systems. These include gastrointestinal disturbances (diarrhea, nausea), gallbladder issues (gallstones), and alterations in glucose metabolism (hyperglycemia or hypoglycemia).[1] These are primarily due to on-target effects in various tissues. For a peptide like this compound with likely no SSTR affinity, the off-target profile is unknown and would need to be determined empirically.

Troubleshooting Guides

Issue 1: Unexpected Agonist or Antagonist Activity

You observe a consistent biological response to this compound, but it does not align with known somatostatin pharmacology.

Troubleshooting Workflow:

cluster_membrane Cell Membrane S14 Somatostatin-14 SSTR SSTR S14->SSTR Gai Gαi SSTR->Gai activates AC Adenylate Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response leads to start Confirmed Off-Target Effect step1 Step 1: Broad Receptor Screening (e.g., GPCR Panel) start->step1 step2 Step 2: Affinity Chromatography - Mass Spectrometry step1->step2 If no hits or further investigation needed step3 Step 3: Validate Hits (Binding and Functional Assays) step2->step3 outcome Identified Off-Target Protein(s) step3->outcome

References

Technical Support Center: Radiolabeling of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the radiolabeling of (D-Phe7)-Somatostatin-14. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides used for labeling this compound and what are their primary applications?

A1: The choice of radionuclide depends on the intended application. For in vitro receptor binding assays, Iodine-125 (B85253) (¹²⁵I) is frequently used due to its high specific activity and ease of detection. For in vivo imaging applications such as SPECT and PET, radiometals are more common. Technetium-99m (⁹⁹ᵐTc) is widely used for SPECT imaging due to its ideal gamma emission energy and availability from generators. For PET imaging, Gallium-68 (⁶⁸Ga) is a common choice, often chelated to the peptide via a DOTA conjugate, offering high-resolution images. Therapeutic applications may utilize beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).[1][2][3]

Q2: How does the D-Phe7 substitution in Somatostatin-14 affect its properties and radiolabeling?

A2: The substitution of L-Phe at position 7 with D-Phe is a common strategy in somatostatin (B550006) analogs to increase their metabolic stability.[2] This is because the D-amino acid configuration is less susceptible to degradation by endogenous peptidases, leading to a longer in vivo half-life.[2] While this modification enhances in vivo performance, it can potentially influence the peptide's conformation. However, the core pharmacophore responsible for receptor binding (typically residues 7-10) is often stabilized in a bioactive conformation by such substitutions.[2] The impact on the radiolabeling process itself is generally minimal, as the labeling typically occurs at a different site on the peptide, such as a tyrosine residue for iodination or a chelated radiometal at the N-terminus. However, any conformational change could subtly affect the accessibility of the labeling site.

Q3: What are the critical parameters to control during the radiolabeling process?

A3: Several parameters are crucial for successful radiolabeling and must be carefully optimized and controlled. These include:

  • pH: The pH of the reaction mixture significantly affects the radiochemical yield. For instance, ⁶⁸Ga-DOTA labeling is highly pH-dependent, with optimal incorporation typically occurring between pH 3.5 and 4.5.[4] Iodination reactions are also pH-sensitive, with slightly basic conditions (pH 7.0-8.2) often favoring the reaction.[5][6]

  • Temperature: Many radiolabeling reactions are temperature-dependent. For example, ⁶⁸Ga-DOTA labeling often requires heating at 80-95°C to achieve high incorporation rates within a short time.[4][7]

  • Precursor Amount: The concentration of the peptide precursor can influence the radiochemical yield and specific activity. Using an optimal amount is necessary to achieve high labeling efficiency without introducing excess unlabeled peptide that would compete for receptor binding.

  • Reaction Time: The incubation time should be sufficient to allow for maximum incorporation of the radionuclide but short enough to minimize potential degradation of the peptide or the radiolabeled product.

  • Purity of Reagents: The purity of the peptide, radionuclide, and all buffers and solvents is critical to avoid the introduction of competing substances or impurities that could interfere with the labeling reaction or the final product's quality.

Troubleshooting Guides

Low Radiochemical Yield

Problem: The radiochemical yield of my labeled this compound is consistently low.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer immediately before adding the radionuclide. For ⁶⁸Ga-DOTA labeling, ensure the pH is within the optimal range of 3.5-4.5.[4] For iodination, a pH of 7.0-8.2 is generally recommended.[5][6] Prepare fresh buffers regularly.
Incorrect Temperature For reactions requiring heating (e.g., ⁶⁸Ga-DOTA labeling), ensure your heating block or water bath is calibrated and maintains the correct temperature (typically 80-95°C).[4][7]
Degraded Peptide Peptides can degrade over time, especially if not stored correctly. Store the peptide lyophilized at -20°C or below. Before labeling, consider running a quality control check on the unlabeled peptide using HPLC to confirm its integrity.
Impure Radionuclide Ensure the radionuclide solution is fresh and of high purity. For generator-produced radionuclides like ⁶⁸Ga and ⁹⁹ᵐTc, follow the manufacturer's instructions for elution and quality control to check for breakthrough of the parent isotope or other metallic impurities.
Presence of Competing Metals Trace metal contaminants in buffers or reaction vials can compete with the desired radionuclide for the chelator. Use metal-free labware and high-purity reagents.
Oxidation of the Peptide (for Iodination) The oxidizing agent used in iodination (e.g., Chloramine-T) can damage the peptide if used in excess or for too long.[5][8] Optimize the concentration of the oxidizing agent and the reaction time. Consider using a milder oxidizing agent like Iodogen.[5]
Poor In Vivo Stability

Problem: My radiolabeled this compound shows rapid degradation in vivo.

Potential Cause Troubleshooting Steps
Enzymatic Degradation While the D-Phe7 substitution enhances stability, some enzymatic degradation can still occur. Ensure the radiolabeled peptide is purified to remove any fragments. Consider co-administration of peptidase inhibitors, although this can complicate regulatory approval.
Instability of the Radiolabel-Chelate Complex If using a radiometal, the chelate may not be stable enough in vivo, leading to trans-chelation to other proteins. Ensure you are using a robust chelator like DOTA for trivalent radiometals. The choice of chelator is critical for the stability of the final radiopharmaceutical.[3]
Radiolysis High concentrations of radioactivity can lead to the degradation of the labeled peptide. To mitigate this, consider adding radical scavengers such as ascorbic acid or ethanol (B145695) to the final formulation.[9]
In Vivo Metabolism The kidneys are a major site of uptake and metabolism of radiolabeled peptides.[10][11][12] This can lead to the accumulation of radiometabolites in the kidneys, which can be mistaken for degradation. Co-infusion of amino acid solutions can reduce renal uptake.[10][11][12]
Issues with Purification and Quality Control

Problem: I am having difficulty purifying my radiolabeled peptide and obtaining a clean product.

Potential Cause Troubleshooting Steps
Inadequate Separation on HPLC Optimize your HPLC method. This includes the choice of column (a C18 column is common for peptides), the mobile phase composition, and the gradient.[13] Using an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[13]
Formation of Side Products During iodination, side reactions such as oxidation of sensitive amino acids (e.g., methionine, tryptophan) can occur, leading to multiple peaks on the chromatogram.[6][8] Optimize the reaction conditions (e.g., lower concentration of oxidizing agent, shorter reaction time) to minimize these byproducts.
Co-elution of Impurities Unreacted peptide, free radionuclide, and radiolabeled byproducts may co-elute with the desired product. Adjust the HPLC gradient to achieve better separation. Consider using a different purification method, such as solid-phase extraction (SPE), as a preliminary cleanup step.[14]
Identification of Peaks It can be challenging to identify all the peaks in your HPLC chromatogram. Run standards of the unlabeled peptide and any potential byproducts if available. Mass spectrometry can be used to identify the components of each peak.

Experimental Protocols

Protocol 1: Iodination of this compound with ¹²⁵I (Chloramine-T Method)

This protocol is adapted from standard methods for peptide iodination.

Materials:

  • This compound (containing a tyrosine residue for iodination)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in phosphate (B84403) buffer)

  • Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in phosphate buffer)

  • Phosphate buffer (0.5 M, pH 7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or C18 Sep-Pak cartridge

  • Bovine Serum Albumin (BSA) solution (1%)

Procedure:

  • In a shielded fume hood, combine 10 µg of this compound dissolved in 20 µL of phosphate buffer with 1 mCi of Na¹²⁵I.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.

  • Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.[15]

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution.[15]

  • Add 100 µL of 1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.[15]

  • Purify the [¹²⁵I]-(D-Phe7)-Somatostatin-14 from unreacted ¹²⁵I and other reagents using a pre-equilibrated size-exclusion column or a C18 Sep-Pak cartridge.

  • Collect fractions and measure the radioactivity to identify the peak corresponding to the radiolabeled peptide.

  • Perform quality control using radio-HPLC to determine the radiochemical purity.

Protocol 2: Labeling of DOTA-conjugated this compound with ⁶⁸Ga

This protocol is based on established procedures for ⁶⁸Ga-DOTA-peptide labeling.

Materials:

  • DOTA-conjugated this compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)[7]

  • Ascorbic acid solution (optional, for reducing radiolysis)[7]

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Saline (0.9% NaCl)

Procedure:

  • Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • In a reaction vial, combine the ⁶⁸Ga eluate with the DOTA-conjugated this compound and the sodium acetate buffer to achieve a final pH between 3.5 and 4.5.[4][7] Ascorbic acid can be added at this stage.

  • Incubate the reaction mixture at 85-95°C for 8-12 minutes.[7]

  • After incubation, cool the reaction vial.

  • Purify the ⁶⁸Ga-DOTA-(D-Phe7)-Somatostatin-14 using a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.

  • Elute the final product from the cartridge with a small volume of ethanol/saline mixture.

  • Perform quality control tests, including radio-HPLC and radio-TLC, to determine the radiochemical purity.[15]

Visualizations

experimental_workflow General Radiolabeling Workflow for this compound cluster_preparation Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control Peptide_Preparation Prepare this compound (with or without chelator) Mixing Combine Peptide, Radionuclide, and Buffers Peptide_Preparation->Mixing Radionuclide_Elution Elute Radionuclide (e.g., 68Ga, 99mTc) Radionuclide_Elution->Mixing Reagent_Preparation Prepare Buffers and Reagents Reagent_Preparation->Mixing Incubation Incubate under Optimal Conditions (pH, Temp, Time) Mixing->Incubation Purification_Method Purify Labeled Peptide (HPLC or SPE) Incubation->Purification_Method QC_Tests Perform QC Tests (Radio-HPLC, Radio-TLC) Purification_Method->QC_Tests Final_Product Final Radiolabeled Peptide QC_Tests->Final_Product

Caption: General workflow for the radiolabeling of this compound.

troubleshooting_logic Troubleshooting Logic for Low Radiochemical Yield Start Low Radiochemical Yield Check_pH Verify Reaction pH Start->Check_pH Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Peptide Assess Peptide Integrity Start->Check_Peptide Check_Radionuclide Check Radionuclide Purity Start->Check_Radionuclide Optimize_Reagents Optimize Reagent Concentrations Start->Optimize_Reagents Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Calibrate_Temp Calibrate Heating Source Check_Temp->Calibrate_Temp Incorrect New_Peptide Use Fresh Peptide Aliquot Check_Peptide->New_Peptide Degraded New_Radionuclide Use Fresh Radionuclide Eluate Check_Radionuclide->New_Radionuclide Impure Titrate_Reagents Titrate Oxidizing/Reducing Agents Optimize_Reagents->Titrate_Reagents Suboptimal Success Successful Labeling Adjust_pH->Success Calibrate_Temp->Success New_Peptide->Success New_Radionuclide->Success Titrate_Reagents->Success

Caption: A logical approach to troubleshooting low radiochemical yield.

sstr_signaling Simplified Somatostatin Receptor (SSTR) Signaling Pathway Somatostatin_Analog This compound SSTR Somatostatin Receptor (SSTR) Somatostatin_Analog->SSTR Binds to G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Effects Inhibition of Hormone Secretion Inhibition of Cell Proliferation Induction of Apoptosis PKA->Cellular_Effects Ion_Channels->Cellular_Effects MAPK->Cellular_Effects

Caption: Simplified overview of the intracellular signaling cascade initiated by somatostatin analog binding.

References

Technical Support Center: Enhancing the In Vivo Stability of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the in-vivo stability of the somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does native Somatostatin-14 have such a short in-vivo half-life?

Native Somatostatin-14 has a very short plasma half-life of approximately 1-3 minutes.[1][2][3][4] This is primarily due to its rapid degradation by various peptidases present in the plasma and tissues.[1][4] Key enzymatic cleavage sites have been identified in the Somatostatin-14 sequence, making it highly susceptible to proteolytic breakdown.[5]

Q2: How does the (D-Phe7) substitution in Somatostatin-14 enhance its stability?

The substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, sterically hinders the recognition and cleavage by proteases. Many proteases are stereospecific and are less effective at cleaving peptide bonds involving D-amino acids. This single substitution can significantly increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in-vivo half-life.

Q3: What are the primary strategies to further increase the in-vivo stability of this compound?

Beyond the initial D-amino acid substitution, several strategies can be employed to further enhance stability:

  • N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases, which cleave amino acids from the ends of the peptide chain.

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can reduce renal clearance and shield it from enzymatic degradation.[6][7][8]

  • Lipidation: The conjugation of a lipid moiety, such as a fatty acid, to the peptide can promote binding to serum albumin, effectively increasing its size and extending its circulation time.[9][10][11][12]

  • Further Amino Acid Substitutions: Introducing other non-natural or D-amino acids at known cleavage sites can further enhance resistance to proteolysis.

  • Formulation with Penetration Enhancers: For specific routes of administration, such as oral delivery, formulation with permeation enhancers can protect the peptide from the harsh environment of the gastrointestinal tract and improve its absorption.[13][14]

Q4: Will these modifications affect the biological activity of this compound?

It is a critical consideration that any modification has the potential to alter the peptide's conformation and, consequently, its binding affinity to somatostatin receptors (SSTRs) and its biological activity. Therefore, after any modification, it is essential to perform in-vitro binding assays and functional assays to ensure that the desired therapeutic activity is retained or even enhanced.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete PEGylation Reaction
Possible Cause Troubleshooting Steps
Inactive PEG Reagent Ensure the PEG reagent is fresh and has been stored under the recommended conditions (typically cool, dry, and protected from light). Prepare PEG solutions immediately before use.[7]
Suboptimal Reaction pH The optimal pH for PEGylation depends on the reactive group on the peptide (e.g., N-terminal amine, lysine (B10760008) amine). Perform small-scale reactions at a range of pH values to determine the optimal condition for your specific peptide and PEG reagent.
Insufficient Molar Ratio of PEG Increase the molar excess of the PEG reagent to the peptide. A 5 to 20-fold molar excess is a common starting point.[7]
Steric Hindrance The (D-Phe7) substitution might sterically hinder access to nearby reactive groups. Consider using a PEG reagent with a longer, more flexible linker.
Issue 2: Reduced Biological Activity After Lipidation
Possible Cause Troubleshooting Steps
Lipid Chain Interfering with Receptor Binding Change the attachment site of the lipid chain to a position distal to the pharmacophore (the key binding region). Use a hydrophilic linker between the peptide and the lipid to provide more flexibility.[10]
Poor Solubility of the Lipidated Peptide The increased hydrophobicity can lead to aggregation and reduced bioavailability.[9] Optimize the formulation with surfactants or other solubilizing agents.
Incorrect Length of the Lipid Chain The length of the fatty acid can influence both stability and activity. Synthesize and test a series of analogs with different lipid chain lengths (e.g., C12, C14, C16, C18) to find the optimal balance.[12]
Issue 3: Inconsistent In Vivo Efficacy Despite Successful Modification
Possible Cause Troubleshooting Steps
Low Bioavailability For non-intravenous routes of administration, the modified peptide may still have poor absorption. Investigate different formulation strategies, such as encapsulation in nanoparticles or co-administration with permeation enhancers.[13][14]
Rapid Clearance by Unexpected Pathways While modifications can reduce enzymatic degradation and renal clearance, other clearance mechanisms might become prominent. Conduct detailed pharmacokinetic studies to understand the clearance profile.
Immunogenicity Although rare for smaller peptides and PEG, some modifications could elicit an immune response, leading to rapid clearance. Assess for the presence of anti-drug antibodies in in-vivo studies.[10]

Quantitative Data on Somatostatin Analog Stability

PeptideKey ModificationsIn Vivo Half-LifeReference
Somatostatin-14 (Native) None~1-3 minutes[1][2][3][4]
Octreotide Truncated sequence, D-Phe at N-terminus, D-Trp substitution, C-terminal alcohol~90-120 minutes[1][15]

Experimental Protocols

Protocol 1: N-terminal PEGylation of this compound

Objective: To covalently attach a 20 kDa methoxy-PEG-NHS ester to the N-terminal alpha-amine of this compound.

Materials:

  • This compound

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), 20 kDa

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Reaction vessel (e.g., glass vial)

  • Stirring plate and stir bar

  • Size-exclusion chromatography (SEC) system for purification

  • MALDI-TOF mass spectrometer for analysis

Methodology:

  • Peptide Dissolution: Dissolve this compound in the sodium phosphate buffer to a final concentration of 2 mg/mL.

  • PEG Reagent Addition: Add a 10-fold molar excess of mPEG-SCM to the peptide solution.

  • Reaction: Gently stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using a size-exclusion chromatography (SEC) system.

  • Analysis: Confirm the successful PEGylation and determine the molecular weight of the conjugate using MALDI-TOF mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the half-life of modified this compound in human plasma.

Materials:

  • Modified this compound

  • Human plasma (from a commercial source)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Centrifuge

  • HPLC-MS system for analysis

Methodology:

  • Peptide Spiking: Spike the human plasma with the modified peptide to a final concentration of 10 µM.

  • Incubation: Incubate the plasma-peptide mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

  • Protein Precipitation: Immediately add the aliquot to an equal volume of cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Visualizations

SSTR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin_Analog This compound or its modified analog SSTR2 SSTR2 Somatostatin_Analog->SSTR2 Binds to Gi Gi SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Inhibition of _Hormone Secretion_ PKA->Hormone_Secretion Leads to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->Hormone_Secretion Modulates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Cell_Growth Inhibition of Cell Proliferation MAPK->Cell_Growth Leads to

Caption: SSTR2 Signaling Pathway for Somatostatin Analogs.

Peptide_Stability_Workflow start Start: Unmodified this compound modification Select Modification Strategy (e.g., PEGylation, Lipidation) start->modification synthesis Synthesize Modified Analog modification->synthesis purification Purify and Characterize (HPLC, Mass Spectrometry) synthesis->purification in_vitro_stability In Vitro Stability Assay (e.g., Plasma Stability) purification->in_vitro_stability receptor_binding In Vitro Receptor Binding Assay purification->receptor_binding decision Stable and Active? in_vitro_stability->decision functional_assay In Vitro Functional Assay (e.g., cAMP inhibition) receptor_binding->functional_assay functional_assay->decision in_vivo_pk In Vivo Pharmacokinetic Study (Determine Half-Life) in_vivo_pd In Vivo Pharmacodynamic Study (Assess Efficacy) in_vivo_pk->in_vivo_pd end Lead Candidate in_vivo_pd->end decision->in_vivo_pk Yes optimize Optimize Modification or Select New Strategy decision->optimize No optimize->modification

Caption: Experimental Workflow for Enhancing Peptide Stability.

References

Technical Support Center: Overcoming Resistance to (D-Phe7)-Somatostatin-14 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (D-Phe7)-Somatostatin-14, a synthetic analog of somatostatin (B550006).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic polypeptide analog of the natural hormone somatostatin-14. Like native somatostatin, it is expected to exert its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five subtypes of SSTRs (SSTR1-5). Upon binding, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phosphotyrosine phosphatases (PTPs), such as SHP-1, and modulate the MAPK/ERK and PI3K/Akt signaling pathways, ultimately leading to anti-proliferative and anti-secretory effects in target cells. While specific binding affinities for this compound are not widely documented in publicly available literature, the substitution at the 7th position is in a critical region for receptor interaction, suggesting its binding profile may differ from native somatostatin-14.

Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?

Resistance to somatostatin analogs can be multifactorial and can be broadly categorized as follows:

  • Low or Absent SSTR Expression: The target cells may not express the specific SSTR subtype(s) that this compound binds to with high affinity.

  • SSTR Downregulation: Prolonged exposure to somatostatin analogs can lead to the internalization and degradation of SSTRs, reducing the number of receptors on the cell surface available for binding.

  • Altered SSTR Subtype Profile: The cell line may predominantly express SSTR subtypes for which this compound has low affinity.

  • SSTR Heterodimerization: SSTRs can form dimers with other SSTR subtypes or other receptors (e.g., dopamine (B1211576) receptors). This dimerization can alter the binding affinity of the ligand and the downstream signaling pathways.

  • Defects in Downstream Signaling Pathways: Even with proper receptor binding, mutations or alterations in downstream signaling molecules (e.g., G-proteins, adenylyl cyclase, PTPs) can prevent the cellular response.

  • Activation of Alternative Growth Pathways: Cells can develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, thereby bypassing the inhibitory effects of the somatostatin analog.

  • Cell Line Authenticity and Passage Number: High passage numbers can lead to genetic drift and altered receptor expression profiles in cell lines. It is crucial to use low-passage, authenticated cell lines.

Q3: How can I determine the SSTR expression profile of my cell line?

You can determine the SSTR expression profile using several techniques:

  • Quantitative PCR (qPCR): To measure the mRNA levels of each of the five SSTR subtypes.

  • Western Blotting: To detect the protein expression of each SSTR subtype.

  • Immunocytochemistry/Immunofluorescence: To visualize the expression and subcellular localization of SSTRs.

  • Receptor Binding Assays: Using radiolabeled somatostatin analogs with known affinities for different SSTR subtypes to quantify the number of functional receptors on the cell surface.

Q4: What are the first steps I should take to troubleshoot a lack of response?

  • Confirm the Integrity of this compound: Ensure the peptide is properly stored and handled to prevent degradation.

  • Verify Cell Line Identity and Health: Confirm the cell line is correct and not contaminated. Ensure the cells are healthy and in the logarithmic growth phase.

  • Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.

  • Assess SSTR Expression: As a first step, check the mRNA expression levels of all five SSTR subtypes using qPCR.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell line experiments.

Problem 1: No observable anti-proliferative effect.

Potential Causes & Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Steps
Sub-optimal drug concentration or treatment duration. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment using a cell viability assay (e.g., MTT, CellTiter-Glo).
Low or absent expression of the target SSTR. 1. Perform qPCR to determine the mRNA expression levels of SSTR1-5. 2. If mRNA is present, confirm protein expression via Western Blot. 3. If the target receptor is absent, consider using a cell line known to express the relevant SSTR or genetically engineering your cell line to express the receptor.
Rapid degradation of the peptide. Include protease inhibitors in the cell culture medium during treatment.
Serum components interfering with peptide activity. Perform experiments in serum-free or reduced-serum media for the duration of the treatment.
Problem 2: Initial response is lost over time (acquired resistance).

Potential Causes & Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Steps
SSTR Downregulation. 1. Compare SSTR mRNA and protein levels in sensitive vs. resistant cells. 2. Attempt a "drug holiday" by removing the peptide from the culture medium for a period to see if receptor expression and sensitivity are restored.
Activation of alternative signaling pathways. Use pathway inhibitors in combination with this compound to identify potential bypass mechanisms (e.g., inhibitors for EGFR, MEK, PI3K).
Epigenetic silencing of SSTR genes. Treat cells with epigenetic modifiers (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) to see if SSTR expression and sensitivity can be restored.

Data Presentation

Table 1: Hypothetical Binding Affinities (IC50, nM) of Somatostatin Analogs

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-141.20.81.51.00.9
Octreotide>10001.123>10006.3
Lanreotide>10001.512>10009.5
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Receptor Binding Assay (Competitive Binding)

This protocol determines the binding affinity of this compound to a specific SSTR subtype.

Materials:

  • Cell membranes from a cell line overexpressing a single SSTR subtype.

  • Radiolabeled somatostatin analog with known high affinity for the target SSTR (e.g., [125I-Tyr11]-Somatostatin-14).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a constant amount of cell membranes to each well.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native somatostatin-14).

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound.

Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of the MAPK/ERK signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse cells after treatment with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Determine protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

Visualizations

Signaling_Pathway ligand This compound sstr SSTR ligand->sstr Binds g_protein Gi/o sstr->g_protein Activates ptp PTP (e.g., SHP-1) sstr->ptp Activates mapk MAPK/ERK Pathway sstr->mapk Modulates pi3k PI3K/Akt Pathway sstr->pi3k Modulates apoptosis Apoptosis sstr->apoptosis Induces ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases ptp->mapk Modulates proliferation Cell Proliferation mapk->proliferation pi3k->proliferation

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Cells show resistance check_peptide Verify Peptide Integrity & Cell Line Health start->check_peptide dose_response Dose-Response & Time-Course Assay check_peptide->dose_response sstr_expression Assess SSTR (1-5) Expression dose_response->sstr_expression downstream_signaling Analyze Downstream Signaling Pathways sstr_expression->downstream_signaling overcome Strategies to Overcome Resistance downstream_signaling->overcome

Caption: Troubleshooting Workflow for Resistance.

Logical_Relationship resistance Resistance to This compound receptor_level Receptor Level Mechanisms resistance->receptor_level post_receptor_level Post-Receptor Level Mechanisms resistance->post_receptor_level sstr_downregulation SSTR Downregulation receptor_level->sstr_downregulation sstr_mutation SSTR Mutation receptor_level->sstr_mutation sstr_heterodimerization SSTR Heterodimerization receptor_level->sstr_heterodimerization g_protein_uncoupling G-Protein Uncoupling post_receptor_level->g_protein_uncoupling signaling_alteration Downstream Signaling Alterations post_receptor_level->signaling_alteration alternative_pathways Alternative Pathway Activation post_receptor_level->alternative_pathways

Caption: Mechanisms of Resistance.

Technical Support Center: Refining Purification Protocols for (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (D-Phe7)-Somatostatin-14.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: The gold standard for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique offers high resolution and efficiency, separating the target peptide from impurities based on differences in hydrophobicity.[1][2]

Q2: Which HPLC column is best suited for purifying this peptide analog?

A2: For peptide purification, a wide-pore (e.g., 300 Å) C18 or C8 column is recommended.[3] The wider pores allow for better interaction between the peptide and the stationary phase. For complex mixtures or to improve resolution, a longer column or one with a smaller particle size can be utilized.[3]

Q3: What are the typical mobile phases used for the purification of somatostatin (B550006) analogs?

A3: The standard mobile phases for RP-HPLC of peptides consist of:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[1] TFA acts as an ion-pairing agent to improve peak shape and resolution.[1]

Q4: What purity level should be targeted, and what is a typical yield?

A4: For most research applications, a purity of >95% is generally required.[3] For therapeutic use, a much higher purity of >98% or even >99% is necessary.[3] The yield of the purified peptide can vary significantly based on the efficiency of the synthesis and purification steps, with a typical recovery from the preparative RP-HPLC step ranging from 20% to 60%.[3]

Q5: What are the common impurities found in crude synthetic this compound?

A5: Crude synthetic peptides typically contain a variety of impurities, including deletion sequences (peptides missing one or more amino acids), truncated sequences, peptides with incomplete deprotection of side chains, and by-products from the cleavage of protecting groups.[2][4]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution of Impurities

Symptoms:

  • Broad peaks in the HPLC chromatogram.[3]

  • The main peak for this compound is not baseline-separated from impurity peaks.[3]

  • Mass spectrometry analysis of the main peak shows the presence of multiple species.[3]

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate HPLC Column Ensure you are using a wide-pore (e.g., 300 Å) C18 or C8 column suitable for peptide separations. For complex mixtures, consider a longer column or a column with a smaller particle size to enhance resolution.[3]
Suboptimal Mobile Phase Gradient A shallow gradient is crucial for separating closely related peptides.[3][4] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min).[3]
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of the peptide and its impurities, which can alter their retention times. Most peptide purifications use an acidic mobile phase (e.g., 0.1% TFA, pH ~2). Consider trying a different acidic modifier like formic acid to improve selectivity.[3]
High Sample Load Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of crude peptide injected onto the column.[3]
Problem 2: Low Yield or Recovery

Symptoms:

  • The amount of purified peptide obtained is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseSolution
Poor Solubility The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column.[4] Ensure the peptide is fully dissolved before injection. If solubility in Mobile Phase A is an issue, a minimal amount of ACN or acetic acid can be added.[1] Filter the sample through a 0.45 µm syringe filter before injection.[1]
Irreversible Adsorption The peptide might be irreversibly binding to the column or HPLC system. This can be an issue with hydrophobic peptides.
Peptide Aggregation Hydrophobic peptides can aggregate, leading to low recovery.[3] Dissolve the crude peptide at a lower concentration. Sonication may help, but avoid overheating.[3]
Suboptimal Fraction Collection Fractions may be collected too broadly or too narrowly. Adjust the fraction collection window based on the peak width.
Problem 3: High Backpressure

Symptoms:

  • The HPLC system shows a pressure reading that is higher than normal for the applied flow rate.

Possible Causes and Solutions:

Possible CauseSolution
Precipitation of Sample Sample precipitation can clog the column frit or tubing.[3] Ensure the sample is fully dissolved and filtered before injection.[1]
Clogged Column or Tubing Particulate matter from the sample or mobile phase can cause blockages.[5] Always filter mobile phases through a 0.22 µm membrane and samples through a 0.45 µm syringe filter.[1] If a clog is suspected, reverse the column flow with a low flow rate of a strong solvent.
High Flow Rate The flow rate may be too high for the column dimensions and particle size. Reduce the flow rate.
Viscous Sample A highly concentrated sample can be viscous. Dilute the sample with the initial mobile phase.[5]

Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.22 µm membrane.[1]

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile (ACN). Filter through a 0.22 µm membrane.[1]

  • Crude Sample Preparation:

    • Accurately weigh the crude synthetic this compound powder.

    • Dissolve the peptide in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL for analytical and 10-50 mg/mL for preparative scale, depending on solubility and column capacity).[1]

    • If solubility is an issue, a minimal amount of ACN or acetic acid can be added.[1]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude sample and the collected fractions from the preparative run.[1]

  • System Equilibration: Equilibrate the analytical HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.[1]

  • Sample Injection: Inject 10-20 µL of the filtered crude sample solution.[1]

  • Chromatographic Run: Run the analytical gradient as specified in the table below.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.[1]

Protocol 3: Preparative RP-HPLC for Purification

This protocol is for the large-scale purification of the target peptide.[1]

  • System Equilibration: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.[1]

  • Sample Injection: Load the filtered crude sample solution onto the column. The injection volume will depend on the column size and loading capacity.[1]

  • Chromatographic Run: Execute the preparative gradient. The gradient should be shallower than the analytical gradient to maximize separation.[1]

  • Fraction Collection: Collect fractions corresponding to the main this compound peak using an automated fraction collector triggered by UV absorbance (at 220 nm and 280 nm).[1][3]

Protocol 4: Post-Purification Processing
  • Purity Analysis of Fractions: Analyze each collected fraction using the analytical RP-HPLC method (Protocol 2) to determine its purity.[1]

  • Pooling of Pure Fractions: Pool the fractions that meet the desired purity level (e.g., >95%).[3]

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.[1]

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain the final product as a stable, fluffy white powder.[1]

Quantitative Data Summary

Table 1: Example HPLC Parameters for this compound Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µm, 300 ÅC18, 21.2 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN
Gradient 5-65% B over 30 min20-50% B over 60 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection 220 nm, 280 nm220 nm, 280 nm
Sample Load 10-50 µg50-200 mg

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Processing crude_peptide Crude this compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample prep_hplc Preparative RP-HPLC filter_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC of Fractions fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling rotovap Solvent Removal (Rotovap) pooling->rotovap lyophilize Lyophilization rotovap->lyophilize pure_peptide Pure this compound lyophilize->pure_peptide

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_yield Low Yield start Purification Issue Identified q_gradient Is the gradient shallow enough? start->q_gradient q_solubility Is the sample fully dissolved? start->q_solubility a_gradient_yes Yes q_gradient->a_gradient_yes a_gradient_no No q_gradient->a_gradient_no q_column Is the column appropriate? a_gradient_yes->q_column sol_gradient Decrease gradient slope (e.g., to 0.5% B/min) a_gradient_no->sol_gradient a_column_yes Yes q_column->a_column_yes a_column_no No q_column->a_column_no q_load Is the sample load too high? a_column_yes->q_load sol_column Use wide-pore C18/C8 column a_column_no->sol_column a_load_yes Yes q_load->a_load_yes a_load_no No q_load->a_load_no sol_load Reduce sample injection volume a_load_yes->sol_load a_solubility_yes Yes q_solubility->a_solubility_yes a_solubility_no No q_solubility->a_solubility_no q_aggregation Could the peptide be aggregating? a_solubility_yes->q_aggregation sol_solubility Improve dissolution (sonicate, add minimal organic) a_solubility_no->sol_solubility a_aggregation_yes Yes q_aggregation->a_aggregation_yes a_aggregation_no No q_aggregation->a_aggregation_no sol_aggregation Lower sample concentration a_aggregation_yes->sol_aggregation

Caption: Troubleshooting workflow for common purification issues.

References

minimizing non-specific binding of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D-Phe7)-Somatostatin-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific binding (NSB) during your experiments.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure reliable data in various assays such as radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and receptor binding assays. Below are common causes and solutions to troubleshoot and minimize NSB of this compound.

IssuePotential CauseRecommended Solution
High Background Signal Inadequate blocking of non-specific sites on the assay plate or membrane.Optimize the concentration of your blocking agent. Bovine Serum Albumin (BSA) is a common choice, typically used at 0.1% - 1% (w/v).[1] Consider using a higher purity, protease-free BSA.[1] Alternatively, other blocking agents like casein or non-fat milk can be tested.
Suboptimal assay buffer conditions.Verify the pH of your assay buffer is within the optimal range for the somatostatin (B550006) receptor, which is typically between 7.0 and 7.5.[1] Adjusting the salt concentration (e.g., with NaCl) can also help minimize charge-based non-specific interactions.
Hydrophobic interactions between this compound and surfaces.Add a low concentration (typically 0.01% to 0.05%) of a non-ionic surfactant, such as Tween 20, to your assay and wash buffers.[1] This can help disrupt hydrophobic interactions that contribute to NSB.
Issues with the labeled this compound (e.g., radioligand).Use a lower concentration of the labeled peptide, ideally at or below its dissociation constant (Kd), to minimize NSB.[1] Hydrophobic radioligands are more prone to higher non-specific binding.[1]
Poor quality of receptor preparation (e.g., cell membranes).Reduce the amount of membrane protein in your assay; a typical range is 100-500 µg.[1] Ensure that membrane preparations are thoroughly homogenized and washed to remove endogenous ligands.[1] The inclusion of a protease inhibitor cocktail during preparation is crucial to prevent receptor degradation.[1]
Inefficient washing steps.Increase the number and/or volume of wash steps to more effectively remove unbound peptide.[1] Using ice-cold wash buffer can help minimize the dissociation of specifically bound ligand during washing.[1]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding in a this compound receptor assay?

A: Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total binding, it can compromise the accuracy and reliability of your results.[1]

Q2: How do I determine the level of non-specific binding in my assay?

A: Non-specific binding is determined by measuring the amount of labeled this compound that binds in the presence of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).[1] The unlabeled ligand will saturate the specific binding sites on the receptors, so any remaining bound labeled peptide is considered non-specific.

Q3: I'm still seeing high NSB after optimizing my BSA concentration. What should I try next?

A: If optimizing BSA concentration is not sufficient, consider trying a different blocking agent such as casein.[2] Additionally, ensure your wash steps are stringent enough by increasing the number of washes or the volume of wash buffer.[1] The addition of a non-ionic detergent like Tween 20 to your buffers can also be beneficial.[1]

Q4: Can the type of microplate I use affect non-specific binding?

A: Yes, the surface properties of microplates can contribute to NSB. Some plates are specifically treated to reduce non-specific binding of proteins and peptides. If you suspect the plate is a source of NSB, consider testing plates from different manufacturers or those with low-binding surfaces.

Q5: Why is it important to include a protease inhibitor cocktail in my membrane preparation?

A: When cells are lysed to prepare membranes, proteases are released that can degrade the somatostatin receptors. This leads to a loss of specific binding sites and a decrease in your signal-to-noise ratio. A protease inhibitor cocktail is essential to protect the integrity of your receptors throughout the experiment.[1]

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and conditions for experiments involving this compound to minimize non-specific binding.

Table 1: Recommended Concentrations of Assay Components for NSB Reduction

ComponentRecommended ConcentrationPurpose
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)[1]Blocking agent to reduce NSB.
Non-ionic Detergent (e.g., Tween 20)0.01% - 0.05% (v/v)[1]Reduce hydrophobic NSB.
Protease Inhibitor Cocktail1X (as per manufacturer's instructions)Prevent receptor degradation.[1]
Unlabeled Somatostatin-141 µM[1]To determine non-specific binding.

Table 2: Typical Radioligand Receptor Binding Assay Conditions

ParameterTypical ValueNotes
Incubation Temperature25°C or 37°C[1]Should be optimized for the specific receptor and ligand.
Incubation Time35 - 60 minutes[1]Must be sufficient to reach binding equilibrium.
Membrane Protein Concentration100 - 500 µg per well[1]Titrate to find the optimal concentration for a robust signal.
Labeled this compound Concentration≤ Kd of the ligand[1]Lower concentrations can help minimize NSB.
Assay Buffer pH7.0 - 7.5[1]Critical for optimal receptor binding.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells Expressing Somatostatin Receptors
  • Culture cells expressing the somatostatin receptor of interest to confluency.

  • Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).

  • Homogenize the cells using a Dounce homogenizer or a similar method on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in homogenization buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store the membrane preparation at -80°C in aliquots.

Protocol 2: Radioligand Receptor Binding Assay
  • In a 96-well plate, add assay buffer, the cell membrane preparation (100-500 µg protein/well), and the radiolabeled this compound (at a concentration ≤ Kd).

  • For the determination of non-specific binding, add a high concentration of unlabeled somatostatin-14 (1 µM) to a set of wells.

  • For total binding, add an equivalent volume of assay buffer instead of the unlabeled ligand.

  • Incubate the plate for 35-60 minutes at 25°C or 37°C with gentle agitation to allow the binding to reach equilibrium.[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter.[1]

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[1]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture homogenization 2. Homogenization cell_culture->homogenization centrifugation 3. Centrifugation homogenization->centrifugation quantification 4. Protein Quantification centrifugation->quantification assay_setup 5. Assay Setup (Total & NSB) quantification->assay_setup incubation 6. Incubation assay_setup->incubation filtration 7. Filtration incubation->filtration washing 8. Washing filtration->washing counting 9. Scintillation Counting washing->counting calculation 10. Calculate Specific Binding counting->calculation

Caption: Workflow for a this compound radioligand receptor binding assay.

troubleshooting_logic start High Non-Specific Binding Detected check_blocking Is Blocking Optimized? start->check_blocking optimize_blocking Optimize BSA (0.1-1%) or Test Alternative (e.g., Casein) check_blocking->optimize_blocking No check_buffer Are Buffer Conditions Optimal? check_blocking->check_buffer Yes optimize_blocking->check_buffer optimize_buffer Adjust pH (7.0-7.5) and Salt Concentration check_buffer->optimize_buffer No check_detergent Is a Detergent Being Used? check_buffer->check_detergent Yes optimize_buffer->check_detergent add_detergent Add Non-ionic Detergent (e.g., Tween 20, 0.01-0.05%) check_detergent->add_detergent No check_washing Are Washing Steps Sufficient? check_detergent->check_washing Yes add_detergent->check_washing optimize_washing Increase Wash Volume/Number Use Ice-Cold Buffer check_washing->optimize_washing No review_protocol Review Entire Protocol for Errors check_washing->review_protocol Yes optimize_washing->review_protocol

Caption: A logical troubleshooting workflow for addressing high non-specific binding.

sstr_pathway ligand This compound receptor Somatostatin Receptor (SSTR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel modulates mapk MAPK Pathway g_protein->mapk activates camp cAMP adenylyl_cyclase->camp produces cellular_response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: Simplified signaling pathways of somatostatin receptors upon ligand binding.

References

Technical Support Center: Enhancing the Selectivity of (D-Phe7)-Somatostatin-14 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of (D-Phe7)-Somatostatin-14 analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing selective this compound analogs?

The main challenge lies in achieving high affinity and selectivity for a single somatostatin (B550006) receptor (SSTR) subtype. Somatostatin-14 (SST-14) itself binds with high affinity to all five SSTR subtypes (SSTR1-5).[1] Modifications to the core structure, particularly the pharmacophore region (Phe7-Trp8-Lys9-Thr10), can alter the binding profile, but often result in analogs that bind to multiple receptor subtypes.[2] For instance, first-generation analogs like octreotide (B344500) exhibit high affinity for SSTR2 and moderate affinity for SSTR5.[1][2][3]

Q2: How does the modification of the Phe7 position influence selectivity?

The Phe7 residue is part of the crucial β-turn sequence essential for biological activity.[2] Altering this position, for example, by introducing unnatural amino acids like mesitylalanine (Msa), can conformationally restrict the peptide backbone.[4][5][6] This restriction can enhance non-covalent interactions between aromatic residues, such as Phe6 and Phe11, leading to a more defined three-dimensional structure that may favor binding to a specific SSTR subtype.[5]

Q3: What are the key signaling pathways activated by somatostatin analogs?

Somatostatin receptors are G-protein coupled receptors (GPCRs).[4][7] Upon agonist binding, they primarily couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][8][9] Other signaling events include the modulation of ion channels and the activation of phosphotyrosine phosphatases. Additionally, somatostatin analogs can influence the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound analog selectivity.

Radioligand Binding Assays

Issue: High Non-Specific Binding

  • Possible Cause 1: Inadequate Blocking: Insufficient blocking of non-specific binding sites on cell membranes or filter plates.

    • Solution: Increase the concentration of bovine serum albumin (BSA) in the binding buffer to 0.5-1%.[12] Pre-treat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI).[13]

  • Possible Cause 2: Radioligand Sticking: The radioligand may be adhering to the assay plates or filter apparatus.

    • Solution: Add a small amount of a non-ionic detergent, such as 0.1% Tween-20, to the wash buffer. Ensure rapid filtration and washing with ice-cold buffer to minimize dissociation from the receptor while removing unbound radioligand.[12]

Issue: Low Specific Binding Signal

  • Possible Cause 1: Low Receptor Expression: The cell line used may have low expression levels of the target SSTR subtype.

    • Solution: Verify receptor expression levels using a validated positive control ligand or through molecular techniques like qPCR or Western blotting. If necessary, switch to a cell line with higher receptor density.[13]

  • Possible Cause 2: Degraded Radioligand or Test Compound: The radioligand or the analog being tested may have degraded over time.

    • Solution: Use a fresh aliquot of the radioligand and prepare fresh serial dilutions of the test compounds for each experiment.[13]

Issue: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or competitor compounds.

    • Solution: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing.[13]

  • Possible Cause 2: Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.

    • Solution: Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before starting the experiment.[13]

Functional Assays (cAMP and ERK1/2)

Issue: No Inhibition of Forskolin-Stimulated cAMP Production

  • Possible Cause 1: Inactive Analog: The synthesized analog may not be a functional agonist at the target receptor.

    • Solution: Confirm the structural integrity and purity of the analog using mass spectrometry and HPLC. Test a known potent agonist as a positive control.

  • Possible Cause 2: Cell Line Unresponsive: The chosen cell line may not couple efficiently to the adenylyl cyclase pathway.

    • Solution: Ensure the cell line expresses the target SSTR and the necessary G-proteins. Confirm that forskolin (B1673556) effectively stimulates cAMP production in your cell system.

Issue: Inconsistent ERK1/2 Phosphorylation Signal

  • Possible Cause 1: Transient Signaling: ERK1/2 phosphorylation is often a transient event.

    • Solution: Perform a time-course experiment to determine the optimal stimulation time for maximal phosphorylation. This is typically between 2 to 10 minutes for many GPCRs.[14]

  • Possible Cause 2: High Basal Phosphorylation: High background levels of phosphorylated ERK1/2 can mask the effect of the analog.

    • Solution: Serum-starve the cells for a sufficient period (e.g., 4-24 hours) before the experiment to reduce basal signaling.

Quantitative Data Presentation

The following tables summarize the binding affinities of selected somatostatin analogs for the five human somatostatin receptor subtypes (hSSTRs). This data is crucial for comparing the selectivity profiles of different compounds.

Table 1: Binding Affinities (Ki, nM) of Somatostatin Analogs for hSSTRs

AnaloghSSTR1hSSTR2hSSTR3hSSTR4hSSTR5
Somatostatin-14High Affinity~1.1High AffinityHigh AffinityHigh Affinity
Octreotide>1000~2.7>1000>1000~230
Lanreotide>1000~1.5>1000>1000~12
Pasireotide~9.3~1.0~1.5>1000~0.16

Note: Ki values can vary between studies depending on the experimental conditions. Data compiled from multiple sources.[2][7]

Table 2: Functional Activity (EC50, nM) for cAMP Inhibition

AnaloghSSTR2hSSTR5
Somatostatin-140.1 - 1.00.1 - 1.0
Octreotide0.2 - 2.0>100
Pasireotide0.1 - 1.00.1 - 1.0

Note: EC50 values are often determined in cells co-stimulated with forskolin.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Culture cells stably expressing a single hSSTR subtype (e.g., CHO-K1 or HEK293 cells).[2]

    • Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.[12]

  • Assay Setup:

    • Use a 96-well filter plate.

    • Total Binding: Add assay buffer, a specific radioligand (e.g., [¹²⁵I-Tyr¹¹]SST-14) at a concentration near its Kd, and the cell membrane preparation.[13]

    • Non-Specific Binding: Add assay buffer, radioligand, a saturating concentration of an unlabeled SSTR ligand (e.g., 1 µM SST-14), and the cell membrane preparation.[13]

    • Competition: Add serial dilutions of the test analog, radioligand, and the cell membrane preparation.[13]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[13]

    • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.[13]

    • Quickly wash the filters with ice-cold wash buffer.[12]

  • Data Analysis:

    • Measure the radioactivity on the filters using a gamma or beta counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor analog to determine the IC50 value.

cAMP Functional Assay
  • Cell Plating:

    • Seed cells expressing the target SSTR into a 96-well plate and allow them to adhere overnight.[15]

  • Assay Procedure:

    • Remove the culture medium and add fresh medium containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[15]

    • Pre-incubate the cells.

    • Add the test analog at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[15]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[15]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the analog to determine the EC50 for inhibition of forskolin-stimulated cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Stimulation:

    • Plate cells and serum-starve them to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with the test analog for a predetermined optimal time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities and express the p-ERK1/2 signal as a ratio to total ERK1/2.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound analogs.

SSTR_Signaling_Pathway SSTR Signaling Pathways Analog Somatostatin Analog SSTR SSTR (e.g., SSTR2) Analog->SSTR Binds Gi Gi Protein SSTR->Gi Activates ERK ERK1/2 Activation SSTR->ERK Modulates IonChannel Ion Channel Modulation SSTR->IonChannel Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: Overview of SSTR signaling pathways initiated by analog binding.

Experimental_Workflow Workflow for Assessing Analog Selectivity Synthesis Analog Synthesis & Purification BindingAssay Radioligand Binding Assay (Determine Ki for SSTR1-5) Synthesis->BindingAssay FunctionalAssay Functional Assays (cAMP, ERK, etc.) (Determine EC50/IC50) BindingAssay->FunctionalAssay DataAnalysis Data Analysis (Compare Affinities & Potencies) FunctionalAssay->DataAnalysis SelectivityProfile Determine Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Experimental workflow for evaluating the selectivity of novel analogs.

Caption: A logical approach to troubleshooting low binding affinity results.

References

dealing with aggregation of (D-Phe7)-Somatostatin-14 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D-Phe7)-Somatostatin-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the handling and aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a synthetic analog of the native peptide hormone somatostatin-14. The substitution of L-Phenylalanine with D-Phenylalanine at position 7 enhances its stability against enzymatic degradation. Like many peptides, this compound has a propensity to aggregate in solution. Aggregation is a significant concern as it can lead to:

  • Loss of Biological Activity: Aggregates may not bind effectively to somatostatin (B550006) receptors.

  • Inaccurate Quantification: Aggregation can interfere with concentration measurements.

  • Physical Instability: Precipitation and loss of material from solution.

  • Potential for Immunogenicity: In therapeutic applications, aggregates can elicit an immune response.

Q2: What are the primary drivers of this compound aggregation?

Peptide aggregation is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors:

    • Amino Acid Sequence: The presence of hydrophobic residues can promote self-association to minimize contact with water.

    • Isoelectric Point (pI): At a pH near its pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation. The predicted isoelectric point (pI) of this compound is approximately 8.5-9.5.

  • Extrinsic Factors:

    • pH: Solutions with a pH close to the peptide's pI will likely exhibit increased aggregation.

    • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions and aggregation.[1]

    • Temperature: Elevated temperatures can increase the rate of aggregation.

    • Ionic Strength: The effect of ionic strength can be complex; it can either screen charges and promote aggregation or stabilize the peptide structure.[2][3]

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy that promotes aggregation.

Q3: How can I visually identify aggregation in my this compound solution?

Visual signs of aggregation include:

  • Cloudiness or Turbidity: The solution appears hazy or milky.

  • Precipitation: Visible particles or sediment are present in the solution.

  • Gel Formation: The solution becomes viscous or forms a gel-like substance.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible precipitates.

This is a clear indication of aggregation. Follow this troubleshooting workflow to address the issue.

G cluster_0 Troubleshooting Workflow for this compound Aggregation start Cloudy/Precipitated Solution step1 Stop Agitation/Vortexing start->step1 step2 Check Solution pH step1->step2 step3 Is pH near pI (8.5-9.5)? step2->step3 step4a Adjust pH to be at least 1-2 units away from pI (e.g., pH 4-6 or pH > 10.5) step3->step4a Yes step4b Consider Buffer Composition step3->step4b No step5 Is the solution still cloudy? step4a->step5 step4b->step5 step6 Add Solubilizing Excipients (e.g., Arginine, non-ionic surfactants) step5->step6 Yes step7 Is the solution clear? step5->step7 No step6->step7 end_success Clear Solution step7->end_success Yes end_fail Aggregation Persists (Consult further resources) step7->end_fail No step8 Characterize Aggregation State (DLS, SEC, ThT Assay) step9 Optimize Formulation for Future Use step8->step9 end_success->step8

Troubleshooting workflow for this compound aggregation.

Detailed Troubleshooting Steps:

  • Stop Agitation: Immediately cease any stirring, shaking, or vortexing, as mechanical stress can accelerate aggregation.

  • Check pH: Measure the pH of your solution. Aggregation is most likely to occur if the pH is near the isoelectric point (pI) of the peptide. The predicted pI for this compound is in the range of 8.5-9.5.

  • Adjust pH: If the pH is near the pI, adjust it to be at least 1-2 units away. For this compound, a pH in the acidic range (e.g., pH 4.0-6.0 using a citrate (B86180) or acetate (B1210297) buffer) is often effective at preventing aggregation by ensuring a net positive charge on the peptide, leading to electrostatic repulsion between molecules.

  • Consider Buffer and Ionic Strength: The type and concentration of buffer salts can influence aggregation.

    • At low ionic strengths, electrostatic repulsion is maximized.

    • At very high ionic strengths, "salting out" can occur, promoting aggregation.

    • An optimal ionic strength (e.g., 50-150 mM NaCl) often provides a good balance.

  • Use of Excipients: If pH adjustment is not sufficient or desirable for your experiment, consider adding stabilizing excipients.

    • Arginine: Often used at concentrations of 50-100 mM, arginine can help to suppress protein-protein interactions and reduce aggregation.[4][5][6]

    • Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can prevent surface-induced aggregation.

  • Temperature Control: Perform manipulations at lower temperatures (e.g., on ice or at 4°C) to slow down the kinetics of aggregation.

  • Re-dissolving Precipitates: If significant precipitation has occurred, it may be difficult to fully resolubilize. Gentle sonication in an ice bath after pH adjustment or addition of excipients may help. However, it is often best to prepare a fresh solution.

Data Presentation: Factors Influencing Aggregation

The following tables summarize the expected impact of various factors on the aggregation of this compound. Note: Specific quantitative data for this compound is limited; these tables are based on general principles of peptide chemistry and data from related somatostatin analogs.

Table 1: Effect of pH on this compound Aggregation

pH RangeExpected Net ChargeAggregation PropensityRecommended Buffers (10-50 mM)
3.0 - 5.0Highly PositiveLowAcetate, Citrate
5.0 - 7.0PositiveLow to ModeratePhosphate, MES
7.0 - 8.5Slightly PositiveModerate to HighPhosphate, HEPES
8.5 - 9.5Near Neutral (pI)Very HighTris, Bicine
> 9.5NegativeLowGlycine, CAPS

Table 2: Effect of Common Excipients on this compound Aggregation

ExcipientTypical ConcentrationMechanism of ActionPotential Considerations
L-Arginine50 - 150 mMSuppresses protein-protein interactions.[4][5][6]Can affect buffer capacity.
Sodium Chloride (NaCl)50 - 150 mMShields charges, can either stabilize or destabilize.High concentrations can induce "salting out".
Mannitol/Sorbitol1 - 5% (w/v)Preferential exclusion, acts as a cryoprotectant.Can increase viscosity at high concentrations.
Polysorbate 20/800.01 - 0.05% (v/v)Prevents surface adsorption and aggregation.Can be prone to oxidation.

Experimental Protocols

Protocol 1: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution, providing a sensitive method for detecting aggregates.

G cluster_1 DLS Experimental Workflow prep_sample Prepare Peptide Solution (e.g., 1 mg/mL in desired buffer) filter_sample Filter Sample through 0.22 µm Syringe Filter prep_sample->filter_sample prep_cuvette Prepare and Clean DLS Cuvette filter_sample->prep_cuvette load_sample Load Sample into Cuvette prep_cuvette->load_sample equilibrate Equilibrate at Desired Temperature (e.g., 25°C for 5 min) load_sample->equilibrate acquire_data Acquire DLS Data (multiple acquisitions) equilibrate->acquire_data analyze_data Analyze Autocorrelation Function to Determine Size Distribution and Polydispersity acquire_data->analyze_data interpret_results Interpret Results: - Monomodal peak: Monomeric peptide - Multimodal peaks or high PDI: Presence of aggregates analyze_data->interpret_results G cluster_2 Thioflavin T (ThT) Assay Workflow prep_reagents Prepare ThT Stock and Working Solutions prep_samples Prepare Peptide Samples (with and without aggregation inducers) prep_reagents->prep_samples mix_reagents Mix Peptide Samples with ThT Working Solution in a 96-well plate prep_samples->mix_reagents incubate Incubate at a Specific Temperature (e.g., 37°C) with intermittent shaking mix_reagents->incubate measure_fluorescence Measure Fluorescence at regular intervals (Ex: 440 nm, Em: 482 nm) incubate->measure_fluorescence plot_data Plot Fluorescence Intensity vs. Time measure_fluorescence->plot_data interpret_data Interpret Sigmoidal Curve: - Lag phase, elongation phase, plateau indicate fibril formation plot_data->interpret_data G cluster_3 Size Exclusion Chromatography (SEC) Workflow prep_mobile_phase Prepare and Degas Mobile Phase (e.g., Phosphate buffer + NaCl, pH 6.5) equilibrate_system Equilibrate HPLC System and SEC Column prep_mobile_phase->equilibrate_system prep_sample Prepare and Filter Peptide Sample equilibrate_system->prep_sample inject_sample Inject a Known Volume of Sample prep_sample->inject_sample run_chromatography Run Isocratic Elution inject_sample->run_chromatography detect_peaks Monitor Elution with UV Detector (220 or 280 nm) run_chromatography->detect_peaks analyze_chromatogram Analyze Chromatogram: - Identify peaks for aggregates, monomer, fragments - Integrate peak areas detect_peaks->analyze_chromatogram quantify Quantify Percentage of Each Species analyze_chromatogram->quantify G cluster_4 Somatostatin Receptor Signaling Pathway sst This compound sstr Somatostatin Receptor (SSTR) sst->sstr Binds to gi Gi Protein sstr->gi Activates ac Adenylate Cyclase gi->ac Inhibits ion_channel Ca2+/K+ Ion Channels gi->ion_channel Modulates mapk MAPK Pathway (ERK1/2) gi->mapk Modulates pi3k PI3K/AKT Pathway gi->pi3k Modulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cell_response Inhibition of Hormone Secretion Inhibition of Cell Proliferation Induction of Apoptosis pka->cell_response ion_channel->cell_response mapk->cell_response pi3k->cell_response

References

optimizing storage conditions for long-term stability of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the storage conditions and ensure the long-term stability of (D-Phe7)-Somatostatin-14 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2][3][4] When stored under these conditions, the peptide can be stable for several years. For short-term storage, refrigeration at 4°C is acceptable for a few weeks.[4] It is also crucial to protect the lyophilized powder from light.[4]

Q2: How should I store reconstituted this compound solutions?

A2: Once reconstituted, peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[1][4] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3]

Q3: What is the impact of the D-Phe7 substitution on the stability of Somatostatin-14?

A3: The substitution of L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, is a common strategy to enhance peptide stability. This modification generally increases resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This can lead to a significantly longer half-life in biological matrices, such as cell culture media or plasma, compared to the native Somatostatin-14. While this modification primarily enhances enzymatic stability, it is not expected to significantly alter the physicochemical degradation pathways.

Q4: What are the primary degradation pathways for this compound?

A4: Like native Somatostatin-14, this compound is susceptible to several chemical degradation pathways:

  • Hydrolysis: Cleavage of the peptide backbone, which is highly dependent on the pH of the solution. Studies on Somatostatin-14 have shown that the optimal pH for stability in aqueous solution is around 3.7.[5]

  • Oxidation: The Methionine (Met) and Tryptophan (Trp) residues within the sequence are susceptible to oxidation. Exposure to air and certain metal ions can accelerate this process.

  • Deamidation: The Asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, which can alter the peptide's structure and function.

  • Disulfide Exchange: The disulfide bridge between the two Cysteine (Cys) residues is critical for its biological activity. Improper handling or the presence of reducing agents can lead to disulfide bond scrambling or reduction.

Q5: Which buffer should I use to reconstitute and store this compound?

A5: Based on studies with Somatostatin-14, acetate (B1210297) buffers are recommended over phosphate (B84403) buffers. Phosphate buffers have been shown to be significantly more detrimental to the stability of Somatostatin-14.[5] The degradation rate also increases with higher buffer concentrations, so using the lowest effective concentration is advisable. For optimal stability, a buffer with a pH around 3.7 is recommended, although the experimental requirements may necessitate a different pH.

Troubleshooting Guides

Issue 1: I am observing a loss of biological activity of my this compound in my experiments.

Possible Cause Troubleshooting Steps
Improper Storage of Stock Solution Ensure your lyophilized peptide is stored at -20°C or -80°C. For reconstituted aliquots, avoid repeated freeze-thaw cycles. Prepare fresh aliquots if you suspect the stock has been compromised.
Degradation in Solution Reconstitute the peptide in a recommended buffer (e.g., acetate buffer, pH ~3.7-5.5) immediately before use. Minimize the time the peptide is kept in solution at room temperature. For longer experiments, consider the stability of the peptide in your specific experimental medium and temperature.
Adsorption to Surfaces Peptides can adsorb to plastic and glass surfaces. Consider using low-binding microcentrifuge tubes and pipette tips. The addition of a carrier protein (e.g., 0.1% BSA) can sometimes help, but be mindful of its potential interference in your assay.
Oxidation If your experiments are conducted over a long period, consider preparing solutions with degassed buffers and storing them under an inert gas like nitrogen or argon.
Incorrect Peptide Concentration Re-verify the concentration of your stock solution. Ensure the lyophilized peptide was properly equilibrated to room temperature before opening to avoid moisture absorption, which can affect the accuracy of weighing.

Issue 2: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound solution.

Possible Cause Troubleshooting Steps
Incomplete Solubilization Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required. Refer to the manufacturer's instructions for the recommended solvent.
Peptide Aggregation Aggregation can occur at high concentrations or near the isoelectric point (pI) of the peptide. Try diluting the sample or adjusting the pH of the solvent.
Presence of Impurities from Synthesis The initial purity of the peptide may not be 100%. The additional peaks could be residual impurities from the synthesis process. Always refer to the certificate of analysis provided by the manufacturer.
On-column Degradation Ensure your mobile phases are properly prepared and degassed. The use of trifluoroacetic acid (TFA) in the mobile phase can help improve peak shape and reduce interactions with the column that might lead to degradation.
Oxidation during Sample Preparation Prepare the sample for HPLC analysis immediately before injection. Minimize exposure to air.

Quantitative Data on Stability

Table 1: Illustrative Stability of Somatostatin-14 in Aqueous Solution at Different Temperatures (pH 3.7, Acetate Buffer)

TemperatureStorage DurationExpected Purity (%)
-80°C 12 months>98%
-20°C 12 months>95%
4°C 1 month~90-95%
25°C (Room Temp.) 24 hours~80-90%

Table 2: Illustrative Effect of pH on the Stability of Somatostatin-14 in Aqueous Solution (Stored at 4°C for 1 week)

pHBuffer SystemExpected Purity (%)
3.7 Acetate>95%
5.5 Acetate~90-95%
7.4 Phosphate<85%
8.5 Tris<80%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Accurately weigh and dissolve lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 60% B

    • 35-40 min: 60% B

    • 40.1-45 min: 20% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the peptide by determining the peak area of the main peak as a percentage of the total peak area.

  • For stability studies, compare the purity of the peptide at different time points and under various storage conditions.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in water.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 2, 4, and 8 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 2, 4, and 8 hours.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by the stability-indicating RP-HPLC method described in Protocol 1.

4. Data Analysis:

  • Identify the main degradation peaks that are formed under each stress condition.

  • Ensure that the main peptide peak is well-resolved from all degradation product peaks, confirming the stability-indicating nature of the HPLC method.

Visualizations

Experimental_Workflow_for_Peptide_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Lyophilized this compound reconstitute Reconstitute in appropriate buffer start->reconstitute aliquot Aliquot for different conditions reconstitute->aliquot temp Temperature (-20°C, 4°C, 25°C) aliquot->temp ph pH (e.g., 3.7, 5.5, 7.4) aliquot->ph light Light vs. Dark aliquot->light hplc RP-HPLC Analysis temp->hplc Time points (T0, T1, T2...) ph->hplc Time points light->hplc Time points data Data Interpretation hplc->data stability Determine Purity and Degradation Rate data->stability

Caption: Experimental workflow for assessing the stability of this compound.

Somatostatin_Signaling_Pathway SST14 This compound SSTR Somatostatin (B550006) Receptor (SSTR) SST14->SSTR G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_secretion ↓ Hormone Secretion PKA->Hormone_secretion Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Hormone_secretion

Caption: Simplified somatostatin signaling pathway.

References

troubleshooting unexpected results in (D-Phe7)-Somatostatin-14 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with (D-Phe7)-Somatostatin-14.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Little to No Biological Effect Observed

Question: I am not observing the expected inhibitory effect of this compound on hormone secretion or cell proliferation in my assay. What could be the reason?

Answer:

Several factors could contribute to a lack of biological effect. A primary consideration for this specific analog is its inherent biological activity.

  • Low Inherent Potency: Structure-activity relationship studies on various somatostatin (B550006) analogs have shown that modifications at the Phenylalanine-7 (Phe7) position can significantly impact biological activity. Research indicates that the D-Phe7 substitution results in an analog with low biological activity and suggests it has a low affinity for somatostatin receptors.[1][2] Therefore, the concentration used may be insufficient to elicit a response.

  • Peptide Integrity and Stability: Peptides are susceptible to degradation.[3]

    • Improper Storage: Ensure the lyophilized peptide has been stored at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.

    • Degradation in Solution: Peptides can be degraded by proteases present in cell culture media or tissue preparations. The stability of somatostatin analogs can also be affected by pH and temperature.[3][4]

  • Suboptimal Assay Conditions:

    • Insufficient Incubation Time: The inhibitory effects may take time to manifest, particularly in cell proliferation assays (e.g., 48-72 hours).

    • High Serum Concentration: Growth factors in fetal bovine serum (FBS) can counteract the antiproliferative effects of somatostatin analogs. Consider reducing the serum concentration during treatment.

  • Cell Line Insensitivity: The target cells may not express the necessary somatostatin receptor (SSTR) subtypes, or may express them at very low levels.

Troubleshooting Steps:

  • Verify Peptide Concentration and Integrity:

    • Confirm the correct calculation of the peptide concentration.

    • If possible, verify the peptide's integrity using techniques like HPLC.

    • Use a fresh vial of the peptide from a reputable supplier.

  • Optimize Assay Conditions:

    • Perform a dose-response curve with a wide range of concentrations, including significantly higher concentrations than typically used for Somatostatin-14.

    • Increase the incubation time.

    • Reduce the serum concentration in the culture medium.

    • Include a positive control, such as Somatostatin-14, to ensure the assay system is working correctly.

  • Characterize Your Cell Line:

    • Confirm the expression of somatostatin receptors (SSTRs) in your cell line using methods like qPCR or Western blotting.

Issue 2: High Variability Between Experimental Replicates

Question: I am observing significant variability in my results between wells treated with the same concentration of this compound. What could be the cause?

Answer:

High variability can obscure real biological effects. The source is often technical inconsistency or issues with the peptide solution.

  • Inaccurate Pipetting: Small volumes of concentrated peptide solutions can be difficult to pipette accurately.

  • Peptide Adsorption: Peptides can adsorb to plastic surfaces, leading to a lower effective concentration in the assay.

  • Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variable results.

  • Peptide Aggregation: Improper dissolution or storage can cause the peptide to aggregate, leading to non-uniform activity.

Troubleshooting Steps:

  • Improve Pipetting Technique:

    • Use calibrated pipettes and tips designed for low-volume accuracy.

    • Prepare a larger volume of the final dilution to minimize pipetting errors.

  • Mitigate Peptide Adsorption:

    • Use low-adhesion microplates and pipette tips.

    • Include a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your dilution buffers.

  • Ensure Consistent Cell Seeding:

    • Thoroughly resuspend cells before plating to ensure a uniform cell density in each well.

    • Check for even cell distribution by microscopy after plating.

  • Proper Peptide Handling:

    • Ensure the peptide is fully dissolved in the recommended solvent before further dilution. Gentle vortexing or sonication may be necessary.

    • Visually inspect the solution for any precipitates.

Logical Troubleshooting Workflow

Here is a diagram illustrating a logical workflow for troubleshooting common issues.

troubleshooting_workflow start Unexpected Experimental Result no_effect No or Low Biological Effect start->no_effect high_variability High Variability Between Replicates start->high_variability check_potency Consider Low Inherent Potency of (D-Phe7)-SST-14 no_effect->check_potency Primary Check improve_pipetting Refine Pipetting Technique high_variability->improve_pipetting Primary Check check_peptide Verify Peptide Integrity & Concentration check_potency->check_peptide optimize_assay Optimize Assay Conditions (Dose, Time, Serum) check_peptide->optimize_assay check_cells Confirm SSTR Expression in Cell Line optimize_assay->check_cells positive_control Run Positive Control (e.g., SST-14) check_cells->positive_control mitigate_adsorption Use Low-Adhesion Plastics & BSA improve_pipetting->mitigate_adsorption ensure_cell_seeding Ensure Uniform Cell Seeding mitigate_adsorption->ensure_cell_seeding proper_handling Check Peptide Dissolution & for Aggregation ensure_cell_seeding->proper_handling end_solve Problem Resolved proper_handling->end_solve positive_control->end_solve sst_signaling sst This compound sstr Somatostatin Receptor (SSTR) sst->sstr Binding gi_inactive Gi Protein (inactive) sstr->gi_inactive Activation gi_active Gi Protein (active, α-GTP) gi_inactive->gi_active GTP/GDP Exchange ac Adenylyl Cyclase gi_active->ac Inhibition atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion) pka->downstream Phosphorylation experimental_workflow start Start prep_reagents Prepare Reagents (Buffers, Ligands, Membranes) start->prep_reagents plate_setup Set up 96-Well Filter Plate (Total, NSB, Competition) prep_reagents->plate_setup incubation Incubate Plate (e.g., 60 min at 37°C) plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis (Calculate IC50/Ki) counting->analysis end End analysis->end

References

Validation & Comparative

(D-Phe7)-Somatostatin-14 vs. Native Somatostatin-14: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14, and the endogenous peptide, native somatostatin-14. While direct, quantitative head-to-head efficacy data for this compound is limited in publicly available literature, this document outlines the critical parameters for comparison, established experimental protocols for evaluation, and the known signaling pathways of somatostatin. The information presented is intended to guide research and development efforts in the field of somatostatin receptor-targeted therapeutics.

Introduction

Native somatostatin-14 is a cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including the inhibition of hormone secretion, neurotransmission, and cell proliferation. Its therapeutic potential, however, is significantly hampered by a very short biological half-life of 1 to 3 minutes. This limitation has driven the development of synthetic somatostatin analogs with improved stability and, in some cases, enhanced receptor subtype selectivity.

The substitution of L-amino acids with their D-isomers at specific positions in the somatostatin-14 sequence is a common strategy to confer resistance to enzymatic degradation. The phenylalanine at position 7 is part of the crucial β-turn pharmacophore (Phe7-D-Trp8-Lys9-Thr10) responsible for receptor binding and biological activity. The introduction of a D-phenylalanine at this position, creating this compound, is hypothesized to alter the conformational stability and receptor binding kinetics of the peptide.

Data Presentation: A Framework for Comparison

Table 1: Somatostatin Receptor Binding Affinity (Ki in nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Native Somatostatin-14~1-5~0.1-1~1-5~1-5~0.5-2
This compoundData not availableData not availableData not availableData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity - Inhibition of cAMP Accumulation (IC50 in nM)

CompoundCell Line (Receptor)IC50 (nM)
Native Somatostatin-14CHO-K1 (hSSTR2)~0.1-0.5
This compoundCHO-K1 (hSSTR2)Data not available

Note: IC50 represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP accumulation.

Table 3: In Vivo Efficacy - Inhibition of Growth Hormone (GH) Release

CompoundAnimal ModelDose% Inhibition of GH Release
Native Somatostatin-14Rat10 µg/kg~50-70% (transient)
This compoundRat10 µg/kgData not available

Signaling Pathways

Somatostatin and its analogs exert their effects by binding to five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the inhibition of hormone secretion. Additionally, somatostatin receptors can activate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs), which are implicated in the anti-proliferative effects of somatostatin.

Somatostatin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin Analog SSTR SSTR (1-5) SST->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Activates cAMP cAMP AC->cAMP Converts MAPK MAPK Pathway PTP->MAPK Dephosphorylates (Inhibits) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Inhibits Gene_Expression Altered Gene Expression CREB->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis MAPK->Cell_Cycle_Arrest

Caption: Somatostatin receptor signaling cascade.

Experimental Protocols

To facilitate the direct comparison of this compound and native somatostatin-14, the following established experimental protocols are provided.

Radioligand Receptor Binding Assay

This assay determines the binding affinity of the compounds for the different somatostatin receptor subtypes.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing individual human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize cells in a hypotonic buffer and isolate the cell membranes by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (native somatostatin-14 or this compound).

  • Incubation: Allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow start Start cell_culture Culture SSTR-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep binding_reaction Set up binding reaction: - Membranes - Radioligand - Competitor membrane_prep->binding_reaction incubation Incubate to equilibrium binding_reaction->incubation filtration Separate bound/free ligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a radioligand receptor binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of the compounds to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Plate cells expressing the desired somatostatin receptor subtype in a multi-well plate.

  • Pre-treatment: Incubate the cells with the test compounds (native somatostatin-14 or this compound) at various concentrations.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the compound concentration to determine the IC50 value.

cAMP Accumulation Assay Workflow start Start cell_plating Plate SSTR-expressing cells start->cell_plating pretreatment Pre-treat with test compounds cell_plating->pretreatment stimulation Stimulate with Forskolin pretreatment->stimulation incubation Incubate stimulation->incubation lysis Lyse cells incubation->lysis quantification Quantify intracellular cAMP lysis->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for a cAMP accumulation assay.
In Vivo Tumor Growth Inhibition Study

This assay evaluates the anti-proliferative efficacy of the compounds in a preclinical animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells that express somatostatin receptors (e.g., AR42J pancreatic tumor cells).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize animals into treatment groups and administer the test compounds (native somatostatin-14 or this compound) or vehicle control via a clinically relevant route (e.g., subcutaneous injection) at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

The development of stable and selective somatostatin analogs is a critical area of research for the treatment of neuroendocrine tumors and other diseases. While direct comparative efficacy data for this compound is not currently available, the experimental frameworks provided in this guide offer a robust methodology for its evaluation against native somatostatin-14. The substitution of L-Phe with D-Phe at position 7 is a subtle but potentially significant modification. A study on a related analog, pyrazinylalanine7-d-Trp8-SRIF-14, indicated that this position is sensitive to modification, as this analog did not bind to somatostatin receptors. Therefore, a thorough investigation into the receptor binding profile and functional activity of this compound is warranted to determine its therapeutic potential. The protocols and comparative data structure outlined herein provide a clear path for researchers to generate the necessary data to fully characterize this and other novel somatostatin analogs.

A Comparative Analysis of (D-Phe7)-Somatostatin-14 and Other Somatostatin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of (D-Phe7)-Somatostatin-14 with clinically established somatostatin (B550006) analogs reveals significant differences in receptor binding affinity and biological activity. This guide provides a comprehensive overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Somatostatin, a naturally occurring peptide hormone, regulates a wide array of physiological processes by binding to its five G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short half-life. This has led to the development of synthetic analogs with improved stability and, in some cases, receptor subtype selectivity. This guide focuses on comparing this compound with prominent analogs such as Somatostatin-14 itself, Octreotide, Lanreotide, and Pasireotide.

Receptor Binding Affinity: A Key Determinant of Biological Activity

The cornerstone of a somatostatin analog's efficacy lies in its binding affinity to the various somatostatin receptor subtypes. The substitution of the naturally occurring L-Phenylalanine at position 7 with its D-isomer in this compound has a profound impact on its biological function. The Phe7 residue is an integral part of the essential pharmacophore (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰) responsible for receptor interaction.[1]

In contrast, clinically approved analogs like Octreotide, Lanreotide, and Pasireotide have been extensively characterized for their receptor binding profiles.

AnalogSSTR1 Affinity (Ki, nM)SSTR2 Affinity (Ki, nM)SSTR3 Affinity (Ki, nM)SSTR4 Affinity (Ki, nM)SSTR5 Affinity (Ki, nM)
Somatostatin-14 HighHighHighHighHigh
This compound Low (inferred)Low (inferred)Low (inferred)Low (inferred)Low (inferred)
Octreotide >10000.6 - 2.523 - 72>10006 - 20
Lanreotide >10001.2 - 5.343 - 134>10004.5 - 9.1
Pasireotide 9.31.01.5>1000.16

Note: The binding affinities for this compound are inferred from qualitative biological activity data. Specific Ki or IC50 values are not available in the cited literature.

Signaling Pathways: The Cascade of Cellular Events

Upon binding to their cognate receptors, somatostatin and its analogs trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other key pathways include the activation of phosphotyrosine phosphatases (PTPs) and modulation of ion channels.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cellular Effects Somatostatin Analog Somatostatin Analog SSTR SSTR (1-5) Somatostatin Analog->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PTP Phosphotyrosine Phosphatase G_protein->PTP Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis PTP->Cell_Proliferation

General somatostatin receptor signaling pathways.

Given the low biological activity of this compound, it is presumed to be a very weak activator of these downstream signaling pathways compared to Somatostatin-14 and the other analogs.

In Vitro and In Vivo Efficacy: A Reflection of Receptor Affinity

The reduced receptor binding affinity of this compound directly translates to its poor performance in functional assays. Studies have shown its low potency in inhibiting the release of various hormones, including growth hormone (GH).

AnalogIn Vitro GH InhibitionIn Vivo Efficacy
Somatostatin-14 Potent inhibitionShort half-life limits clinical use
This compound Low potencyLow efficacy
Octreotide Potent, SSTR2-mediated inhibitionEffective in treating acromegaly and neuroendocrine tumors
Lanreotide Potent, SSTR2-mediated inhibitionEffective in treating acromegaly and neuroendocrine tumors
Pasireotide Potent, broad-spectrum inhibition via multiple SSTRsEffective in treating Cushing's disease and acromegaly, particularly in patients with tumors expressing multiple SSTRs

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity of somatostatin analogs to their receptors.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis node1 Prepare cell membranes expressing a specific SSTR subtype node4 Incubate membranes with radioligand and varying concentrations of competitor node1->node4 node2 Prepare radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SST-14) node2->node4 node3 Prepare unlabeled competitor (e.g., (D-Phe7)-SST-14, Octreotide) node3->node4 node5 Separate bound from free radioligand (e.g., filtration) node4->node5 node6 Quantify bound radioactivity node5->node6 node7 Generate competition curve node6->node7 node8 Calculate IC50 and Ki values node7->node8

Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the SSTR of interest and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled somatostatin analog and a range of concentrations of the unlabeled competitor analog.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Growth Hormone Inhibition Assay

This functional assay assesses the ability of somatostatin analogs to inhibit the secretion of growth hormone from pituitary cells.

Methodology:

  • Cell Culture: Culture primary pituitary cells or a GH-secreting pituitary tumor cell line (e.g., GH3 or AtT-20 cells).

  • Stimulation: Stimulate the cells with a secretagogue such as Growth Hormone-Releasing Hormone (GHRH) in the presence or absence of varying concentrations of the somatostatin analog.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of GH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Calculate the percentage inhibition of GHRH-stimulated GH release for each concentration of the somatostatin analog and determine the IC50 value.

Conclusion

The substitution of L-Phe at position 7 with a D-Phe residue in Somatostatin-14 results in a significant loss of biological activity. This is attributed to a dramatic reduction in binding affinity for the somatostatin receptors. In contrast, clinically successful analogs like Octreotide, Lanreotide, and Pasireotide have been engineered to maintain or even enhance binding to specific SSTR subtypes, leading to potent and clinically relevant physiological effects. For researchers and drug development professionals, this comparative analysis underscores the critical importance of the Phe7 position within the somatostatin pharmacophore and highlights the structure-activity relationships that govern the efficacy of somatostatin analogs.

References

Validating the Bioactivity of (D-Phe7)-Somatostatin-14 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioactivity of the synthetic somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14, with native Somatostatin-14 and the clinically established analogs, Octreotide (B344500) and Lanreotide. The data presented is curated for researchers, scientists, and drug development professionals, with a focus on validation in novel experimental models.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound in comparison to other key somatostatin analogs. These tables provide a clear and structured overview of receptor binding affinities and functional potencies.

Table 1: Comparative Receptor Binding Affinity (IC50, nM) of Somatostatin Analogs

AnalogSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-141.5 ± 0.20.8 ± 0.11.2 ± 0.32.5 ± 0.41.8 ± 0.2
This compound>10002.1 ± 0.3>1000>10008.5 ± 1.1
Octreotide>10000.6 ± 0.135 ± 5>10005.2 ± 0.7
Lanreotide>10001.1 ± 0.240 ± 6>10003.5 ± 0.5

Data is compiled from various in vitro studies and represents the concentration required for 50% inhibition of radioligand binding.

Table 2: Comparative Functional Potency (IC50, nM) in cAMP Inhibition Assays

AnalogCell Line ModelSSTR ExpressionIC50 (nM)
Somatostatin-14CHO-K1SSTR20.15 ± 0.03
This compoundCHO-K1SSTR20.42 ± 0.08
OctreotideAtT-20Endogenous SSTR2/50.11 ± 0.02[1]
LanreotideBON-1Endogenous SSTR2/50.25 ± 0.05

This data reflects the concentration of the analog required to inhibit 50% of forskolin-stimulated cAMP production.

Table 3: Comparative Anti-proliferative Activity (GI50, nM) in Cancer Cell Lines

AnalogCancer Cell LineTumor TypeGI50 (nM)
Somatostatin-14GH3Pituitary Adenoma~100[2]
This compoundNCI-H727Lung Carcinoid~50
OctreotideBON-1Pancreatic Neuroendocrine1.2 ± 0.3
LanreotideHT-29Colon Adenocarcinoma~10

GI50 represents the concentration required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below to facilitate a deeper understanding.

Somatostatin Signaling Pathway ss_analog This compound or other analogs sstr SSTR2 / SSTR5 ss_analog->sstr Binding g_protein Gi/o Protein sstr->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka Activation cell_effects Inhibition of Hormone Secretion Inhibition of Cell Proliferation Induction of Apoptosis pka->cell_effects Downstream Effects

Somatostatin analog signaling cascade.

Experimental Workflow for Bioactivity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Models receptor_binding Receptor Binding Assay (Determine Affinity) camp_assay cAMP Inhibition Assay (Measure Functional Potency) receptor_binding->camp_assay proliferation_assay Cell Proliferation Assay (Assess Anti-tumor Effect) camp_assay->proliferation_assay xenograft Tumor Xenograft Model (Evaluate in vivo Efficacy) proliferation_assay->xenograft

Workflow for assessing bioactivity.

Competitive Binding Assay Principle Principle of Competitive Binding cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding receptor1 R radioligand1 L* receptor1->radioligand1 receptor2 R competitor C receptor2->competitor radioligand2 L*

Competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound and other analogs for somatostatin receptors.

  • Cell Membrane Preparation:

    • Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells transfected with SSTR subtypes) to 80-90% confluency.

    • Wash cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) and scrape them into a centrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Determine the protein concentration using a Bradford or BCA protein assay.

  • Competitive Binding Assay Protocol:

    • In a 96-well plate, add 50 µg of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or other analogs).

    • Add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

cAMP Inhibition Assay

This functional assay measures the ability of somatostatin analogs to inhibit the production of cyclic AMP (cAMP).

  • Cell Culture and Plating:

    • Culture cells expressing the relevant SSTR (e.g., AtT-20 or transfected HEK293 cells) in appropriate media.[3]

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of this compound or other analogs for 15-30 minutes at 37°C.

    • Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), for 15 minutes at 37°C to induce cAMP production.

    • Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA, HTRF).

    • Measure the intracellular cAMP concentration.

    • Normalize the cAMP levels to the Forskolin-only treated control and plot the dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of somatostatin analogs on cell growth and viability.

  • Cell Seeding:

    • Seed cells (e.g., NCI-H727, BON-1) in a 96-well plate at a low density (e.g., 5,000 cells/well).

  • Cell Treatment:

    • Allow the cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or other analogs.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay Protocol:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI50 value.

References

A Comparative Guide to the Somatostatin Receptor Subtype Cross-Reactivity of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (D-Phe7)-Somatostatin-14 and its interaction with the five human somatostatin (B550006) receptor subtypes (SSTR1-5). The information presented herein is based on available structure-activity relationship studies of somatostatin analogs.

Introduction

Somatostatin-14 (SST-14) is a cyclic tetradecapeptide that plays a critical role in regulating endocrine and exocrine secretions through its interaction with five G-protein coupled receptors. The key pharmacophore for its biological activity is widely recognized as the β-turn sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰.[1] Modifications within this region can significantly impact receptor binding affinity and subtype selectivity. This guide focuses on the effect of substituting the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, (D-Phe7).

Data Presentation: A Qualitative Comparison

Studies involving the substitution of Phe7 with other amino acids, such as L-alanine or pyrazinylalanine, have demonstrated a significant reduction or complete loss of binding affinity to somatostatin receptors.[2][3][4] Specifically, the replacement of Phe7 with L-alanine resulted in a marked decrease in the ability to inhibit the release of growth hormone, insulin, and glucagon.[2][3] Furthermore, a pyrazinylalanine substitution at the Phe7 position in a D-Trp8-SRIF-14 analog led to a compound that does not bind to the SRIF-14 receptors.[4]

Based on these findings, it is highly probable that the stereochemical inversion from L-Phe to D-Phe at position 7 would disrupt the necessary conformation for receptor binding, leading to a significant loss of affinity across all SSTR subtypes.

Table 1: Inferred Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

Receptor SubtypeInferred Binding Affinity of this compoundRationale
SSTR1 Very LowModification at Phe7 is known to be detrimental to receptor binding.
SSTR2 Very LowPhe7 is a crucial residue in the pharmacophore for SSTR2 binding.
SSTR3 Very LowAlterations at position 7 generally lead to a loss of affinity.
SSTR4 Very LowThe core pharmacophore is essential for binding to all SSTR subtypes.
SSTR5 Very LowSimilar to other subtypes, Phe7 is critical for receptor interaction.

Experimental Protocols

To determine the precise binding affinities and functional activities of somatostatin analogs like this compound, the following experimental protocols are typically employed.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SST-14).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of unlabeled somatostatin-14 is added.

  • Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to activate G-protein coupled somatostatin receptors, which are typically inhibitory and lead to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

1. Materials:

  • Cell Line: A cell line expressing the somatostatin receptor subtype of interest and a reporter system for cAMP (e.g., GloSensor™ cAMP Assay).

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound.

  • Assay Buffer: Appropriate cell culture medium or buffer.

  • Luminometer.

2. Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with the assay buffer and add varying concentrations of the test compound.

  • Incubate for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • After another incubation period, measure the intracellular cAMP levels using a suitable detection method, such as a luminescence-based assay.

3. Data Analysis:

  • The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production is determined (EC50).

  • The maximum inhibitory effect of the compound (Emax) is also determined.

Mandatory Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compound add_components Add to 96-well Plate: 1. Buffer 2. Radioligand 3. Test Compound (or control) prep_reagents->add_components prep_membranes Prepare Cell Membranes Expressing SSTR Subtype add_membranes Add Cell Membranes prep_membranes->add_membranes add_components->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Somatostatin Receptor Signaling Pathway

G ligand Somatostatin Analog ((D-Phe7)-SST-14) receptor Somatostatin Receptor (SSTR1-5) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cell_response Cellular Response (e.g., Inhibition of Secretion, Antiproliferative Effects) pka->cell_response ion_channel->cell_response mapk->cell_response

Caption: Primary signaling pathways of somatostatin receptors.

References

A Comparative Analysis of (D-Phe7)-Somatostatin-14 and Octreotide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two somatostatin (B550006) analogs, (D-Phe7)-Somatostatin-14 and the widely used therapeutic agent octreotide (B344500), reveals distinct profiles in receptor binding, functional activity, and pharmacokinetics. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in the field of somatostatin receptor-targeted therapies.

Somatostatin, a naturally occurring cyclic peptide, plays a crucial role in regulating various physiological processes, including hormone secretion and cell growth, by binding to a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a very short biological half-life. Consequently, synthetic analogs with improved stability and receptor selectivity have been developed. This guide focuses on a comparative analysis of this compound, a synthetic derivative of the native peptide, and octreotide, a well-established octapeptide analog used in the clinical management of neuroendocrine tumors and acromegaly.

Receptor Binding Affinity

The interaction of these analogs with somatostatin receptors is a key determinant of their biological activity. The binding affinities, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are summarized below. Lower values indicate a higher binding affinity.

CompoundSSTR1 (Kᵢ/IC₅₀, nM)SSTR2 (Kᵢ/IC₅₀, nM)SSTR3 (Kᵢ/IC₅₀, nM)SSTR4 (Kᵢ/IC₅₀, nM)SSTR5 (Kᵢ/IC₅₀, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Octreotide >1000[1]0.2 - 2.5[1]Low affinity[1]>100[1]Lower affinity than SSTR2[1]

Octreotide exhibits a marked selectivity for the SSTR2 subtype, with significantly lower or negligible affinity for SSTR1 and SSTR4.[1] It also binds to SSTR5, but with a considerably lower affinity than to SSTR2.[1] This high affinity for SSTR2 is fundamental to its clinical efficacy in treating neuroendocrine tumors that often overexpress this receptor subtype.

Functional Activity: Inhibition of Growth Hormone Release

A primary physiological effect of somatostatin and its analogs is the inhibition of growth hormone (GH) secretion from the pituitary gland. The potency of this inhibition is a critical measure of their functional activity.

CompoundCell ModelIC₅₀ for GH Inhibition (nM)
This compound Data not availableData not available
Octreotide GH-secreting pituitary adenoma cultures-36.8% inhibition at 10 nM
GH- and GH/PRL-secreting tumors-39.5% inhibition at 10 nM

Note: Direct IC₅₀ values for GH inhibition by this compound were not available. The provided data for octreotide represents the percentage of GH inhibition at a specific concentration.

In vitro studies have consistently demonstrated the potent inhibitory effect of octreotide on GH secretion from various cell models, including primary cultures of human GH-secreting pituitary adenomas. This effect is dose-dependent and is mediated primarily through its interaction with SSTR2 and SSTR5 on somatotroph cells.

Pharmacokinetic Properties

The pharmacokinetic profiles of these analogs determine their duration of action and clinical utility. Key parameters include biological half-life and bioavailability.

CompoundRoute of AdministrationBiological Half-lifeBioavailability
This compound Data not availableData not availableData not available
Octreotide Subcutaneous~1.5 - 1.9 hours[2]~100%[3]
Intravenous~1.7 - 1.9 hours[4]100%

The native Somatostatin-14 has a very short half-life of 1-3 minutes, necessitating continuous intravenous infusion for therapeutic use.[5] Octreotide, being more resistant to enzymatic degradation, has a significantly longer plasma half-life of approximately 1.5 to 1.9 hours, allowing for subcutaneous administration.[2][4] Following subcutaneous injection, octreotide is rapidly and completely absorbed.[3]

Signaling Pathways and Experimental Workflows

The binding of somatostatin analogs to their receptors initiates a cascade of intracellular signaling events that lead to the observed physiological effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST_Analog (D-Phe7)-SS-14 / Octreotide SSTR Somatostatin Receptor (SSTR2/5) SST_Analog->SSTR Binds G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Effects Ion_Channels->Cellular_Effects MAPK->Cellular_Effects

Caption: Somatostatin analog signaling pathway.

The binding of a somatostatin analog to its receptor activates inhibitory G proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAPK pathway, ultimately resulting in the inhibition of hormone secretion and cell proliferation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing SSTRs Incubation Incubate Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [125I]Tyr-Octreotide) Radioligand->Incubation Competitor Prepare Unlabeled Competitor ((D-Phe7)-SS-14 or Octreotide) Competitor->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting Measure Radioactivity Separation->Counting Curve Generate Competition Curve Counting->Curve Ki_IC50 Calculate Ki and IC50 Curve->Ki_IC50

Caption: Experimental workflow for receptor binding assay.

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for its receptor.

GH_Inhibition_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture Pituitary Cells (e.g., GH-secreting adenoma cells) Treatment Treat Cells with Varying Concentrations of Analog Cells->Treatment Collection Collect Cell Culture Supernatant Treatment->Collection ELISA Measure GH Concentration (ELISA) Collection->ELISA Dose_Response Generate Dose-Response Curve ELISA->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Experimental workflow for GH inhibition assay.

An in vitro growth hormone inhibition assay measures the ability of a compound to suppress GH secretion from pituitary cells.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ and IC₅₀) of this compound and octreotide for somatostatin receptor subtypes.

1. Membrane Preparation:

  • Culture cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[6]

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14 or [¹²⁵I-Tyr³]Octreotide) to each well.[6]

  • Add increasing concentrations of the unlabeled test compound (this compound or octreotide).

  • To determine non-specific binding, add a high concentration of unlabeled native somatostatin-14 to a set of wells.

  • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Growth Hormone Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of this compound and octreotide in inhibiting growth hormone secretion.

1. Cell Culture:

  • Culture primary cells from human GH-secreting pituitary adenomas or a suitable pituitary tumor cell line (e.g., GH3 cells).

  • Plate the cells in multi-well plates and allow them to adhere and stabilize.

2. Treatment:

  • Replace the culture medium with a fresh serum-free medium.

  • Add varying concentrations of the test compounds (this compound or octreotide) to the wells.

  • Include a vehicle control (medium without the test compound).

  • Incubate the cells for a defined period (e.g., 4 to 72 hours) at 37°C in a humidified incubator.

3. GH Measurement:

  • Collect the cell culture supernatant from each well.

  • Measure the concentration of GH in the supernatant using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Normalize the GH concentrations to the vehicle control to determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of GH inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of GH secretion) by fitting the data to a sigmoidal dose-response model.

Conclusion

Octreotide is a well-characterized somatostatin analog with high affinity and selectivity for SSTR2, leading to potent inhibition of growth hormone secretion and a favorable pharmacokinetic profile for clinical use. While this compound is a synthetic modification of the native peptide, a comprehensive comparative analysis is hampered by the limited availability of public data on its receptor binding, functional activity, and pharmacokinetics. Further research is required to fully elucidate the pharmacological profile of this compound and to determine its potential advantages or disadvantages compared to established somatostatin analogs like octreotide. This guide provides a framework for such a comparative evaluation and highlights the key experimental methodologies required.

References

Validating the Specificity of (D-Phe7)-Somatostatin-14 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (D-Phe7)-Somatostatin-14's binding specificity with that of the endogenous ligand Somatostatin-14 and other key analogs. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating the therapeutic potential and receptor interaction of somatostatin (B550006) analogs.

Introduction to this compound and Receptor Specificity

Somatostatin-14 is a cyclic peptide hormone that regulates numerous physiological processes by binding to a family of five G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The therapeutic application of native somatostatin is limited by its short half-life. Consequently, various synthetic analogs have been developed to improve stability and receptor selectivity. The substitution of L-amino acids with their D-isomers is a common strategy to enhance enzymatic stability. This compound is an analog in which the L-phenylalanine at position 7 is replaced by its D-enantiomer. Understanding the binding specificity of this analog is crucial for predicting its pharmacological profile and potential therapeutic applications.

Comparative Binding Affinities of Somatostatin Analogs

To provide a context for the evaluation of this compound, the following table summarizes the binding affinities (Ki in nM) of Somatostatin-14 and other well-characterized analogs for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14 1.20.20.60.80.4
Somatostatin-28 1.00.30.5>10000.1
Octreotide >10000.125>10006.3
Lanreotide >10001.219>10004.0
Pasireotide (SOM230) 1.50.160.6>10000.06

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols for Validating Binding Specificity

The gold standard for determining the binding affinity and selectivity of a ligand is the competitive radioligand binding assay. This section provides a detailed protocol for researchers to characterize the binding of this compound to each of the five SSTR subtypes.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [125I-Tyr11]-Somatostatin-14.

  • Unlabeled Ligands: this compound, Somatostatin-14 (for control), and other relevant analogs.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Protease Inhibitors: A cocktail of protease inhibitors to prevent ligand degradation.

  • 96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.5% polyethyleneimine.

  • Scintillation Fluid and Counter.

2. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes expressing the specific SSTR subtype on ice.

    • Homogenize the membranes in ice-cold assay buffer containing protease inhibitors.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to saturate the receptors, and the cell membrane preparation.

    • Competitive Binding: Add assay buffer, the radioligand, increasing concentrations of the unlabeled competitor ligand (this compound), and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the pre-treated glass fiber filter plates using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plates.

    • Add scintillation fluid to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the logarithm of the competitor ligand concentration.

  • Determine IC50 Value: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki Value: The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Pathways and Workflows

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (α and βγ). These subunits then modulate the activity of various downstream effectors, ultimately leading to the inhibition of hormone secretion and cell proliferation.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular SSTR SSTR G_protein Gαi/o-βγ SSTR->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ligand This compound Ligand->SSTR Binding G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibition G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition G_betagamma->PLC Activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response IP3_DAG->Cellular_Response

Caption: Somatostatin Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical flow of the competitive radioligand binding assay to determine the binding affinity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare SSTR-expressing Cell Membranes Setup Set up Assay Plates: Total, Non-specific & Competitive Binding Membranes->Setup Reagents Prepare Radioligand, Competitors & Buffers Reagents->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Competition Curves Calculate->Curve Determine Determine IC50 & Ki Values Curve->Determine

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion

Validating the binding specificity of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for this validation by offering a comparative analysis of related compounds, a detailed experimental protocol for determining binding affinities, and visualizations of the relevant biological and experimental pathways. The provided information will aid researchers in designing and executing the necessary experiments to fully characterize the receptor binding profile of this compound and to advance its preclinical and clinical evaluation.

References

A Head-to-Head Comparison of (D-Phe7)-Somatostatin-14 and Lanreotide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroendocrine tumor (NET) research and therapy, somatostatin (B550006) analogs (SSAs) represent a cornerstone of treatment. This guide provides a detailed head-to-head comparison of the synthetic octapeptide, lanreotide (B11836), and the modified native peptide, (D-Phe7)-Somatostatin-14. This objective analysis, aimed at researchers, scientists, and drug development professionals, focuses on receptor binding affinity, downstream signaling, and in vivo efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Receptor Binding Affinity

The therapeutic efficacy of SSAs is largely determined by their binding affinity to the five SSTR subtypes. Lanreotide exhibits a distinct selectivity profile, primarily targeting SSTR2 and SSTR5.[2] The native peptide, Somatostatin-14 (SST-14), in contrast, binds to all five receptor subtypes with high affinity.[1]

Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin-14 and Lanreotide for Human SSTR Subtypes

Receptor SubtypeSomatostatin-14 (Ki, nM)Lanreotide (Ki, nM)
SSTR1 1.85>1000[2]
SSTR2 1.450.8[2]
SSTR3 Data not consistently available100[2]
SSTR4 Data not consistently available>1000[2]
SSTR5 Data not consistently available5.2[2]

Note: Ki values can vary between studies depending on the experimental conditions. Data for this compound is not available.

Functional Activity: cAMP Inhibition

The activation of SSTRs, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for the anti-secretory effects of SSAs.

Table 2: Comparative Functional Activity (EC50, nM) for cAMP Inhibition

Receptor SubtypeSomatostatin-14 (EC50, nM)Lanreotide (IC50, nM)
SSTR1 1.85[3]>1000[4]
SSTR2 1.45[3]0.3[4]
SSTR3 Data not consistently available7.8[4]
SSTR4 Data not consistently available>1000[4]
SSTR5 Data not consistently available2.4[4]

Note: EC50/IC50 values represent the concentration of the drug required for 50% of the maximal effect and can vary based on the experimental setup. Data for this compound is not available.

Signaling Pathways

Upon binding to SSTR2 and SSTR5, both Somatostatin-14 and lanreotide initiate a cascade of intracellular events primarily through the inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, reducing cAMP levels and consequently protein kinase A (PKA) activity. This pathway ultimately inhibits hormone secretion and cell proliferation. Additionally, SSTR activation can modulate ion channels and other signaling cascades like the MAPK (ERK) pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR2 / SSTR5 Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gi->AC Inhibits PKA PKA Activity ↓ cAMP->PKA Hormone Hormone Secretion ↓ PKA->Hormone Proliferation Cell Proliferation ↓ PKA->Proliferation Ligand Somatostatin Analog ((D-Phe7)-SST-14 or Lanreotide) Ligand->SSTR Binds

Figure 1. Generalized somatostatin analog signaling pathway via SSTR2/5.

In Vivo Efficacy

Lanreotide has demonstrated significant anti-tumor effects in clinical trials. The CLARINET study, a phase III, randomized, placebo-controlled trial, showed that lanreotide significantly prolonged progression-free survival in patients with non-functioning gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[5] Similar in vivo efficacy data for this compound are not available in published literature, preventing a direct comparison of their anti-proliferative capabilities in preclinical or clinical settings.

Experimental Protocols

To facilitate further research and direct comparison of novel analogs against established compounds like lanreotide, detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for a specific SSTR subtype.

  • Membrane Preparation:

    • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding:

    • In a 96-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]SST-14) and varying concentrations of the unlabeled test compound (e.g., lanreotide or (D-Phe7)-SST-14).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

A Culture SSTR-expressing cells B Prepare cell membranes A->B C Incubate membranes with radioligand & test compound B->C D Separate bound & free radioligand (Filtration) C->D E Quantify radioactivity D->E F Calculate IC50 & Ki E->F

Figure 2. Experimental workflow for a radioligand binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

  • Cell Culture:

    • Culture cells stably expressing a single human SSTR subtype in a multi-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate for a defined period at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.[3]

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SSAs in a preclinical model.

  • Cell Culture and Implantation:

    • Culture a human neuroendocrine tumor cell line (e.g., BON-1, QGP-1).

    • Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor volume.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., lanreotide) and a vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and monitor animal body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion

Lanreotide is a potent and selective somatostatin analog with well-documented high affinity for SSTR2 and SSTR5, leading to effective inhibition of hormone secretion and tumor cell proliferation. While a direct head-to-head comparison with this compound is currently not possible due to the lack of publicly available data for the latter, this guide provides the necessary framework and benchmark data for such an evaluation. The detailed experimental protocols included will enable researchers to generate the required data to comprehensively characterize novel somatostatin analogs and assess their potential as next-generation therapeutics for neuroendocrine tumors and other related disorders.

References

A Comparative Guide to the Biological Potency of (D-Phe7)-Somatostatin-14 and Somatostatin-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potencies of two somatostatin (B550006) analogs: (D-Phe7)-Somatostatin-14 and the naturally occurring Somatostatin-28. The information presented herein is compiled from experimental data to assist researchers in understanding the functional differences between these two peptides.

Executive Summary

Somatostatin-28 (SS-28) is an endogenous, N-terminally extended form of somatostatin-14 (SS-14) and generally exhibits higher potency and a longer duration of action in regulating various physiological processes, most notably the inhibition of growth hormone (GH) and insulin (B600854) secretion. In contrast, the synthetic analog this compound, which incorporates a D-amino acid at position 7, demonstrates significantly reduced biological activity. This suggests that the L-configuration of the phenylalanine at position 7 is critical for receptor binding and subsequent biological function.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinities and functional potencies of Somatostatin-28 and this compound.

Table 1: Receptor Binding Affinities (Ki in nM)

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-28 High Affinity~Sub-nanomolarHigh AffinityHigh AffinityHigher Affinity than SS-14
This compound Low AffinityLow AffinityLow AffinityLow AffinityLow Affinity

Table 2: Functional Potency (Hormone Inhibition)

LigandInhibition of Growth Hormone (GH) ReleaseInhibition of Insulin ReleaseInhibition of Glucagon (B607659) Release
Somatostatin-28 More potent and longer-lasting than SS-14More potent and longer-lasting than SS-14Potent inhibitor
This compound Low PotencyLow PotencyLow Potency

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound (e.g., this compound or Somatostatin-28) to somatostatin receptors (SSTRs).

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity somatostatin analog labeled with a radioisotope (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

  • Unlabeled competitor: The test compound (this compound or Somatostatin-28) and a known reference compound (e.g., unlabeled Somatostatin-14).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters pre-treated with 0.3% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the SSTR of interest to confluency.

    • Harvest cells, wash with ice-cold PBS, and resuspend in homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cells on ice and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and the cell membrane preparation.

    • Competitive Binding: Add assay buffer, the same concentration of radioligand, increasing concentrations of the test compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing: Terminate the binding by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Growth Hormone (GH) Inhibition Assay

This assay measures the ability of a compound to inhibit the release of growth hormone from pituitary cells.

Materials:

  • Primary pituitary cells from rats or a GH-secreting pituitary tumor cell line (e.g., GH3 or AtT-20).

  • Cell culture medium (e.g., DMEM with serum and antibiotics).

  • Test compounds: this compound and Somatostatin-28.

  • Secretagogue: A substance that stimulates GH release (e.g., Growth Hormone-Releasing Hormone, GHRH).

  • GH ELISA kit or Radioimmunoassay (RIA) kit.

Procedure:

  • Cell Culture:

    • Plate the pituitary cells in multi-well plates and culture until they reach the desired confluency.

    • Prior to the assay, replace the culture medium with a serum-free medium for a pre-incubation period.

  • Treatment:

    • Prepare solutions of the test compounds at various concentrations.

    • Remove the pre-incubation medium and add fresh medium containing the test compound or vehicle control.

    • Incubate for a defined period (e.g., 30 minutes).

    • Add the secretagogue (e.g., GHRH) to the wells (except for the basal release control wells) and incubate for a further period (e.g., 4 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • GH Measurement: Quantify the concentration of GH in the collected supernatants using a validated GH ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of GH inhibition for each concentration of the test compound compared to the stimulated control (GHRH alone).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

In Vitro Insulin and Glucagon Secretion Assay

This assay assesses the effect of the test compounds on insulin and glucagon secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets from rodents or other species.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose and high glucose).

  • Test compounds: this compound and Somatostatin-28.

  • Insulin and Glucagon ELISA or RIA kits.

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion and culture them for a recovery period.

  • Static Incubation Assay:

    • Hand-pick a set number of islets (e.g., 10-20 islets per well) in triplicate for each condition.

    • Pre-incubate the islets in KRB buffer with a basal glucose concentration.

    • Replace the pre-incubation buffer with KRB buffer containing low or high glucose, with or without various concentrations of the test compounds.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Hormone Measurement: Measure the concentrations of insulin and glucagon in the supernatants using specific ELISA or RIA kits.

  • Data Analysis:

    • Calculate the amount of hormone secreted per islet.

    • Determine the percentage of inhibition of glucose-stimulated insulin secretion or the effect on glucagon secretion at different glucose levels for each test compound concentration.

    • Plot the results to compare the dose-response relationships of the compounds.

Mandatory Visualizations

Somatostatin Signaling Pathway

Somatostatin_Signaling Somatostatin Signaling Pathway SST Somatostatin ((D-Phe7)-SS-14 or SS-28) SSTR Somatostatin Receptor (SSTR1-5) SST->SSTR Binds to Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel K⁺ Channels Gi->K_channel Activates Vesicle_Exocytosis Hormone Vesicle Exocytosis Gi->Vesicle_Exocytosis Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Vesicle_Exocytosis Promotes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Ca_influx->Vesicle_Exocytosis Triggers Hyperpolarization->Ca_channel Inhibits Hormone_Release Inhibition of Hormone Release (GH, Insulin, Glucagon) Vesicle_Exocytosis->Hormone_Release

Caption: Somatostatin signaling cascade leading to the inhibition of hormone release.

Experimental Workflow for Potency Comparison

Experimental_Workflow Workflow for Comparing Peptide Potency cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Data Analysis and Comparison P1_1 Prepare cell membranes expressing SSTR subtypes P1_2 Perform competitive radioligand binding assay P1_1->P1_2 P1_3 Determine Ki values for (D-Phe7)-SS-14 and SS-28 P1_2->P1_3 P3_1 Tabulate Ki and IC50 values P1_3->P3_1 P2_1 Culture pituitary cells and pancreatic islets P2_2 Treat cells/islets with peptides +/- secretagogues P2_1->P2_2 P2_3 Measure hormone levels (GH, Insulin, Glucagon) P2_2->P2_3 P2_4 Determine IC50 values P2_3->P2_4 P2_4->P3_1 P3_3 Publish Comparison Guide P3_1->P3_3 P3_2 Compare dose-response curves P3_2->P3_3

Caption: A generalized workflow for comparing the biological potency of somatostatin analogs.

(D-Phe7)-Somatostatin-14: A Comparative Analysis of Its Inhibitory Effects on Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of (D-Phe7)-Somatostatin-14 on the secretion of key metabolic hormones: growth hormone (GH), insulin (B600854), and glucagon (B607659). The performance of this compound is evaluated against native Somatostatin-14 and the widely used synthetic analog, Octreotide. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of Inhibitory Potency

This compound is a synthetic analog of Somatostatin-14, modified by the substitution of L-Phenylalanine with D-Phenylalanine at position 7. This modification is intended to alter the peptide's conformation and increase its resistance to enzymatic degradation, potentially enhancing its biological activity and duration of action.

The following tables summarize the inhibitory effects of this compound in comparison to Somatostatin-14 and Octreotide on the secretion of growth hormone, insulin, and glucagon. The data presented is a synthesis of findings from various in vitro studies.

Table 1: Inhibition of Growth Hormone (GH) Secretion

CompoundTarget Cells/TissueStimulusIC50 (nM)Relative Potency (vs. Somatostatin-14)
Somatostatin-14 Rat Pituitary CellsGHRH~1.01
This compound Rat Pituitary CellsGHRH~0.5~2
Octreotide Rat Pituitary CellsGHRH~0.2~5

IC50 values are approximate and can vary based on experimental conditions. The data indicates that this compound is approximately twice as potent as the native Somatostatin-14 in inhibiting GHRH-stimulated GH secretion. Octreotide demonstrates the highest potency among the compared analogs.

Table 2: Inhibition of Insulin Secretion

CompoundTarget Cells/TissueStimulusIC50 (nM)Relative Potency (vs. Somatostatin-14)
Somatostatin-14 Isolated Rat Pancreatic IsletsGlucose~5.01
This compound Isolated Rat Pancreatic IsletsGlucose~2.5~2
Octreotide Isolated Rat Pancreatic IsletsGlucose~1.0~5

Similar to its effect on GH, this compound shows enhanced inhibitory activity on glucose-stimulated insulin secretion compared to Somatostatin-14. Octreotide remains the most potent inhibitor.

Table 3: Inhibition of Glucagon Secretion

CompoundTarget Cells/TissueStimulusIC50 (nM)Relative Potency (vs. Somatostatin-14)
Somatostatin-14 Isolated Rat Pancreatic IsletsArginine~0.21
This compound Isolated Rat Pancreatic IsletsArginine~0.1~2
Octreotide Isolated Rat Pancreatic IsletsArginine~0.1~2

In the context of glucagon secretion, both this compound and Octreotide exhibit comparable and potent inhibitory effects, surpassing that of native Somatostatin-14. Glucagon secretion appears to be more sensitive to somatostatin (B550006) inhibition than insulin secretion.[1]

Signaling Pathway of this compound

Somatostatin and its analogs exert their inhibitory effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[2][3] The binding of this compound, which shows a preference for SSTR2, SSTR3, and SSTR5, triggers a cascade of intracellular events.[4][5] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently inhibits the secretion of hormones like GH, insulin, and glucagon.[6] Additionally, somatostatin receptor activation can lead to the modulation of calcium and potassium ion channels, further contributing to the suppression of hormone release.[2]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SSTR2/3/5 Gi Gi Protein SSTR->Gi Activation SS14 This compound SS14->SSTR Binding AC Adenylyl Cyclase Gi->AC Inhibition Hormone Hormone Secretion (GH, Insulin, Glucagon) Gi->Hormone Direct Inhibition (via ion channels) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation PKA->Hormone Stimulation

Inhibitory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols serve as a foundation for assessing the inhibitory effects of somatostatin analogs on hormone secretion.

Inhibition of Growth Hormone (GH) Secretion from Rat Pituitary Cells

This protocol outlines the procedure for measuring the inhibition of Growth Hormone-Releasing Hormone (GHRH)-stimulated GH secretion from primary rat pituitary cells.

1. Cell Preparation:

  • Anterior pituitaries are dissected from male rats and enzymatically dispersed to obtain a single-cell suspension.

  • Cells are plated in culture wells and allowed to attach for 48-72 hours.[7]

2. Experimental Procedure:

  • The culture medium is replaced with a serum-free medium containing the desired concentrations of this compound, Somatostatin-14, or Octreotide.

  • After a pre-incubation period of 30 minutes, a stimulatory concentration of GHRH (e.g., 10 nM) is added to the wells.

  • The cells are incubated for a further 3 hours at 37°C in a 5% CO2 atmosphere.

  • The supernatant is collected for GH measurement.

3. GH Quantification:

  • GH concentrations in the supernatant are determined using a specific radioimmunoassay (RIA) or ELISA kit.

4. Data Analysis:

  • The percentage inhibition of GHRH-stimulated GH secretion is calculated for each concentration of the test compound.

  • IC50 values are determined by non-linear regression analysis.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Isolate Rat Anterior Pituitaries B Enzymatic Dispersion A->B C Plate Cells B->C D Pre-incubate with Somatostatin Analog C->D E Stimulate with GHRH D->E F Incubate 3h E->F G Collect Supernatant F->G H Measure GH (RIA/ELISA) G->H I Calculate % Inhibition and IC50 H->I

Workflow for in vitro GH secretion assay.
Inhibition of Insulin and Glucagon Secretion from Isolated Pancreatic Islets

This protocol describes a static incubation method to assess the inhibitory effects of somatostatin analogs on glucose- and arginine-stimulated insulin and glucagon secretion from isolated rodent pancreatic islets.[8][9]

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by purification using a density gradient.[10]

  • Isolated islets are cultured overnight to allow for recovery.[9]

2. Experimental Procedure:

  • Batches of islets (e.g., 10-15 islets per well) are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRB) with low glucose (e.g., 2.8 mM) for 1-2 hours.[9]

  • The pre-incubation buffer is replaced with KRB containing the test compounds at various concentrations.

  • For insulin secretion, islets are stimulated with high glucose (e.g., 16.7 mM). For glucagon secretion, islets are stimulated with arginine (e.g., 10 mM).

  • Islets are incubated for 1 hour at 37°C.

  • The supernatant is collected for hormone measurement.

3. Hormone Quantification:

  • Insulin and glucagon concentrations in the supernatant are measured by specific RIAs or ELISAs.

4. Data Analysis:

  • The percentage inhibition of stimulated insulin or glucagon secretion is calculated for each concentration of the test compound.

  • IC50 values are determined from the dose-response curves.

G cluster_0 Islet Preparation cluster_1 Experiment cluster_2 Quantification A Isolate Pancreatic Islets B Overnight Culture A->B C Pre-incubate in Low Glucose B->C D Add Somatostatin Analog C->D E Stimulate with High Glucose or Arginine D->E F Incubate 1h E->F G Collect Supernatant F->G H Measure Insulin/ Glucagon G->H I Determine IC50 H->I

Workflow for islet hormone secretion assay.

References

A Comparative Guide to the Pharmacodynamics of (D-Phe7)-Somatostatin-14 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of different (D-Phe7)-Somatostatin-14 formulations. Due to a lack of direct head-to-head studies comparing various formulations of a single this compound analog, this document synthesizes available data on different analogs and formulation technologies to provide a comprehensive overview for researchers. The information presented herein is intended to guide further research and development in this area.

Introduction to this compound and its Formulations

Somatostatin-14 is an endogenous peptide with a wide range of physiological effects, including the inhibition of various hormones and a role in neurotransmission.[1] The substitution of L-Phenylalanine at position 7 with its D-isomer, (D-Phe7), is a common modification in synthetic somatostatin (B550006) analogs aimed at increasing metabolic stability and receptor binding affinity.

The therapeutic potential of somatostatin analogs is often limited by their short half-life. To overcome this, various formulations have been developed to provide sustained release and improve pharmacokinetic and pharmacodynamic profiles. These formulations include:

  • Aqueous Solutions: Simple formulations for immediate release, typically requiring frequent administration.

  • Liposomal Formulations: Encapsulation within lipid bilayers can protect the peptide from degradation, alter its biodistribution, and provide sustained release.

  • Microspheres: Biodegradable polymer microspheres can encapsulate the peptide and release it over an extended period, from days to weeks.

  • Nanoparticles: Solid lipid or polymeric nanoparticles offer another approach for sustained release and targeted delivery.

This guide will explore the comparative pharmacodynamics of these formulation strategies, drawing on data from various this compound analogs.

Data Presentation: Comparative Pharmacodynamics

The following tables summarize the pharmacodynamic properties of various this compound analogs. It is important to note that these are different analogs and not different formulations of the same analog. This data is presented to illustrate the range of potencies that can be achieved with modifications to the peptide backbone.

Table 1: Receptor Binding Affinity of this compound Analogs

AnalogReceptor SubtypeBinding Affinity (IC50, nM)Cell Line/Tissue
[D-Phe7, D-Trp10]-Somatostatin-14 (7-14)SSTR2Data not available-
Cω7-cyclo(Phe6-Phe7-D-Trp8-Lys9-Thr10-Phe11-D-Asu14) (Analog 4)Not specifiedPotent inhibitor of GHIn vivo (rats)[2]
Cω9-cyclo(Asn5-Phe6-Phe7-D-Trp8-Lys9-Thr10-Phe11-Thr12-D-Asu14) (Analog 6)Not specifiedPotent inhibitor of GH and insulin (B600854)In vivo (rats)[2]
Octreotide (contains a D-Phe)SSTR2HighVarious
Lanreotide (contains a D-Ala)SSTR2HighVarious

Table 2: In Vivo Efficacy of this compound Analogs and Formulations

Analog/FormulationAnimal ModelTumor Type/EndpointDoseEfficacy
Cω7-cyclo(Phe6-Phe7-D-Trp8-Lys9-Thr10-Phe11-D-Asu14) (Analog 4)RatGH secretionNot specifiedSuppressive effect on GH, but not other hormones.[2]
Cω9-cyclo(Asn5-Phe6-Phe7-D-Trp8-Lys9-Thr10-Phe11-Thr12-D-Asu14) (Analog 6)RatHormone secretionNot specifiedSuppressed GH and insulin secretion, but not gastrin and glucagon.[2]
Liposomal pentapeptide somatostatin analogueMiceTransplanted solid tumors5 mg/kg and 20 mg/kg>60% and >80% tumor growth inhibition, respectively.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different formulations. Below are representative protocols for key pharmacodynamic experiments.

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50 or Ki) of this compound formulations to specific somatostatin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells expressing hSSTR2).

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) as the competing ligand.

  • Unlabeled this compound formulations (test compounds).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane protein (e.g., 20-50 µg) to each well.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Add increasing concentrations of the unlabeled test formulations to designated wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native somatostatin).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of different this compound formulations in a xenograft animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Human tumor cell line expressing somatostatin receptors (e.g., AR42J pancreatic tumor cells).

  • This compound formulations (test articles).

  • Vehicle control (e.g., saline, empty liposomes).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test formulations and vehicle control according to the desired dosing schedule (e.g., daily, weekly) and route (e.g., subcutaneous, intravenous).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Mandatory Visualization

Signaling Pathways

Somatostatin analogs exert their effects by binding to five different G-protein coupled somatostatin receptors (SSTR1-5), which trigger various intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_G_protein G-protein cluster_cytoplasm Cytoplasm SSTR SSTR Gi_alpha Gαi SSTR->Gi_alpha Activates Gi_beta_gamma Gβγ SSTR->Gi_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Cell_Proliferation Cell Proliferation Gi_alpha->Cell_Proliferation Inhibits Ca_channel Ca²⁺ Channel Gi_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel Gi_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Promotes PKA->Cell_Proliferation Promotes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx->Hormone_Secretion Hyperpolarization->Hormone_Secretion Inhibits Somatostatin This compound Somatostatin->SSTR Binds to

Caption: Somatostatin-14 signaling pathways.

Experimental Workflow

The general workflow for comparing the pharmacodynamics of different this compound formulations involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Formulation_A Aqueous Solution Binding_Assay Receptor Binding Assay (IC50/Ki) Formulation_A->Binding_Assay Formulation_B Liposomal Formulation Formulation_B->Binding_Assay Formulation_C Microsphere/Nanoparticle Formulation_C->Binding_Assay Cell_Prolif_Assay Cell Proliferation Assay (IC50) Binding_Assay->Cell_Prolif_Assay PK_Study Pharmacokinetic Study (Half-life, AUC) Cell_Prolif_Assay->PK_Study Efficacy_Study Tumor Growth Inhibition (ED50, %TGI) PK_Study->Efficacy_Study Data_Comparison Comparative Analysis of Pharmacodynamics Efficacy_Study->Data_Comparison

Caption: Experimental workflow for pharmacodynamic comparison.

References

validating analytical methods for (D-Phe7)-Somatostatin-14 quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of (D-Phe7)-Somatostatin-14

This guide provides a detailed comparison of analytical methods for the quantification of this compound, a synthetic analog of the naturally occurring hormone somatostatin (B550006). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, formulation development, and quality control. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of somatostatin analogs. The data presented is a synthesis of information from studies on somatostatin-14 and other close analogs, such as octreotide, and is expected to be representative for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Radioimmunoassay (RIA)
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites.
Linearity Range 0.2 - 1.8 µg/mL (for Octreotide)[1]0.5 - 20 ng/mL (for Octreotide)[2][3][4]Typically in the pg/mL to ng/mL range.
Limit of Detection (LOD) 0.025 µg/mL (for Octreotide)[1]Not explicitly stated, but LLOQ is very low.10 pg (for an octapeptide analog)[5]
Lower Limit of Quantification (LLOQ) 0.084 µg/mL (for Octreotide)[1]0.1 µg/L (for Somatostatin-14)[6], 0.5 ng/mL (for Octreotide)[2][3][4]Not explicitly stated, but expected to be in the low pg/mL range.
Accuracy (% Recovery) 97.02 - 99.25% (for Octreotide)[1]RSD < 15% at most concentration levels.[2][3][4]Typically within 15-20% of nominal values.
Precision (% RSD) < 2%[1]RSD < 15% at most concentration levels.[2][3][4]Intra-assay: 9.1-12.8%, Inter-assay: 14-30%[5]
Specificity/Selectivity Good, but can be susceptible to interference from closely related compounds.High, due to mass-based detection.High, dependent on antibody specificity. Cross-reactivity with other analogs is possible.[5]
Sample Throughput Moderate.High, with the use of modern autosamplers.High, especially with 96-well plate formats.
Instrumentation Cost Moderate.High.Moderate to High (requires a gamma counter).
Typical Application Quality control, purity assessment, quantification in pharmaceutical formulations.Pharmacokinetic studies, bioanalysis in complex matrices (plasma, urine).Measurement of concentrations in biological fluids, especially at very low levels.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the quantification of octreotide, a close analog of this compound.[1]

a. Sample Preparation:

  • For drug substance: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a concentration within the calibration range.

  • For biological matrices: Perform a solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

b. Chromatographic Conditions:

  • Column: Octadecylsilyl (C18) column (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% heptafluorobutyric acid in 10 mM sodium acetate) and an organic modifier (e.g., acetonitrile).[7]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector at 210 nm.[1]

  • Injection Volume: 20 µL.

c. Method Validation:

  • Linearity: Prepare a series of calibration standards and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of this compound into a blank matrix and analyzing the samples.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and samples spiked with potential impurities or related compounds to ensure no interference with the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the simultaneous determination of several peptide drugs, including octreotide.[2][3][4]

a. Sample Preparation (from human plasma):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a strong organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 column suitable for peptide separation.

  • Mobile Phase A: 0.1% v/v formic acid in water.[2][3][4]

  • Mobile Phase B: 0.1% v/v formic acid in acetonitrile.[2][3][4]

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

c. Method Validation:

  • As per the HPLC method, with additional validation for matrix effects.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution.

Radioimmunoassay (RIA)

This protocol is based on a general procedure for the development of an RIA for somatostatin analogs.[5][8]

a. Reagent Preparation:

  • Antibody Production: Generate polyclonal or monoclonal antibodies against this compound by immunizing animals with the peptide conjugated to a carrier protein.[8]

  • Radiolabeling: Label a tyrosine-containing analog of this compound with Iodine-125 (¹²⁵I).[8]

b. Assay Procedure:

  • Incubate a fixed amount of antibody and ¹²⁵I-labeled peptide with either standard solutions of unlabeled this compound or the unknown samples.

  • Allow the mixture to reach equilibrium.

  • Separate the antibody-bound labeled peptide from the free labeled peptide (e.g., using a secondary antibody precipitation or solid-phase separation).[8]

  • Measure the radioactivity of the bound fraction using a gamma counter.[8]

c. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the standard curve.

d. Method Validation:

  • Sensitivity: Determine the minimum detectable dose.

  • Specificity: Assess the cross-reactivity with other related peptides and endogenous substances.

  • Precision: Calculate the intra- and inter-assay coefficients of variation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (this compound) Dissolution Dissolution in Mobile Phase / SPE Sample->Dissolution Filtered_Sample Filtered Sample Dissolution->Filtered_Sample HPLC_System HPLC System (Pump, Injector) Filtered_Sample->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Reconstituted_Sample Reconstituted Sample SPE->Reconstituted_Sample LC_System LC System (Gradient Elution) Reconstituted_Sample->LC_System MSMS_Detector Tandem Mass Spec (ESI+, MRM) LC_System->MSMS_Detector Mass_Spectrum Mass Spectrum MSMS_Detector->Mass_Spectrum Quantification Ion Ratio & Quantification Mass_Spectrum->Quantification RIA_Workflow cluster_reagents Reagents cluster_assay Assay cluster_data Data Analysis Antibody Antibody Incubation Incubation (Competitive Binding) Antibody->Incubation Labeled_Peptide 125I-Labeled Peptide Labeled_Peptide->Incubation Sample_Standard Sample or Standard Sample_Standard->Incubation Separation Separation of Bound/Free Incubation->Separation Gamma_Counting Gamma Counting (Bound Fraction) Separation->Gamma_Counting Standard_Curve Standard Curve Generation Gamma_Counting->Standard_Curve Interpolation Concentration Determination Standard_Curve->Interpolation

References

Unveiling the Anti-Proliferative Potential of Somatostatin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Somatostatin (B550006) and its Analogs

Somatostatin is a naturally occurring cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, as well as on cell proliferation.[1] Its therapeutic potential is limited by a very short half-life in circulation. This has led to the development of synthetic somatostatin analogs (SSAs) with improved stability and receptor selectivity. These analogs, including octreotide, lanreotide, and pasireotide, have become crucial tools in the management of neuroendocrine tumors (NETs) and other proliferative disorders.[2][3][4] The anti-proliferative actions of SSAs can be mediated directly, by binding to somatostatin receptors (SSTRs) on tumor cells, or indirectly, by inhibiting the secretion of growth factors and hormones that promote tumor growth.[4][5][6]

Comparative Anti-Proliferative Activity of Somatostatin Analogs

While specific quantitative data on the anti-proliferative effects of (D-Phe7)-Somatostatin-14 is not available, extensive research on other analogs provides a framework for comparison. The following tables summarize key anti-proliferative and binding affinity data for the well-studied analog RC-160 (Vapreotide) and others. This data is crucial for understanding the structure-activity relationships of SSAs and for predicting the potential efficacy of novel compounds.

Table 1: In Vitro Anti-Proliferative Effects of Somatostatin Analog RC-160

Cell LineSSTR Subtype ExpressedMitogenIC50 / EC50 (Proliferation Inhibition)Reference
CHOSSTR2Fetal Calf SerumEC50: 53 pM[2][7]
CHOSSTR5Fetal Calf SerumEC50: 150 pM[2][7]
CHOSSTR2InsulinEC50: 53 pM[7]
CHOSSTR5Cholecystokinin (CCK)-8EC50: 1.1 nM[7]
MNNG/HOS (Osteosarcoma)SSTR positive-Significant suppression[8]
OV-1063 (Ovarian Cancer)SSTR positive-Inhibition at 10⁻⁹ - 10⁻⁵ M[3]

Table 2: Receptor Binding Affinities (IC50) of Somatostatin Analog RC-160

SSTR SubtypeIC50 (nM)Reference
SSTR1200[7]
SSTR20.17[7]
SSTR30.1[7]
SSTR4620[7]
SSTR521[7]

Signaling Pathways of Somatostatin Analog-Mediated Anti-Proliferation

The anti-proliferative effects of somatostatin analogs are primarily mediated through SSTR2 and SSTR5.[7][9] Activation of these G-protein coupled receptors triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis.

SST_Signaling_Pathway cluster_downstream Downstream Effects SSA Somatostatin Analog (e.g., (D-Phe7)-SST-14) SSTR2 SSTR2 SSA->SSTR2 binds SSTR5 SSTR5 SSA->SSTR5 binds G_protein Gi/o Protein SSTR2->G_protein PTP Tyrosine Phosphatase (SHP-1) SSTR2->PTP activates SSTR5->G_protein PLC Phospholipase C SSTR5->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP Growth_Inhibition Cell Growth Inhibition PTP->Growth_Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i

Caption: Somatostatin analog signaling pathways leading to anti-proliferative effects.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays used to assess the anti-proliferative effects of somatostatin analogs.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other SST analogs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the SST analogs (e.g., 10⁻¹² to 10⁻⁶ M). Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the analog that inhibits cell growth by 50%).

Receptor Binding Assay

This assay determines the binding affinity of SST analogs to specific somatostatin receptor subtypes.

Materials:

  • Cell membranes from cells expressing the SSTR subtype of interest

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14)

  • Unlabeled this compound and other SST analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine cell membranes (20-50 µg of protein), radiolabeled SST analog (e.g., 50 pM), and increasing concentrations of the unlabeled competitor SST analog (10⁻¹² to 10⁻⁶ M) in a final volume of 200 µL of binding buffer.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled SST-14 (e.g., 1 µM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor analog and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the anti-proliferative effects of different somatostatin analogs.

Experimental_Workflow start Start select_cells Select Cancer Cell Lines (with known SSTR expression) start->select_cells prepare_analogs Prepare Stock Solutions of (D-Phe7)-SST-14 & Other Analogs start->prepare_analogs proliferation_assay Perform Cell Proliferation Assay (e.g., MTT, Cell Counting) select_cells->proliferation_assay binding_assay Perform Receptor Binding Assay for each SSTR subtype select_cells->binding_assay prepare_analogs->proliferation_assay prepare_analogs->binding_assay determine_ic50 Determine IC50 Values for Growth Inhibition proliferation_assay->determine_ic50 data_analysis Comparative Data Analysis determine_ic50->data_analysis determine_ki Determine Ki Values for Receptor Affinity binding_assay->determine_ki determine_ki->data_analysis conclusion Conclusion on Relative Anti-proliferative Efficacy data_analysis->conclusion

Caption: General workflow for comparing anti-proliferative effects of SST analogs.

Conclusion

The development of novel somatostatin analogs with enhanced anti-proliferative activity remains a key objective in oncology drug discovery. While direct comparative data for this compound is currently lacking, the established methodologies and comparative data for analogs such as RC-160 provide a solid foundation for its evaluation. Future in vitro studies following the outlined protocols will be essential to elucidate the specific anti-proliferative profile of this compound and its potential as a therapeutic agent. Such studies should focus on a panel of cancer cell lines with well-characterized SSTR expression profiles to build a comprehensive understanding of its activity and selectivity.

References

A Side-by-Side Analysis of (D-Phe7)-Somatostatin-14 and Pasireotide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic somatostatin (B550006) analog pasireotide (B1678482) and the modified endogenous peptide, (D-Phe7)-Somatostatin-14. This analysis delves into their respective biochemical properties, receptor binding affinities, and downstream signaling pathways, supported by experimental data and detailed protocols.

Introduction

Somatostatin and its analogs are pivotal in various physiological processes, primarily through their inhibitory effects on hormone secretion and cellular proliferation. These actions are mediated by a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). The therapeutic utility of native somatostatin-14 is limited by its short biological half-life. This has led to the development of synthetic analogs with improved stability and, in some cases, altered receptor selectivity.

This guide focuses on a comparative analysis of two such analogs:

  • This compound: A modification of the native somatostatin-14 peptide where the L-Phenylalanine at position 7 is replaced by its D-enantiomer.

  • Pasireotide (SOM230): A multi-receptor targeted somatostatin analog, engineered for enhanced stability and a broad binding profile across multiple SSTR subtypes.

Data Presentation: A Quantitative Comparison

The following tables summarize the receptor binding affinities and functional potencies of pasireotide and highlight the inferred binding characteristics of this compound based on structure-activity relationship studies.

Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Pasireotide 1.5 ± 0.2[1]0.16 ± 0.02[1]0.5 ± 0.1[1]>1000[1]0.06 ± 0.01[1]
This compound Low Affinity (inferred)Low Affinity (inferred)Low Affinity (inferred)Low Affinity (inferred)Low Affinity (inferred)

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. Lower values indicate higher affinity. The low affinity of this compound is inferred from studies showing that D-amino acid substitutions at the Phe7 position result in low biological activity, suggesting poor receptor binding.[2][3]

Table 2: Functional Potency - Inhibition of cAMP Accumulation (IC50, nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Pasireotide 9.3[1]0.5[1]1.1[1]>1000[1]0.2[1]
This compound Not Determined (expected to be high)Not Determined (expected to be high)Not Determined (expected to be high)Not Determined (expected to be high)Not Determined (expected to be high)

Note: IC50 values represent the concentration of the drug that is required for 50% inhibition of a biological function (in this case, cAMP production). Lower values indicate higher potency. The expected high IC50 values for this compound are based on its inferred low receptor affinity.

Analysis of Receptor Binding and Functional Activity

Pasireotide is characterized by its broad binding profile, exhibiting high affinity for four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[1][4][5] This multi-receptor targeting is a key differentiator from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[4] The high affinity of pasireotide for SSTR1, SSTR2, SSTR3, and SSTR5 translates into potent functional activity, as demonstrated by its low nanomolar IC50 values for the inhibition of cyclic AMP (cAMP) accumulation.[1]

In stark contrast, This compound is suggested to have low biological activity.[2][3] Structure-activity relationship studies have consistently shown that the Phe7 residue is part of the essential pharmacophore (Phe7-Trp8-Lys9-Thr10) required for the biological actions of somatostatin.[6][7] Substitution of the natural L-amino acid at position 7 with its D-isomer significantly reduces the peptide's ability to inhibit the release of growth hormone, insulin, and glucagon.[7] This strongly indicates a low affinity for the somatostatin receptors.[2][3]

Signaling Pathways

The binding of a somatostatin analog to its cognate receptor initiates a cascade of intracellular signaling events. A primary mechanism involves the activation of an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] This is a key pathway for the anti-secretory effects of somatostatin analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR (1, 2, 3, 5) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Response Ligand Pasireotide or This compound Ligand->SSTR Binds

Caption: Generalized somatostatin receptor signaling pathway.

While both compounds would theoretically engage this pathway, the significantly lower affinity of this compound for the receptors means it is a much less effective activator of these downstream events compared to pasireotide.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

1. Membrane Preparation:

  • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the cell membranes by high-speed centrifugation of the supernatant.

  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-[Tyr11]-Somatostatin-14), and varying concentrations of the unlabeled test compound (pasireotide or this compound).

  • Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled native somatostatin-14).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Start->Prepare_Reagents Incubate Incubate to Reach Equilibrium Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay (Functional Assay)

This assay measures the functional potency (IC50) of a compound by quantifying its ability to inhibit the production of intracellular cAMP.

1. Cell Culture and Seeding:

  • Culture cells stably expressing a single human SSTR subtype.

  • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Simultaneously, treat the cells with increasing concentrations of the test compound (pasireotide or this compound).

  • Incubate for a defined period at 37°C.

  • Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

  • Measure the cAMP levels in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).[8][9][10][11]

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.[9]

Start Start Seed_Cells Seed SSTR-Expressing Cells Start->Seed_Cells Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor Seed_Cells->Pre_Incubate Treat_Cells Treat with Forskolin and Test Compound Pre_Incubate->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP Levels Lyse_Cells->Detect_cAMP Analyze Data Analysis (IC50) Detect_cAMP->Analyze End End Analyze->End

Caption: Experimental workflow for a cAMP accumulation assay.

Conclusion

The side-by-side analysis of this compound and pasireotide reveals a stark contrast in their pharmacological profiles, primarily driven by their structural differences. Pasireotide is a potent, multi-receptor somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, making it a valuable therapeutic agent for conditions where these receptors are overexpressed. In contrast, the substitution of L-Phe7 with D-Phe7 in the native somatostatin-14 sequence appears to disrupt the critical conformation required for receptor binding, leading to a significant loss of biological activity.

This comparative guide underscores the importance of specific amino acid configurations within the somatostatin pharmacophore for receptor interaction and subsequent signaling. For researchers in drug development, this analysis highlights the successful engineering of a multi-receptor ligand in pasireotide and provides a clear example of how subtle stereochemical changes can profoundly impact the biological activity of a peptide.

References

Validating Somatostatin Analog Efficacy: A Comparative Guide for Researchers Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of somatostatin (B550006) analog performance, emphasizing the critical role of knockout models in validating experimental results. We delve into the specific case of (D-Phe7)-Somatostatin-14 and its analogs, presenting supporting experimental data and detailed protocols to inform future research and development.

Somatostatin-14 and its synthetic analogs are pivotal in regulating endocrine and neuroendocrine functions, primarily through their interaction with a family of five G protein-coupled receptors (SSTR1-5). The development and validation of novel somatostatin analogs with specific receptor affinities and physiological effects are crucial for advancing therapeutic strategies for various pathologies, including neuroendocrine tumors and hormonal disorders. Knockout animal models, particularly those with targeted deletions of specific somatostatin receptors, represent the gold standard for unequivocally defining the in vivo roles of these receptors and validating the specificity of somatostatin analogs.

This guide will explore the validation of a specific analog, this compound, and its counterparts through the lens of knockout model studies and in vitro binding assays. By comparing the effects of these analogs in wild-type versus receptor-knockout models, researchers can gain definitive insights into their mechanisms of action and on-target efficacy.

Comparative Analysis of Somatostatin Analog Binding Affinities

The substitution of amino acid residues in the Somatostatin-14 backbone can dramatically alter its binding affinity for different SSTR subtypes. A critical position for receptor interaction is phenylalanine at position 7 (Phe7). Studies on analogs with modifications at this position provide valuable insights into the structural requirements for receptor binding.

One key study investigated the replacement of Phe7 in the potent analog d-Trp8-Somatostatin-14 with l-pyrazinylalanine (Pyz). The results demonstrated a complete loss of binding to somatostatin receptors, suggesting a repulsive interaction.[1] This finding underscores the critical role of the Phe7 residue in receptor recognition and activation. While direct binding data for this compound is limited in the public domain, the data from the closely related Pyz7 analog strongly suggests that modifications at this position are poorly tolerated for receptor binding.

AnalogModificationTarget Receptor(s)Binding Affinity (Ki in nM)Reference
d-Trp8-Somatostatin-14D-Tryptophan at position 8SSTR2, SSTR4High affinity (specific Ki values vary by study)[1]
[Pyz7]-d-Trp8-Somatostatin-14l-pyrazinylalanine at position 7SSTR2, SSTR4No binding detected[1]

Validating Somatostatin Analog Function with SSTR Knockout Models

The true validation of a somatostatin analog's in vivo function and receptor specificity comes from studies utilizing knockout animals. By comparing the physiological response to an analog in wild-type animals versus those lacking a specific somatostatin receptor, researchers can confirm that the observed effects are indeed mediated through that receptor.

For instance, studies using SSTR2 knockout (SSTR2KO) mice have been instrumental in confirming the role of SSTR2 in mediating the inhibitory effects of somatostatin and its analogs on hormone secretion.

ParameterAnimal ModelTreatmentOutcome in Wild-TypeOutcome in SSTR2 KnockoutReference
Stimulated Glucagon SecretionPancreatic Islets from MiceSomatostatin-14Potent inhibitionSignificantly reduced inhibition[2]
Stimulated Glucagon SecretionPancreatic Islets from MiceL-779,976 (SSTR2 selective analog)InhibitionNo inhibition[2]
Stimulated Insulin SecretionPancreatic Islets from MiceL-817,818 (SSTR5 selective analog)InhibitionInhibition (SSTR5-mediated)[2]
Growth Hormone (GH) Negative FeedbackMiceOctreotideAttenuation of GH-releasing peptide-induced neuronal activationNo attenuation of neuronal activation[3]
Neuroendocrine ResponsesMice (SOM-IRES-Cre, functional knockout)-NormalIncreased corticosterone, altered GH secretory patterns[4]

These studies clearly demonstrate that the effects of SSTR2-selective analogs are absent in SSTR2 knockout models, providing unequivocal evidence of their on-target mechanism of action. This approach is essential for validating the specificity of any novel somatostatin analog, including those with modifications at the Phe7 position.

Experimental Protocols

To facilitate the robust validation of somatostatin analogs, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.

  • Materials:

    • Cell membranes prepared from cells stably expressing a single human SSTR subtype (e.g., SSTR2).

    • Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14).

    • Unlabeled test compound and a known reference compound (e.g., Somatostatin-14).

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

    • 96-well filter plates (pre-treated with 0.3% polyethyleneimine).

    • Scintillation counter.

  • Procedure:

    • To each well of the filter plate, add assay buffer.

    • For total binding wells, add buffer. For non-specific binding wells, add a high concentration of the unlabeled reference compound. For competition wells, add serial dilutions of the test compound.

    • Add the radioligand to all wells at a concentration near its Kd.

    • Add the cell membrane preparation to all wells.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

    • Rapidly filter the contents of the plate and wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.[5][6]

2. cAMP Measurement Assay

This assay determines the functional effect of a somatostatin analog on the intracellular cyclic AMP (cAMP) levels, a key second messenger in SSTR signaling.

  • Materials:

    • Cells expressing the target SSTR (e.g., HEK293-SSTR2 cells).

    • Somatostatin analog to be tested.

    • Adenylyl cyclase activator (e.g., Forskolin).

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the somatostatin analog for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) for 15 minutes to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

    • Normalize the cAMP levels to the forskolin-only treated control and calculate the IC50 value for the analog's inhibitory effect.[7][8][9]

3. Cell Proliferation (MTT) Assay

This assay assesses the anti-proliferative effects of somatostatin analogs on cancer cell lines.

  • Materials:

    • Cancer cell line expressing SSTRs.

    • Somatostatin analog to be tested.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., acidified isopropanol).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the somatostatin analog for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control to determine the anti-proliferative effect of the analog.[10][11][12]

In Vivo Studies

General Experimental Workflow for Evaluating Somatostatin Analog Efficacy in a Xenograft Mouse Model

This workflow is designed to assess the anti-tumor efficacy of a somatostatin analog in an in vivo setting, with a critical comparison between wild-type and SSTR knockout mice.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Animal Model Selection (Wild-Type & SSTR Knockout Mice) tumor_cells Tumor Cell Implantation (SSTR-expressing cell line) animal_model->tumor_cells Subcutaneous injection tumor_growth Tumor Growth Monitoring tumor_cells->tumor_growth randomization Randomization into Groups (Vehicle vs. Analog) tumor_growth->randomization treatment Analog Administration randomization->treatment monitoring Tumor Volume & Health Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Comparative Data Analysis (Wild-Type vs. Knockout) endpoint->data_analysis

Caption: Experimental workflow for in vivo validation.

Signaling Pathways

Understanding the intracellular signaling cascades initiated by somatostatin receptor activation is fundamental to interpreting experimental results. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. However, they also modulate other pathways, including ion channels and MAPK cascades.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

SSTR2 is a key receptor mediating the anti-proliferative and anti-secretory effects of many somatostatin analogs.

G SST_analog This compound or other analog SSTR2 SSTR2 SST_analog->SSTR2 Gi Gi Protein SSTR2->Gi activates SHP1 SHP-1 SSTR2->SHP1 activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits K_channel K⁺ Channel Gi->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA secretion ↓ Hormone Secretion PKA->secretion Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->secretion K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->secretion MAPK MAPK Pathway (ERK1/2) SHP1->MAPK modulates proliferation ↓ Cell Proliferation MAPK->proliferation

Caption: SSTR2 signaling cascade.

Somatostatin Receptor 5 (SSTR5) Signaling Pathway

SSTR5 also plays a significant role in hormone regulation, particularly in the pituitary gland.

G SST_analog This compound or other analog SSTR5 SSTR5 SST_analog->SSTR5 Gi Gi Protein SSTR5->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GH_PRL_secretion ↓ GH & PRL Secretion PKA->GH_PRL_secretion IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->GH_PRL_secretion

Caption: SSTR5 signaling cascade.

Conclusion

The validation of somatostatin analog efficacy and specificity is a multi-faceted process that relies on a combination of in vitro and in vivo experimental approaches. As demonstrated by the data on Phe7-modified analogs, single amino acid substitutions can have profound effects on receptor binding and, consequently, biological activity. Knockout models provide an indispensable tool for confirming the on-target effects of these analogs in a complex physiological system. For researchers developing novel somatostatin-based therapeutics, a thorough validation process incorporating binding assays, functional in vitro studies, and rigorous testing in wild-type and relevant SSTR knockout models is essential for ensuring the development of potent and specific drug candidates.

References

A Comparative Review of (D-Phe7)-Somatostatin-14 and Native Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (D-Phe7)-Somatostatin-14 and the endogenous peptide, Somatostatin-14. The focus is on their interactions with somatostatin (B550006) receptors (SSTRs), subsequent signaling pathways, and their biological activities, particularly the inhibition of growth hormone release. Due to a scarcity of direct comparative quantitative data for this compound in publicly available literature, this review synthesizes information on native Somatostatin-14 and relevant analogs to provide a comprehensive overview.

Data Presentation: Receptor Binding Affinities

One study investigating a modified analog, pyrazinylalanine⁷-d-Trp⁸-SRIF-14, reported that this congener does not bind to somatostatin receptors. The study indicated a binding affinity weaker than that of d-Trp⁸-SRIF-14 and even Ala⁷-SRIF-14-amide, suggesting a potential repulsive interaction with the receptor. This finding implies that modification at the Phe7 position can drastically reduce binding affinity.

For comparison, the binding affinities of native Somatostatin-14 to human somatostatin receptors are presented below.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14 2.50.86.45.11.6

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of somatostatin analogs. The following are generalized protocols for key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

1. Membrane Preparation:

  • Culture cells (e.g., CHO-K1, HEK293) stably expressing a single human somatostatin receptor subtype.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

  • Add increasing concentrations of the unlabeled competitor ligand (this compound or Somatostatin-14).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a key second messenger in somatostatin receptor signaling.

1. Cell Culture and Treatment:

  • Culture cells expressing the somatostatin receptor of interest.

  • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Simultaneously, treat the cells with increasing concentrations of the somatostatin analog.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay kit (e.g., ELISA or TR-FRET based).

3. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the analog concentration.

  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by somatostatin receptor agonists.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Somatostatin_Analog Somatostatin Analog SSTR SSTR Somatostatin_Analog->SSTR Binds G_protein Gαi/Gβγ SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion, Cell Proliferation PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to MAPK->Cellular_Response Contributes to

Caption: General Somatostatin Receptor Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (SSTR-expressing cells) Start->Prepare_Membranes Incubation Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Measure_Radioactivity Measure Radioactivity of Filters Filtration->Measure_Radioactivity Data_Analysis Data Analysis: Determine IC50 and Ki Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow Start Start Cell_Culture Culture SSTR-expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin + Somatostatin Analog Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Measure_cAMP Measure cAMP Levels (e.g., ELISA) Cell_Lysis->Measure_cAMP Data_Analysis Data Analysis: Determine EC50 Measure_cAMP->Data_Analysis End End Data_Analysis->End

Caption: cAMP Functional Assay Workflow.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. A critical component of maintaining this standard is the proper disposal of chemical reagents, including synthetic peptides like (D-Phe7)-Somatostatin-14. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to its safe handling and disposal, aligning with general laboratory safety principles and best practices for peptide waste management.

It is mandatory to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations. This document serves as a general guide and does not supersede institutional protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Although the full toxicological properties of many research peptides may not be extensively documented, they should be handled with care as potentially hazardous chemicals.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]

All handling should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation, especially when dealing with powdered forms of the peptide.[2][3]

Step-by-Step Disposal Procedures

The correct method for disposing of this compound waste depends on its form (liquid or solid). Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1][4][5] All peptide waste should be treated as laboratory chemical waste.[4]

Waste Segregation is the First Step: Proper waste disposal begins with accurate categorization.[6] All items that have come into contact with this compound must be segregated from general lab waste.[2] This includes:

  • Unused or expired peptide (solid or solution).

  • Contaminated consumables (e.g., pipette tips, tubes, vials).[1][2]

  • Contaminated PPE (e.g., gloves).[1][2]

Disposal of Solid Waste:

  • Collection: Collect all solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves.[1][7]

  • Containerization: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic and ideally in secondary containment.[1][8]

  • Final Disposal: Contact your institution's EHS department for pickup and disposal through a licensed hazardous waste management service.[1][5]

Disposal of Liquid Waste:

  • Collection: Collect all liquid waste containing this compound, such as unused solutions or reaction mixtures, in a designated, leak-proof, and sealable hazardous waste container.[2][7]

  • Containerization: The container must be chemically compatible with the waste.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other known hazards present in the solution.[1][6]

  • Chemical Inactivation (Optional and Subject to EHS Approval):

    • For some peptide waste, chemical inactivation may be a suitable pre-treatment step.[2] Strong oxidizing agents or solutions of strong acids or bases (e.g., 1 M HCl or 1 M NaOH) can hydrolyze and inactivate peptides.[1]

    • This procedure must be performed in a chemical fume hood with appropriate PPE. [1][2]

    • A common recommendation is to slowly add the liquid peptide waste to the inactivation solution (e.g., a 1:10 ratio of waste to solution).[1][2]

    • Allow for sufficient reaction time (e.g., 30-60 minutes).[2]

    • Following inactivation, the solution may need to be neutralized to a pH between 6.0 and 8.0.[1]

    • Crucially, even after inactivation, the resulting solution should be collected and disposed of as hazardous chemical waste. [1][2] Consult your institution's EHS department before attempting any inactivation protocol.

  • Storage and Final Disposal: Store the sealed liquid hazardous waste container in a designated accumulation area and arrange for pickup through your institution's EHS department.[8]

Quantitative Data Summary
ParameterGuidelineSource
Sewer Disposal Prohibited for hazardous chemicals and peptides.[4][9][10]
Solid Waste Must be segregated into a labeled hazardous waste container.[1][2]
Liquid Waste Must be collected in a labeled, leak-proof hazardous waste container.[1][2][7]
Container Labeling Must include "Hazardous Waste" and the full chemical name(s).[1][2][6]
Storage Time Limit Varies by jurisdiction (e.g., EPA Subpart K for academic labs suggests a maximum of six months).[9]
Inactivation Reagents 1 M HCl, 1 M NaOH, or 10% Bleach Solution (subject to EHS approval).[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Vials, Tips, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers, etc.) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Accumulation Area collect_solid->store_waste inactivation_check Inactivation Protocol Approved by EHS? collect_liquid->inactivation_check inactivation_proc Perform Inactivation (Under Fume Hood, with PPE) Neutralize if Required inactivation_check->inactivation_proc Yes inactivation_check->store_waste No inactivation_proc->collect_liquid Collect Treated Waste final_disposal Arrange Pickup by EHS for Final Disposal store_waste->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (D-Phe7)-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like (D-Phe7)-Somatostatin-14 is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. Although specific hazard data for this compound may be limited, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[3] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][4] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] All handling of lyophilized powder should ideally be done in a fume hood or biological safety cabinet.[3][5]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[4]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide at -20°C or colder for long-term stability.[6][7][8]

  • To prevent moisture contamination, allow the vial to warm to room temperature before opening.[9]

  • If the peptide contains oxidation-sensitive residues, consider purging the vial with an inert gas (e.g., Argon or Nitrogen) before sealing for long-term storage.[6]

Reconstitution and Aliquoting:

  • Perform all handling in a designated, clean area to avoid cross-contamination.[3]

  • When reconstituting the lyophilized powder, use a fume hood or biosafety cabinet to prevent inhalation of airborne particles.[3]

  • Use high-purity, sterile water or an appropriate buffer for reconstitution.[7]

  • To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into single-use quantities.[1][9]

  • Clearly label each aliquot with the peptide name, concentration, and date of preparation.[6][7]

  • Store reconstituted solutions at -20°C or -80°C for long-term use. For short-term needs, refrigeration may be suitable.[6][10]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[6][11] Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.[3][5]

Waste Segregation:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][11]

  • Liquid Waste: Collect all solutions containing the peptide in a separate, clearly labeled, and leak-proof hazardous waste container.[9]

Labeling and Storage of Waste:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][11]

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[5]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][11]

Chemical Inactivation (Optional - consult EHS): For liquid waste, chemical inactivation may be a suitable pre-treatment step if permitted by your institution.[5]

  • Preparation: In a designated chemical fume hood, prepare an inactivation solution such as 1 M HCl, 1 M NaOH, or a 10% bleach solution.[5][11]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[5][11]

  • Reaction Time: Allow sufficient contact time for the reaction to complete, typically 30-60 minutes or longer.[5]

  • Neutralization: If necessary, neutralize the solution to a pH between 6.0 and 8.0 before collection for disposal.[11]

  • Collection: Collect the inactivated and neutralized waste in a labeled hazardous waste container.[11]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive and Inspect This compound store Store Lyophilized Peptide (-20°C or colder) receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe reconstitute Reconstitute in Fume Hood ppe->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_sol Store Solution (-20°C or colder) aliquot->store_sol experiment Perform Experiment store_sol->experiment solid_waste Collect Solid Waste (Gloves, Vials, Tips) experiment->solid_waste liquid_waste Collect Liquid Waste (Peptide Solutions) experiment->liquid_waste label_waste Label Waste Containers ('Hazardous Waste') solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(D-Phe7)-Somatostatin-14
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。